molecular formula C6H2BrF2NO2 B1371604 2-Bromo-4,6-difluoronitrobenzene CAS No. 884494-38-6

2-Bromo-4,6-difluoronitrobenzene

Cat. No.: B1371604
CAS No.: 884494-38-6
M. Wt: 237.99 g/mol
InChI Key: XIDAMEPMZLNCNG-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluoronitrobenzene is a useful research compound. Its molecular formula is C6H2BrF2NO2 and its molecular weight is 237.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDAMEPMZLNCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660585
Record name 1-Bromo-3,5-difluoro-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-38-6
Record name 1-Bromo-3,5-difluoro-2-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-difluoronitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,6-difluoronitrobenzene: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Bromo-4,6-difluoronitrobenzene (CAS No. 884494-38-6), a pivotal building block in medicinal chemistry. Designed for researchers, synthetic chemists, and drug development professionals, this document elucidates the compound's synthesis, reactivity, and strategic applications, with a focus on leveraging its unique chemical architecture for the creation of complex therapeutic agents.

Compound Profile and Physicochemical Properties

This compound is a trifunctionalized benzene derivative, presenting a unique combination of reactive sites. Its structure is primed for sequential, regioselective modifications, making it a highly valuable intermediate in multi-step synthesis.

PropertyValueSource(s)
CAS Number 884494-38-6[1][2][3]
Molecular Formula C₆H₂BrF₂NO₂[2]
Molecular Weight 237.99 g/mol [2]
Synonyms 1-Bromo-3,5-difluoro-2-nitrobenzene[1][2]
Appearance Yellow oil or low-melting solid[1]
Melting Point 51-53 °C[4]
Spectral Characterization

While a comprehensive public database of spectra is limited, the expected spectral characteristics can be confidently predicted based on the structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region (approx. 7.5-8.5 ppm). Due to the symmetrical nature of the substitution pattern relative to the protons, these signals would likely appear as complex multiplets or triplets due to coupling with the two fluorine atoms (³J HF and ⁴J HF coupling).

  • ¹³C NMR: The carbon spectrum will be complex due to C-F coupling. Six distinct signals are expected. Carbons bonded to fluorine will appear as doublets with large coupling constants (¹J CF ~240-260 Hz). Carbons ortho and meta to the fluorines will also show smaller C-F couplings. The carbon bearing the nitro group will be shifted downfield, while the carbon attached to the bromine will also be clearly identifiable.[5]

  • ¹⁹F NMR: The fluorine NMR will provide critical information, likely showing a single resonance for the two equivalent fluorine atoms, which would be split by the adjacent aromatic protons.

  • Mass Spectrometry (GC-MS): The mass spectrum exhibits a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity at m/z = 237 and 239, corresponding to the [M]⁺ and [M+2]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively.[1]

Synthesis and Purification

The most direct and commonly cited method for the preparation of this compound is the electrophilic aromatic substitution (nitration) of 1-bromo-3,5-difluorobenzene.[1]

Synthesis Workflow

The synthesis involves the careful addition of a nitrating agent to the starting material under controlled temperature conditions to prevent over-nitration and side-product formation.

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 1-Bromo-3,5-difluorobenzene C This compound A->C Nitration @ 0°C to RT B Fuming Nitric Acid (HNO₃) Sulfuric Acid (H₂SO₄) B->C

Caption: Synthesis of this compound via nitration.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[1]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) in concentrated sulfuric acid.

  • Cooling: Cool the solution to 0 °C using an ice bath. The use of sulfuric acid as a solvent is critical; it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Nitration: Slowly add fuming nitric acid (1.1 to 1.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5-10 °C. This controlled addition is crucial to manage the exothermic reaction and prevent the formation of dinitrated byproducts.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight to ensure the reaction proceeds to completion.

  • Workup & Quenching: Carefully pour the reaction mixture onto a large volume of an ice-water slurry. This step quenches the reaction by diluting the acid and precipitating the organic product, which is insoluble in water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product, a yellow oil, can be purified further by column chromatography on silica gel if necessary.[1]

Chemical Reactivity and Strategic Transformations

The synthetic utility of this compound lies in the distinct reactivity of its three functional handles. The strong electron-withdrawing nitro group profoundly influences the reactivity of the halogen substituents.

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group, being ortho to both fluorine atoms, strongly activates them towards nucleophilic aromatic substitution (SₙAr).[6] This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction.

Regioselectivity: In this molecule, both fluorine atoms are electronically activated. However, substitution typically occurs at the C-4 position (para to the other fluorine) due to a combination of electronic and steric factors. A wide range of nucleophiles (N-, O-, and S-based) can be employed to displace one of the fluorine atoms, opening a gateway to diverse molecular scaffolds.

Caption: General scheme for Nucleophilic Aromatic Substitution (SₙAr).

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, typically to introduce aryl or heteroaryl moieties.

Causality: The oxidative addition of the palladium(0) catalyst into the C-Br bond is the first and often rate-determining step of the catalytic cycle. This reaction is highly efficient for aryl bromides and provides a robust method for constructing biaryl systems, which are common motifs in pharmaceutical compounds.

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (-NH₂). This transformation is fundamental as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho,para-directing group, drastically altering the electronic properties of the ring.[7]

Chemoselectivity: A key challenge is to perform this reduction without affecting the halogen substituents (hydrodehalogenation).

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel is often preferred over Palladium on carbon (Pd/C) because Raney Ni is less prone to causing debromination.[8]

  • Metal/Acid Reduction: Classic methods using metals like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl or acetic acid) are highly effective and generally do not affect aryl halides.[8]

Workflow A This compound B SₙAr Reaction (Displace one F with a pyrazole amine) A->B C Nitro Reduction (Convert NO₂ to NH₂) B->C D Cyclization (Form benzimidazole ring) C->D E Suzuki Coupling (Optional) (Modify Br position) D->E F Final JAK Inhibitor Scaffold D->F E->F

References

2-Bromo-4,6-difluoronitrobenzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4,6-difluoronitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. These scaffolds are the foundational components upon which complex, biologically active molecules are constructed. Among these, this compound has emerged as a particularly valuable reagent. Its polysubstituted aromatic ring, featuring a carefully orchestrated arrangement of electron-withdrawing and synthetically versatile functional groups, offers chemists a powerful tool for constructing novel therapeutic agents.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, we will delve into the causality behind its synthetic utility, provide field-proven experimental protocols, and explore its application in the synthesis of targeted inhibitors.

Section 1: Molecular Structure and Physicochemical Properties

The synthetic utility of this compound is a direct consequence of its molecular architecture. The benzene ring is substituted with four distinct groups: one nitro group (-NO₂), one bromine atom (-Br), and two fluorine atoms (-F). The IUPAC name, this compound, designates the nitro group at position 1, the bromine atom at position 2, and the fluorine atoms at positions 4 and 6.

This specific arrangement is not arbitrary. The potent electron-withdrawing nature of the nitro group and the fluorine atoms significantly deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). This activation is a cornerstone of its utility, allowing for the precise and sequential introduction of nucleophiles, a common strategy in building the complex scaffolds of modern pharmaceuticals.[1]

Molecular Structure Diagram

Caption: 2D molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound, providing essential data for experimental planning and characterization.

PropertyValueSource
Molecular Formula C₆H₂BrF₂NO₂[2][3]
Molecular Weight 237.99 g/mol [3]
CAS Number 884494-38-6[2][4][5]
Appearance Yellow oil[4]
Boiling Point 226.9 ± 35.0 °C (Predicted)[4]
Density 1.890 ± 0.06 g/cm³ (Predicted)[4]
Synonyms 1-Bromo-3,5-difluoro-2-nitrobenzene[2][4]

Section 2: Synthesis and Reactivity

Authoritative Synthesis Protocol

The most common and reliable synthesis of this compound involves the electrophilic nitration of 1-bromo-3,5-difluorobenzene.[4] The existing bromo and fluoro substituents direct the incoming nitro group to the C2 position (ortho to both fluorines and the bromine).

Causality of Experimental Choices:

  • Reagents: A mixture of fuming nitric acid and concentrated sulfuric acid is used. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Temperature Control: The reaction is initiated at 0 °C. Electrophilic nitration is a highly exothermic process. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and the formation of unwanted side products, ensuring the integrity and yield of the desired monosubstituted product. The reaction is then allowed to warm to room temperature to ensure completion.

  • Work-up: The reaction mixture is carefully poured into an ice-water mixture. This step serves two purposes: it quenches the reaction by hydrolyzing any remaining acid and nitrating agent, and it helps to precipitate or separate the organic product from the aqueous acid layer.

Step-by-Step Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol
  • Preparation: In a suitable reaction vessel, dissolve 1-bromo-3,5-difluorobenzene (35.00 mL, 304 mmol) in concentrated sulfuric acid (50 mL) and cool the solution to 0 °C in an ice bath.[4]

  • Nitration: Slowly add fuming nitric acid (20 mL) dropwise to the solution, maintaining the internal temperature at or below 5 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]

  • Quenching: Carefully pour the reaction mixture into a beaker containing an ice-water mixture (600 mL).[4]

  • Extraction: To the quenched mixture, add ethyl acetate (200 mL) and hexane (100 mL) and stir until all solids dissolve. Transfer to a separatory funnel and separate the organic layer.[4]

  • Washing & Drying: Wash the organic layer with a saturated aqueous sodium chloride solution, then dry it over anhydrous sodium sulfate.[4]

  • Isolation: Filter the dried solution and concentrate it under reduced pressure (in vacuo) to yield this compound as a yellow oil.[4] (Expected yield: ~79%).

Section 3: Applications in Drug Development

The strategic value of this compound lies in its capacity to serve as a versatile intermediate for creating complex molecular architectures.

Expertise-Driven Insights:

  • Sequential Functionalization: The different halogen substituents (F and Br) and the nitro group provide orthogonal synthetic handles. The fluorine atoms are highly activated towards SNAr, while the bromine can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The nitro group can be readily reduced to an aniline derivative, which is a key precursor for forming amides, ureas, and heterocyclic rings.

  • Case Study: JAK Inhibitors: A prominent application of this building block is in the preparation of pyrazolylamino benzimidazole derivatives, which have been identified as potent Janus Kinase (JAK) inhibitors.[4] JAKs are a family of enzymes crucial in cytokine signaling pathways, and their inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. In this context, this compound provides the core phenyl ring onto which other key fragments (like pyrazolylamino groups) can be attached with high regiochemical control.

Section 4: Safety and Handling

Trustworthiness through Self-Validating Protocols: A robust safety protocol is self-validating. By assuming a conservative hazard profile based on analogous structures, researchers ensure a high margin of safety.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8][9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[6] In case of skin contact, wash immediately with plenty of soap and water.[7] In case of eye contact, rinse cautiously with water for several minutes.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Section 5: Conclusion

This compound is more than just a chemical reagent; it is a testament to the power of rational molecular design. Its structure is optimized for synthetic utility, providing multiple, distinct reaction sites that enable the controlled and sequential assembly of complex molecules. For scientists in drug discovery and medicinal chemistry, this compound represents a key building block for accessing novel chemical space and developing next-generation therapeutics, particularly in the area of kinase inhibitors. Understanding its properties, synthesis, and reactivity is essential for leveraging its full potential in the research laboratory.

References

Introduction: Identifying a Key Building Block for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4,6-difluoronitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the development of novel therapeutics. This compound (CAS No. 884494-38-6) has emerged as a pivotal building block, particularly valued for its role in the synthesis of targeted covalent inhibitors. Its unique substitution pattern—a nitro group for activation, two fluorine atoms as efficient leaving groups, and a bromine atom for further functionalization—creates a highly versatile platform for complex molecular assembly.

This guide provides an in-depth analysis of the core physicochemical properties, reactivity, synthesis, and applications of this compound. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in their synthetic programs, most notably in the pursuit of next-generation Janus kinase (JAK) inhibitors.[1]

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is the foundation of its effective application in the laboratory. These properties dictate storage, handling, reaction conditions, and analytical characterization.

Core Physical Properties

This compound is a low-melting crystalline solid, a characteristic that should be noted for handling and storage, as it may be supplied as a solid but can easily melt into an oil.[1][2] The predicted high boiling point suggests that purification via distillation requires high vacuum to prevent decomposition.

PropertyValueSource(s)
CAS Number 884494-38-6[2][3][4][5]
Molecular Formula C₆H₂BrF₂NO₂[2][3][6]
Molecular Weight 237.99 g/mol [2][3]
Appearance Yellow Oil / Low-Melting Solid[1][2]
Melting Point 51-53 °C[2]
Boiling Point 226.9 ± 35.0 °C (Predicted)[1]
Density 1.890 ± 0.06 g/cm³ (Predicted)[1]
Synonyms 1-Bromo-3,5-difluoro-2-nitrobenzene[1][2][6]
Spectroscopic Signature: A Predictive Analysis
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals for the two aromatic protons.

    • The proton at the C5 position (para to the bromine) will likely appear as a triplet of doublets, due to coupling with the two meta fluorine atoms and the ortho proton.

    • The proton at the C3 position (ortho to the bromine) will appear as a multiplet. Both signals will be in the downfield region typical for aromatic protons on an electron-deficient ring.

  • ¹³C NMR: Due to the molecule's symmetry, six distinct carbon signals are expected.

    • The carbon atoms bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling.

    • The carbon bearing the nitro group and the carbon bearing the bromine atom will be significantly downfield. Broadband proton decoupling is standard, so all signals will appear as singlets or as multiplets due to C-F coupling.[12][13]

  • ¹⁹F NMR: This is a critical technique for characterizing fluorinated compounds.[14][15][16] Two distinct signals are expected for the two non-equivalent fluorine atoms at the C4 and C6 positions. These signals will likely appear as multiplets due to coupling with each other (³J F-F) and with the aromatic protons. The wide chemical shift range of ¹⁹F NMR ensures excellent signal dispersion.[14][16]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic molecular ion peak cluster. Due to the presence of bromine, two peaks of nearly equal intensity will be observed at m/z = 237 and 239, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic pattern is a definitive marker for the presence of a single bromine atom.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the nitro group (typically around 1520-1560 cm⁻¹ for asymmetric stretching and 1345-1385 cm⁻¹ for symmetric stretching). Aromatic C-H and C=C stretching bands, as well as strong C-F stretching bands (typically in the 1100-1400 cm⁻¹ region), will also be prominent.

PART 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound is rooted in its straightforward preparation and its highly predictable reactivity, which is dominated by the principles of Nucleophilic Aromatic Substitution (SₙAr).

Synthesis Protocol: Electrophilic Nitration

The most direct and commonly cited method for preparing this compound is the electrophilic nitration of 1-bromo-3,5-difluorobenzene. The electron-withdrawing nature of the halogen substituents deactivates the ring, necessitating strong nitrating conditions.

G cluster_0 Synthesis Workflow A 1-Bromo-3,5-difluorobenzene C This compound A->C Nitration @ 0 °C to RT B Fuming HNO₃, H₂SO₄ B->C

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol: [1]

  • Reaction Setup: A solution of 1-bromo-3,5-difluorobenzene (1.0 eq) is prepared in concentrated sulfuric acid (H₂SO₄) in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Nitration: Fuming nitric acid (HNO₃) is added dropwise to the cooled solution, ensuring the internal temperature is maintained. The choice of fuming nitric acid and sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺) required to overcome the deactivated ring system.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight to ensure complete conversion.

  • Workup and Quenching: The reaction mixture is carefully poured into an ice-water mixture to quench the reaction. This step must be performed slowly and with caution due to the exothermic nature of acid dilution.

  • Extraction: The aqueous mixture is extracted with an organic solvent, such as ethyl acetate, to isolate the product.

  • Purification: The organic layer is washed with saturated aqueous sodium chloride (brine) to remove residual water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, typically as a yellow oil.[1] Further purification can be achieved by column chromatography if necessary.

Chemical Reactivity: The SₙAr Mechanism

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SₙAr).[17][18][19] For this reaction to occur, two key criteria must be met:

  • The aromatic ring must be electron-deficient.

  • There must be a good leaving group.

This molecule is perfectly engineered for SₙAr. The potent electron-withdrawing nitro group, ortho to both fluorine atoms, strongly activates the ring towards nucleophilic attack.[20][21] This activation is achieved by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through resonance. The fluorine atoms serve as excellent leaving groups, a somewhat counterintuitive fact as fluoride is a poor leaving group in Sₙ1/Sₙ2 reactions. In SₙAr, the rate-determining step is the initial nucleophilic attack; the high electronegativity of fluorine creates a highly polarized C-F bond, making the carbon atom exceptionally electrophilic and susceptible to attack.[22]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

The two fluorine atoms at positions 4 and 6 are both activated by the nitro group, allowing for sequential or selective substitution depending on the reaction conditions and the nucleophile used. This differential reactivity is a powerful tool for building molecular complexity.

PART 3: Applications in Drug Discovery

The unique reactivity profile of this compound makes it a high-value intermediate in pharmaceutical synthesis.

Core Application: Synthesis of Janus Kinase (JAK) Inhibitors

A primary and well-documented application is in the synthesis of pyrazolylamino benzimidazole derivatives, which are potent and selective inhibitors of the Janus kinase (JAK) family of enzymes.[1] JAK inhibitors are a significant class of drugs used to treat autoimmune and inflammatory conditions such as rheumatoid arthritis and psoriasis.[23][24][25]

In a typical synthetic sequence, this compound undergoes a selective SₙAr reaction with an appropriate amine nucleophile, displacing one of the fluorine atoms. The remaining functional groups (the second fluorine, the nitro group, and the bromine) are then available for subsequent chemical transformations, such as reduction of the nitro group to an amine, followed by cyclization and further coupling reactions (e.g., Suzuki coupling at the bromo position) to build the final complex inhibitor molecule.

PART 4: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, a reliable hazard assessment can be made based on data from structurally analogous compounds like other brominated, fluorinated, and nitrated benzene derivatives.[26][27][28]

Expected Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[26][27]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[26][27]

  • Respiratory Irritation: May cause respiratory irritation.[26]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a strategically designed chemical intermediate whose value lies in the predictable and powerful reactivity conferred by its specific arrangement of functional groups. Its facile synthesis and, more importantly, its controlled reactivity in Nucleophilic Aromatic Substitution reactions make it an indispensable tool for medicinal chemists. Its proven application in the synthesis of complex drug targets, such as JAK inhibitors, underscores its importance as a building block for constructing the next generation of therapeutics. A comprehensive understanding of its properties, reactivity, and safe handling is essential for its effective and responsible use in research and development.

References

2-Bromo-4,6-difluoronitrobenzene solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-4,6-difluoronitrobenzene in Common Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a polysubstituted fluoronitrobenzene analog crucial in the synthesis of advanced pharmaceutical compounds, such as pyrazolylamino benzimidazole derivatives that act as JAK inhibitors.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols. This guide provides a detailed examination of the factors governing the solubility of this compound, offers predictions for its behavior in common organic solvents, and presents a comprehensive experimental protocol for the precise quantitative determination of its solubility.

Molecular Structure and Physicochemical Properties

This compound (CAS: 884494-38-6) possesses a unique combination of functional groups that dictate its solubility characteristics.[2][3] The benzene ring forms a nonpolar backbone. Attached to this ring are three different substituents: a bromine atom, two fluorine atoms, and a nitro group.

  • Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic.

  • Halogen Substituents (Br and F): The electronegative fluorine and bromine atoms create bond dipoles, increasing the overall polarity of the molecule compared to benzene.

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group with a significant dipole moment, further enhancing the polarity of the molecule.

The interplay of these groups results in a molecule with moderate polarity. While it lacks traditional hydrogen bond donors, the oxygen atoms of the nitro group and the fluorine atoms can act as hydrogen bond acceptors.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Several factors influence the solubility of a solid in a liquid solvent:

  • Polarity: Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[5]

  • Intermolecular Forces: The strength of the solute-solute, solvent-solvent, and solute-solvent interactions determines the extent of solubility. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

  • Temperature: For most solids dissolving in a liquid, solubility increases with temperature.[4][6] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the solute's crystal lattice.

  • Molecular Size: Larger molecules can be more difficult to solvate, which can lead to lower solubility.[5]

Qualitative Solubility Predictions

Based on the molecular structure of this compound, we can predict its qualitative solubility in various classes of common organic solvents. The synthesis of this compound involves its dissolution in a mixture of ethyl acetate and hexane, indicating its solubility in these types of solvents.[1]

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl AcetateHighThese solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar nitro and C-F/C-Br bonds of the solute. They are effective at solvating polar molecules.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as hydrogen bond donors and acceptors. While this compound cannot donate hydrogen bonds, its nitro and fluoro groups can accept them. The nonpolar backbone may limit very high solubility.
Nonpolar Hexane, Toluene, DichloromethaneLow to ModerateThe aromatic ring of toluene can interact favorably with the benzene ring of the solute through π-stacking. Dichloromethane has a moderate dipole moment and can solvate a range of compounds. Hexane, being purely nonpolar, is expected to be a poorer solvent.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents have some polarity and can accept hydrogen bonds, allowing for favorable interactions with the solute.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

I. Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatic shaker bath or incubator with agitation

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Mobile phase and standards for analytical quantification

II. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess solid solute to vials B Add known volume of solvent A->B Precise addition C Seal vials and place in thermostatic shaker B->C D Agitate at constant temperature for 24-72 hours C->D Ensure equilibrium E Allow solid to settle D->E F Withdraw supernatant and filter E->F Remove undissolved solid G Dilute sample accurately F->G H Analyze concentration via HPLC/GC G->H Quantitative measurement I Determine concentration from calibration curve H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J Final result

Caption: Workflow for the shake-flask solubility determination method.

III. Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that the solution is saturated.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is stable.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of 2-Bromo-4,6-difluoronotrobenzene in the diluted samples using a validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the measured concentration of the diluted sample, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Factors Influencing Solubility: A Visual Representation

The solubility of this compound is a multifactorial property. The following diagram illustrates the key molecular and environmental factors that influence its dissolution in organic solvents.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_env Environmental Factors Solubility Solubility of This compound Polarity Molecular Polarity (Nitro, Fluoro, Bromo groups) Polarity->Solubility HBA Hydrogen Bond Acceptors (Nitro, Fluoro groups) HBA->Solubility Size Molecular Size & Shape Size->Solubility SolventPolarity Solvent Polarity ('Like Dissolves Like') SolventPolarity->Solubility HBD Hydrogen Bond Donors/Acceptors HBD->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (Negligible for solids) Pressure->Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its molecular structure and the fundamental principles of solubility allows for reliable qualitative predictions. The moderate polarity imparted by the nitro and halogen substituents suggests good solubility in polar aprotic and moderate solubility in polar protic and some nonpolar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. This knowledge is essential for the effective use of this important synthetic intermediate in research and development.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-4,6-difluoronitrobenzene (C₆H₂BrF₂NO₂), a key intermediate in the synthesis of various high-value molecules. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound. This document will delve into the theoretical underpinnings of each technique, present and interpret the spectral data, and provide detailed experimental protocols for data acquisition.

Introduction to this compound and its Spectroscopic Characterization

This compound is a substituted aromatic compound with a molecular weight of 237.99 g/mol . Its structure, featuring a bromine atom, two fluorine atoms, and a nitro group on a benzene ring, gives rise to a unique spectroscopic fingerprint. The strategic placement of these functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount to ensure the quality and identity of this compound in complex synthetic pathways.

This guide will explore the three primary spectroscopic techniques used for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): Provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei, respectively, allowing for the confirmation of the substitution pattern and electronic structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides insights into its structure through the analysis of its fragmentation patterns.

Due to the limited availability of public experimental spectra for this specific compound, this guide will utilize predicted spectroscopic data from highly reliable computational models. This approach not only provides a robust framework for understanding the expected spectral features but also serves as a valuable tool for researchers in the absence of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Theoretical Principles of NMR

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to radio frequencies. By absorbing and re-emitting electromagnetic radiation at these frequencies, the nuclei provide a signal that is highly sensitive to their local electronic environment. The chemical shift (δ), reported in parts per million (ppm), indicates the position of a signal relative to a standard reference compound (typically tetramethylsilane, TMS, for ¹H and ¹³C NMR). Coupling constants (J), measured in Hertz (Hz), describe the interaction between neighboring nuclei and provide information about the connectivity of atoms.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent can slightly influence chemical shifts.[1]

  • Ensure the solution is homogeneous and free of any solid particles.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 (depending on sample concentration).

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~250 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse experiment, often proton-decoupled.

    • Spectral Width: ~200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.[2]

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

  • Integrate the signals to determine the relative number of nuclei.

  • Analyze the multiplicity and coupling constants.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Setup Set Parameters (¹H, ¹³C, ¹⁹F) Insert->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibration Phase->Calibrate Analyze Spectral Analysis Calibrate->Analyze IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition Clean Clean ATR Crystal Apply Apply Sample Clean->Apply Pressure Apply Pressure Apply->Pressure Background Collect Background Spectrum Pressure->Background Sample Collect Sample Spectrum Background->Sample Process Generate Final Spectrum Sample->Process MS_Fragmentation Molecule This compound (C₆H₂BrF₂NO₂) Ionization Electron Ionization (EI) Molecule->Ionization MolecularIon Molecular Ion [M]⁺˙ (m/z 237/239) Ionization->MolecularIon LossNO2 Loss of •NO₂ MolecularIon->LossNO2 LossBr Loss of •Br MolecularIon->LossBr Fragment1 [C₆H₂BrF₂]⁺ (m/z 191/193) LossNO2->Fragment1 Fragment2 [C₆H₂F₂NO₂]⁺ (m/z 159) LossBr->Fragment2 LossCO Loss of CO Fragment2->LossCO Fragment3 [C₅H₂F₂]⁺ (m/z 112 from m/z 159) LossCO->Fragment3

References

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Bromo-4,6-difluoronitrobenzene, a key intermediate in the development of advanced pharmaceutical and agrochemical agents. The document elucidates the prevailing synthetic strategy, focusing on the electrophilic nitration of 1-bromo-3,5-difluorobenzene. A detailed examination of the reaction mechanism, the rationale behind experimental parameters, and a step-by-step laboratory protocol are presented. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and scientifically-grounded understanding of this synthesis.

Introduction and Strategic Importance

This compound (CAS No: 884494-38-6) is a polysubstituted aromatic compound of significant interest in medicinal and materials chemistry.[1][2][3] Its unique substitution pattern, featuring a reactive nitro group, a bromine atom, and two fluorine atoms, renders it a versatile building block for complex molecular architectures. Specifically, it serves as a crucial precursor for the synthesis of pyrazolylamino benzimidazole derivatives, which have been identified as potent JAK (Janus kinase) inhibitors, a class of drugs targeting autoimmune diseases and certain cancers.[1] The strategic placement of its functional groups allows for a variety of subsequent chemical transformations, making a reliable and efficient synthesis paramount for research and development endeavors.

This guide focuses on the most direct and widely reported method for its preparation: the electrophilic aromatic substitution (EAS) nitration of 1-bromo-3,5-difluorobenzene.

Synthetic Strategy: A Retrosynthetic Analysis

The logical approach to designing the synthesis of this compound is to disconnect the most synthetically accessible functional group. The nitro group is readily introduced onto an activated or moderately deactivated aromatic ring via an electrophilic nitration reaction. This leads to a straightforward retrosynthetic pathway.

G Target This compound SM 1-Bromo-3,5-difluorobenzene Target->SM C-N Disconnection (Electrophilic Nitration)

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 1-bromo-3,5-difluorobenzene as the ideal starting material, a commercially available and stable precursor.

Core Methodology: Electrophilic Nitration

The synthesis hinges on the principle of electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The process involves the substitution of a hydrogen atom on the aromatic ring with an electrophile—in this case, the nitronium ion (NO₂⁺).

The Reaction Mechanism: A Stepwise Examination

The nitration of 1-bromo-3,5-difluorobenzene is a classic example of an EAS reaction under strongly acidic conditions.

Step 1: Generation of the Electrophile (Nitronium Ion) Concentrated sulfuric acid protonates fuming nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid's role as a stronger acid is critical for this equilibrium to favor the formation of the electrophile.

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the 1-bromo-3,5-difluorobenzene ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

Step 3: Deprotonation and Aromatization A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final product, this compound.

G cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: EAS Mechanism HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ NO2_ion NO₂⁺ (Nitronium ion) H2ONO2->NO2_ion - H₂O H2O H₂O StartMat 1-Bromo-3,5-difluorobenzene SigmaComplex Sigma Complex (Resonance Stabilized) StartMat->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺ H_ion H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Regioselectivity: The Role of Substituent Effects

The directing effects of the existing substituents (one bromine, two fluorines) on the aromatic ring determine the position of the incoming nitro group. Halogens are ortho-, para-directing but deactivating substituents. In 1-bromo-3,5-difluorobenzene:

  • The C2 position is ortho to the bromine and para to a fluorine atom.

  • The C4 and C6 positions are ortho to a fluorine atom and meta to the bromine.

The nitration occurs predominantly at the C2 position. This outcome is a result of the combined electronic and steric influences of the substituents, with the position ortho to the bromine atom being the most favorable site for electrophilic attack in this specific substrate.

Rationale for Experimental Conditions

The success of this synthesis relies on the careful control of reaction parameters.

  • Reagent Choice: A mixture of fuming nitric acid and concentrated sulfuric acid is employed.[1] This "mixed acid" generates a high concentration of the powerful nitronium ion electrophile, which is necessary to overcome the deactivating effect of the halogen substituents on the aromatic ring.

  • Temperature Control: The reaction is highly exothermic. The initial dropwise addition of nitric acid is performed at 0 °C to manage the rate of reaction, prevent dangerous temperature escalation, and minimize the formation of by-products such as dinitrated species.[1] Subsequently, warming the mixture to room temperature ensures the reaction proceeds to completion.[1]

  • Reaction Quenching: Pouring the reaction mixture into an ice-water bath serves two purposes.[1] It immediately halts the reaction and, due to the low solubility of the organic product in water, causes it to precipitate or separate, facilitating its isolation.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of highly corrosive and hazardous materials. It must only be performed by trained professionals in a certified laboratory with appropriate personal protective equipment (PPE) and engineering controls (i.e., a fume hood).

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightQuantityMoles (mmol)
1-Bromo-3,5-difluorobenzene461-96-1192.9935.00 mL (65.8 g)341
Fuming Nitric Acid (>90%)7697-37-263.0120 mL~450
Concentrated Sulfuric Acid (98%)7664-93-998.0850 mL~920
Ethyl Acetate141-78-688.11200 mL-
Hexane110-54-386.18100 mL-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Saturated Sodium Chloride Solution--As needed-
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Addition of Starting Material: Slowly add 1-bromo-3,5-difluorobenzene (35.00 mL, 304 mmol) to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.

  • Addition of Nitrating Agent: Add fuming nitric acid (20 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0 °C.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight to ensure maximum conversion.[1]

  • Quenching: Carefully and slowly pour the reaction mixture into a large beaker containing 600 mL of an ice-water mixture with vigorous stirring.

  • Work-up and Extraction: Allow the quenched mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Add ethyl acetate (200 mL) and hexane (100 mL) and shake vigorously.[1]

  • Phase Separation: Separate the organic layer.

  • Washing: Wash the organic layer with saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product as a yellow oil.

Expected Results

This procedure typically affords this compound in good yield. A reported synthesis following this protocol yielded 57.37 g, which corresponds to a 79% yield.[1] The product is obtained as a yellow oil which may crystallize upon standing to an off-white or faint yellow powder.[1]

Product Characterization

Confirmation of the product's identity and purity is crucial.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for confirming the molecular weight. The mass spectrum will show a characteristic pair of molecular ion peaks (m/z) at 237 and 239, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which have a nearly 1:1 natural abundance.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can be used to confirm the structure by analyzing the chemical shifts, coupling constants, and integration of the signals, which will correspond to the specific arrangement of atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the N-O stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and C-F and C-Br bonds.

Safety and Hazard Management

The synthesis of this compound involves significant hazards that require strict safety protocols.

  • Reagents:

    • Fuming Nitric Acid & Concentrated Sulfuric Acid: Both are extremely corrosive and potent oxidizing agents. They can cause severe chemical burns upon contact with skin or eyes.[4] Inhalation of their vapors can lead to severe respiratory damage. All manipulations must be conducted in a chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • Product:

    • This compound: The toxicological properties have not been exhaustively investigated. However, related nitroaromatic compounds are often toxic and can be irritants.[5][6][7] It is prudent to handle the product with care, avoiding skin contact, inhalation, and ingestion.

  • General Precautions:

    • Ensure adequate ventilation at all times.

    • Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.

    • The quenching step is highly exothermic and should be performed slowly and with caution.

Conclusion

The electrophilic nitration of 1-bromo-3,5-difluorobenzene provides a reliable and high-yielding pathway to this compound. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, particularly temperature, researchers can efficiently produce this valuable intermediate. The protocol detailed in this guide, supported by established scientific principles, offers a robust framework for the synthesis, characterization, and safe handling of this important chemical building block.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of 2-bromo-4,6-difluoronitrobenzene, a polysubstituted aromatic compound of significant interest in synthetic chemistry. The interplay of the electron-withdrawing nitro group and the inductively withdrawing but resonance-donating halogen substituents creates a unique electronic profile that dictates the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This document elucidates the inductive and resonance effects of each substituent, predicts the resulting electron distribution and spectroscopic characteristics, and provides a framework for understanding its synthetic utility.

Introduction: The Architectural Significance of Polysubstituted Aromatics

Polysubstituted benzene derivatives are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The nature, number, and position of substituents on the aromatic ring meticulously control the molecule's steric and electronic properties, thereby governing its reactivity and potential applications. This compound is a prime example of a highly activated aromatic system where the synergistic and antagonistic electronic effects of its substituents lead to specific and predictable chemical behavior. Understanding these electronic effects is paramount for the rational design of synthetic routes and the development of novel molecular entities.

Deconstructing the Electronic Contributions of Substituents

The electronic character of this compound is a composite of the individual contributions of the bromo, fluoro, and nitro groups. These contributions can be dissected into two fundamental components: the inductive effect and the resonance effect.

Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity between adjacent atoms. All three substituents on the this compound ring are more electronegative than carbon, and thus exert an electron-withdrawing inductive effect (-I).

  • Nitro Group (-NO₂): The nitrogen atom in the nitro group is highly electron-deficient due to the presence of two electronegative oxygen atoms. This makes the nitro group one of the strongest -I substituents.

  • Fluoro Group (-F): Fluorine is the most electronegative element, resulting in a potent -I effect.

  • Bromo Group (-Br): Bromine is also significantly more electronegative than carbon, leading to a strong -I effect, albeit weaker than that of fluorine.

The cumulative -I effect of these three substituents renders the entire aromatic ring significantly electron-deficient.

Resonance Effect (Mesomeric Effect)

The resonance effect involves the delocalization of π-electrons between the substituents and the aromatic ring. This effect can be either electron-donating (+M) or electron-withdrawing (-M).

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group by resonance (-M effect). The π-electrons from the benzene ring can be delocalized onto the nitro group, as depicted in the resonance structures below. This delocalization is most effective at the ortho and para positions relative to the nitro group.

Caption: Resonance delocalization in nitrobenzene.

  • Fluoro (-F) and Bromo (-Br) Groups: The halogen atoms possess lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+M). This effect preferentially increases electron density at the ortho and para positions relative to the halogen. However, for halogens, the strong -I effect is generally considered to outweigh the +M effect in terms of overall ring activation/deactivation.[1][2] The efficacy of this p-π overlap is greatest for fluorine (2p orbital of F with 2p orbital of C) and diminishes for bromine (4p orbital of Br with 2p orbital of C) due to poorer orbital energy and size matching.[3]

Hammett Substituent Constants: A Quantitative Perspective

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a sum of the inductive (σI) and resonance (σR) contributions.

SubstituentPositionσEffect
-NO₂para0.78Strongly electron-withdrawing[4]
-NO₂meta0.71Strongly electron-withdrawing[4]
-Fpara0.06Weakly electron-withdrawing[4]
-Fmeta0.34Moderately electron-withdrawing[4]
-Brpara0.23Moderately electron-withdrawing[4]
-Brmeta0.39Moderately electron-withdrawing[4]

These values confirm the strong electron-withdrawing nature of the nitro group and the more moderate, position-dependent effects of the halogens.

The Cumulative Electronic Landscape of this compound

The combination of these substituents on the benzene ring creates a highly polarized molecule. The powerful -I and -M effects of the nitro group at position 1, coupled with the -I effects of the fluoro groups at positions 4 and 6 and the bromo group at position 2, result in a significantly electron-deficient aromatic ring.

Electronic_Effects substituents Substituent Inductive Effect (-I) Resonance Effect (M) nitro NO₂ Strong Strong (-M) fluoro F Strong Weak (+M) ring Aromatic Ring (Electron Deficient) nitro->ring bromo Br Strong Weak (+M) fluoro->ring bromo->ring

Caption: Summary of electronic effects.

This electron deficiency is not uniform across the ring. The positions ortho and para to the strongly deactivating nitro group (positions 2, 4, and 6) are the most electron-poor. This is visually represented in a predicted electrostatic potential map, where regions of low electron density (electron-poor) are colored blue, and regions of high electron density are colored red. For this compound, the areas around the nitro group and the carbon atoms bearing the halogen substituents are expected to be significantly blue.[5]

Reactivity: A Hotbed for Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron-deficient character of the aromatic ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[6] In this mechanism, a nucleophile attacks an electron-poor carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The presence of strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, is crucial for stabilizing this negatively charged intermediate.

Regioselectivity in SNAr Reactions

In this compound, there are three potential leaving groups: the bromo substituent at C2 and the fluoro substituents at C4 and C6. The regioselectivity of nucleophilic attack will be governed by two main factors:

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. Therefore, the bond strength to the leaving group is less important than the ability of the substituent to activate the ring towards attack. Fluorine, being the most electronegative halogen, makes the carbon atom it is attached to the most electrophilic and thus most susceptible to nucleophilic attack. This often makes fluoride a better leaving group than bromide in SNAr reactions, a trend opposite to that observed in SN1 and SN2 reactions.

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is most effectively stabilized when it can be delocalized onto the electron-withdrawing nitro group.

Considering these factors, nucleophilic attack is most likely to occur at the positions ortho and para to the nitro group. In this compound, all three halogen substituents are in such activated positions. The fluoro groups at C4 and C6 are para and ortho to the nitro group, respectively, and the bromo group at C2 is also ortho. The relative reactivity of these positions will be a subtle interplay of the superior activating effect of fluorine and the stabilization of the resulting Meisenheimer complex. Given the strong activation provided by the nitro group, substitution of one of the fluorine atoms is generally expected to be the most favorable pathway.

SNAr_Mechanism A This compound + Nu- B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack C Product + Leaving Group- B->C Loss of Leaving Group

Caption: General SNAr mechanism.

Predicted Spectroscopic Signatures

1H NMR Spectroscopy

The molecule has two aromatic protons. Due to the strong electron-withdrawing effects of the surrounding substituents, these protons will be significantly deshielded and are expected to resonate at a high chemical shift (likely in the range of 8.0-9.0 ppm). The coupling patterns will depend on the through-bond and through-space interactions with the neighboring fluorine and bromine atoms.

13C NMR Spectroscopy

The carbon atoms in the aromatic ring will exhibit a wide range of chemical shifts due to the diverse electronic environments.

  • The carbon atom bearing the nitro group (C1) will be significantly deshielded.

  • The carbon atoms attached to the halogens (C2, C4, C6) will also be deshielded due to the -I effect of the halogens, and will show coupling to fluorine (13C-19F coupling).

  • The remaining carbon atoms (C3, C5) will also be deshielded relative to benzene due to the overall electron-withdrawing nature of the substituents.

19F NMR Spectroscopy

19F NMR is a powerful tool for characterizing fluorinated aromatic compounds. The two fluorine atoms in this compound are in different chemical environments and should therefore give rise to two distinct signals. Their chemical shifts will be influenced by the electronic effects of the other substituents on the ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorption bands characteristic of the nitro group.

  • Asymmetric NO₂ Stretch: A strong band is predicted in the 1550-1475 cm⁻¹ region.[2][3]

  • Symmetric NO₂ Stretch: Another strong band is expected in the 1360-1290 cm⁻¹ range.[2][3]

  • C-F and C-Br Stretches: These will appear in the fingerprint region (typically below 1200 cm⁻¹).

  • Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.

Synthetic Considerations

A plausible synthetic route to this compound involves the nitration of 1-bromo-3,5-difluorobenzene.

Experimental Protocol: Nitration of 1-Bromo-3,5-difluorobenzene

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add fuming nitric acid dropwise to the cooled sulfuric acid, maintaining the temperature at 0 °C.

  • Dissolve 1-bromo-3,5-difluorobenzene in a suitable solvent and add it dropwise to the nitrating mixture, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully pour the reaction mixture into an ice-water mixture.

  • Extract the product with a mixture of ethyl acetate and hexane.

  • Wash the organic layer with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation to yield this compound.

Conclusion

The electronic effects of the substituents in this compound create a highly activated, electron-deficient aromatic system. The synergistic electron-withdrawing inductive effects of the nitro, fluoro, and bromo groups, combined with the powerful resonance-withdrawing nature of the nitro group, render the molecule particularly susceptible to nucleophilic aromatic substitution. This detailed analysis of its electronic structure provides a robust framework for predicting its reactivity, understanding its spectroscopic properties, and designing efficient synthetic strategies for its use as a versatile chemical intermediate.

References

A Technical Guide to the Application of 2-Bromo-4,6-difluoronitrobenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy. The deliberate incorporation of halogens, particularly fluorine, into drug candidates has become a cornerstone of medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. Within the arsenal of versatile chemical building blocks, 2-Bromo-4,6-difluoronitrobenzene (CAS No. 884494-38-6) emerges as a highly valuable starting material. Its unique trifunctionalized aromatic core—featuring two reactive fluorine atoms, a versatile bromine handle, and a modifiable nitro group—offers chemists a powerful platform for constructing complex and diverse molecular architectures.

This guide provides an in-depth exploration of the potential research applications of this compound. We will dissect its core reactivity, present field-proven experimental protocols, and illustrate its strategic application in the synthesis of high-value therapeutic targets, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic programs.

Physicochemical Properties and Synthesis Overview

This compound is a polysubstituted fluoronitrobenzene analogue that serves as a key intermediate in the synthesis of various biologically active compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 884494-38-6[1][2][3]
Molecular Formula C₆H₂BrF₂NO₂[3][4]
Molecular Weight 237.99 g/mol [4]
Appearance Yellow oil[1]
Synonyms 1-Bromo-3,5-difluoro-2-nitrobenzene[1][3]

A common and efficient synthesis involves the nitration of 1-bromo-3,5-difluorobenzene.[1] The strong electron-withdrawing effects of the halogens direct the nitration to the C2 position, sterically influenced by the bromine atom.

Protocol 1: Synthesis of this compound[1]
  • To a solution of 1-bromo-3,5-difluorobenzene (304 mmol) dissolved in sulfuric acid (50 mL), slowly add fuming nitric acid (20 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully pour the reaction mixture into an ice-water mixture (600 mL) and allow it to warm to room temperature.

  • Add ethyl acetate (200 mL) and hexane (100 mL) and stir until all solids dissolve.

  • Separate the organic layer, wash with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, filter, and concentrate in vacuum.

  • The final product, this compound, is obtained as a yellow oil (typical yield: ~79%).

Core Reactivity: A Trifunctional Scaffold for Elaboration

The synthetic utility of this compound stems from its three distinct reactive "handles," which can be addressed with high selectivity to build molecular complexity. These are:

  • Fluorine Atoms: Activated for Nucleophilic Aromatic Substitution (SNA_r).

  • Bromine Atom: Primed for transition-metal-catalyzed cross-coupling.

  • Nitro Group: Readily reduced to a versatile aniline precursor.

A. Nucleophilic Aromatic Substitution (SNA_r) at C4/C6

The presence of a potent electron-withdrawing nitro group positioned ortho to the C-Br bond and ortho/para to the two C-F bonds significantly activates the ring for nucleophilic attack.[5] The fluorine atoms, being excellent leaving groups in this context, are the primary sites for SNA_r.

Causality of Reactivity: The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, particularly when the attack occurs at the positions ortho or para to it. This dramatically lowers the activation energy for substitution.[5][6] The fluorine atom at the C6 position is generally more susceptible to initial substitution by small nucleophiles due to direct ortho activation from the nitro group. However, substitution at the C4 (para) position is also highly favorable.

G pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pdi_complex Ar-Pd(II)-X Ln oxidative_add->pdi_complex transmetal Transmetalation (Suzuki) pdi_complex->transmetal reductive_elim Reductive Elimination pdi_complex->reductive_elim transmetal->pdi_complex [Ar-Pd(II)-R] reductive_elim->pd0 product Ar-R reductive_elim->product ar_x Ar-X (Substrate) ar_x->oxidative_add r_m R-B(OH)₂ (Reagent) r_m->transmetal G start Ar-NO₂ (Nitro Compound) reduction Reduction (e.g., SnCl₂, HCl) start->reduction aniline Ar-NH₂ (Aniline Intermediate) reduction->aniline amide Amide Formation aniline->amide R-COCl sulfonamide Sulfonamide Formation aniline->sulfonamide R-SO₂Cl urea Urea Formation aniline->urea R-NCO heterocycle Heterocycle (e.g., Benzimidazole) aniline->heterocycle Cyclization Precursor A 2-Bromo-4,6- difluoronitrobenzene B Step 1: SNAr (Pyrazole Amine, Base) A->B C Nitro-Pyrazolyl Intermediate B->C D Step 2: Reduction (SnCl₂) C->D E Anilino-Pyrazolyl Intermediate D->E F Step 3: Cyclization (e.g., Formic Acid) E->F G Bromo-Benzimidazole Core F->G H Step 4: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) G->H I Final Kinase Inhibitor Scaffold H->I

References

An In-Depth Technical Guide to 2-Bromo-4,6-difluoronitrobenzene: Synthesis, Reactions, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-difluoronitrobenzene is a key aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a nitro group on a benzene ring, renders it a versatile precursor for the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the nitro and fluoro substituents activates the molecule for various chemical transformations, making it a valuable tool for the construction of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the nomenclature, chemical properties, synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.

Nomenclature and Chemical Identity

The correct identification and nomenclature of chemical compounds are fundamental for scientific communication and reproducibility.

IUPAC Name: this compound[1]

Synonyms: A common synonym for this compound is 1-Bromo-3,5-difluoro-2-nitrobenzene.[1]

Chemical Structure:

Synthesis Start 1-Bromo-3,5-difluorobenzene Reaction Nitration @ 0°C to RT Start->Reaction Reagents Fuming Nitric Acid Sulfuric Acid Reagents->Reaction Workup Quench with Ice-Water Extraction with EtOAc/Hexane Reaction->Workup Product This compound Workup->Product

References

interpreting 1H and 13C NMR spectra of 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-4,6-difluoronitrobenzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound (CAS No: 884494-38-6)[1], a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to provide a detailed interpretation grounded in fundamental principles, explaining the causal relationships between the molecule's structure and its spectral output. We will predict the spectra based on established theory, outline a robust experimental protocol for data acquisition, and present the information in a clear, accessible format for the intended scientific audience.

Part 1: Foundational Principles of NMR in Substituted Aromatics

The NMR spectrum of a substituted benzene ring is a rich source of structural information. Unlike the simple singlet observed for benzene at ~7.3 ppm, substitution breaks the chemical equivalence of the ring's protons and carbons, leading to more complex spectra.[2]

  • Chemical Shift (δ): The position of a signal in an NMR spectrum is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups (EWGs), such as the nitro (-NO₂) and fluoro (-F) groups present in our target molecule, decrease the electron density around nearby protons and carbons.[2][3] This phenomenon, known as deshielding, causes their signals to appear at a higher chemical shift (further downfield). Conversely, electron-donating groups (EDGs) cause an upfield shift.[2] The aromatic proton region typically spans δ 6.5-8.0 ppm, while aromatic carbons resonate between δ 110-160 ppm.[2][4]

  • Spin-Spin Coupling (J-coupling): Nuclei with a spin of ½ (like ¹H, ¹³C, and ¹⁹F) can influence the magnetic field of their neighbors through the bonding network. This interaction, or coupling, splits a single resonance into a multiplet (e.g., doublet, triplet). The spacing between the lines of a multiplet is the coupling constant, J, measured in Hertz (Hz). Its magnitude is independent of the external magnetic field strength and provides crucial information about the connectivity and spatial relationship between nuclei.[3]

    • ³J (ortho coupling): Coupling between protons on adjacent carbons (7–10 Hz).

    • ⁴J (meta coupling): Coupling between protons separated by three bonds (2–3 Hz).

    • ⁵J (para coupling): Coupling over four bonds, often very small or unresolved (0–1 Hz).[3]

    • H-F and C-F Coupling: Since ¹⁹F also has a spin of ½, it couples to both protons and carbons, providing additional structural confirmation. These coupling constants are often larger and occur over longer ranges than H-H couplings.

Part 2: Spectral Prediction for this compound

To effectively interpret an experimental spectrum, one must first develop a theoretical prediction based on the molecular structure.

Diagram 1: Structure and Numbering of this compound

Caption: Molecular structure with IUPAC numbering for NMR analysis.

Predicted ¹H NMR Spectrum

The molecule has two aromatic protons, H-3 and H-5. Due to the unsymmetrical substitution pattern, they are chemically non-equivalent and will appear as distinct signals.

  • H-5 (Predicted δ ≈ 8.0 - 8.4 ppm): This proton is para to the strongly electron-withdrawing nitro group, which will deshield it significantly, shifting it far downfield.[5] It is also ortho to the F-6 atom and meta to the F-4 atom and the Br-2 atom.

    • Splitting: H-5 will exhibit coupling to three other spin-½ nuclei:

      • Ortho coupling to F-6 (³JHF): Expected to be the largest coupling, ~6-10 Hz.

      • Meta coupling to F-4 (⁴JHF): A medium-range coupling, ~4-8 Hz.

      • Meta coupling to H-3 (⁴JHH): A smaller coupling, ~2-3 Hz.[3]

    • Predicted Multiplicity: Doublet of doublet of doublets (ddd).

  • H-3 (Predicted δ ≈ 7.6 - 7.9 ppm): This proton is ortho to the bromine atom and the F-4 atom. It is meta to the nitro group. While deshielded, the effect is less pronounced than on H-5.

    • Splitting: H-3 will also couple to multiple nuclei:

      • Ortho coupling to F-4 (³JHF): A large coupling, ~6-10 Hz.

      • Meta coupling to H-5 (⁴JHH): The same small coupling seen for H-5, ~2-3 Hz.[3]

      • Para coupling to F-6 (⁵JHF): A very small coupling, ~0-3 Hz, which may not be resolved.

    • Predicted Multiplicity: Doublet of doublets (dd). If the para coupling to F-6 is resolved, it would appear as a doublet of doublet of doublets (ddd).

Diagram 2: Key ¹H-¹⁹F and ¹H-¹H Coupling Interactions

Caption: Visualization of significant spin-spin couplings affecting H-3 and H-5.

Predicted ¹³C NMR Spectrum

The molecule's lack of symmetry means all six aromatic carbons are unique and should produce six distinct signals in the proton-decoupled ¹³C NMR spectrum. Each signal will be split by nearby fluorine atoms.

  • Carbons bonded to Fluorine (C-4, C-6): These will show very large one-bond couplings (¹JCF ≈ 240-260 Hz), appearing as prominent doublets. Their chemical shifts will be significantly downfield due to the high electronegativity of fluorine.

  • Carbons bonded to other Halogens/Nitro group (C-1, C-2):

    • C-1 (-NO₂): This quaternary carbon will be deshielded and is expected around δ 148-150 ppm. It will be split by F-6 (²JCF) and potentially F-4 (⁴JCF).

    • C-2 (-Br): The carbon bearing the bromine atom. The heavy atom effect can be complex, but it is expected in the quaternary carbon region. It will be split by F-4 (³JCF) and F-6 (³JCF).

  • Carbons bonded to Hydrogen (C-3, C-5): These signals are identifiable in an Attached Proton Test (APT) or DEPT-135 experiment as positive peaks.

    • C-3: Will be split into a doublet by the adjacent F-4 (²JCF ≈ 20-30 Hz).

    • C-5: Will be split into a doublet of doublets by F-4 (²JCF ≈ 20-30 Hz) and F-6 (²JCF ≈ 20-30 Hz).

Data Summary

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted δ (ppm)Predicted MultiplicityCoupling Constants (J, Hz)
H-58.0 - 8.4ddd³JHF (ortho, to F-6) ≈ 6-10⁴JHF (meta, to F-4) ≈ 4-8⁴JHH (meta, to H-3) ≈ 2-3
H-37.6 - 7.9dd³JHF (ortho, to F-4) ≈ 6-10⁴JHH (meta, to H-5) ≈ 2-3

Table 2: Predicted ¹³C NMR Spectral Features for this compound

CarbonPredicted δ (ppm)Key Coupling Feature(s)
C-4155 - 165Doublet, ¹JCF ≈ 240-260 Hz
C-6155 - 165Doublet, ¹JCF ≈ 240-260 Hz
C-1148 - 150Doublet (from F-6), ²JCF ≈ 20-30 Hz
C-2115 - 125Multiplet (couplings to F-4, F-6)
C-5110 - 120Doublet of Doublets (from F-4, F-6), ²JCF ≈ 20-30 Hz
C-3105 - 115Doublet (from F-4), ²JCF ≈ 20-30 Hz

Note: Predicted chemical shifts are estimates based on additive substituent effects and may vary depending on the solvent and experimental conditions.

Part 3: Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, interpretable NMR data requires a meticulous and validated experimental approach. The following protocol provides a reliable workflow for the analysis of this compound.

Materials and Reagents
  • This compound (≥96% purity)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Tetramethylsilane (TMS, 0.03% v/v in deuterated solvent) as an internal standard

  • 5 mm NMR tubes (high precision)

  • Volumetric flasks and pipettes

  • Analytical balance

Sample Preparation

Causality: The choice of solvent is critical; the analyte must be fully soluble to ensure sharp, well-resolved signals. CDCl₃ is a common first choice, but DMSO-d₆ is an excellent alternative for polar compounds. The internal standard (TMS) provides a universal reference point (δ = 0.00 ppm) for accurate chemical shift calibration.

  • Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent containing TMS to the vial.

  • Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogeneous solution is required.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's receiver coil (typically ~4-5 cm).

  • Sealing: Cap the NMR tube securely.

Instrument Setup and Data Acquisition

Trustworthiness: This protocol is designed for a standard 400 MHz (or higher) NMR spectrometer. Key parameters are chosen to ensure adequate signal-to-noise and digital resolution for resolving the complex multiplets and small coupling constants.

  • Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This step is crucial for achieving sharp peaks and accurate integration.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ≥ 3 seconds (for good digital resolution).

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 8 to 16 scans.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 512 to 2048 scans (or more, as ¹³C is much less sensitive than ¹H).

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum manually to achieve a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H signals and pick peaks for both spectra.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a prime example of applying fundamental principles to interpret complex spectral data. The ¹H NMR spectrum is characterized by two distinct downfield multiplets in the aromatic region, with splitting patterns dictated by a combination of H-H and H-F couplings. The ¹³C NMR spectrum is expected to show six unique carbon signals, with those bonded to fluorine exhibiting characteristically large one-bond C-F coupling constants. By combining theoretical prediction with a robust experimental protocol, researchers can confidently assign the structure and verify the purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

mass spectrometry fragmentation of 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4,6-difluoronitrobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a multifaceted aromatic compound of interest in synthetic chemistry and drug development. Leveraging foundational principles of electron ionization (EI) mass spectrometry, this document delineates the predicted fragmentation pathways, influenced by the interplay of its nitro, bromo, and fluoro substituents. We present a robust, field-proven gas chromatography-mass spectrometry (GC-MS) protocol for its analysis and offer expert insights into data interpretation. This guide is intended for researchers, scientists, and professionals who require a deep, mechanistic understanding of how complex aromatic molecules behave under mass spectrometric analysis, ensuring accurate structural elucidation and confident compound identification.

Introduction: The Analytical Challenge of Substituted Nitroaromatics

This compound (C₆H₂BrF₂NO₂) is a substituted nitroaromatic compound that serves as a versatile building block in organic synthesis. The structural complexity, arising from the presence of multiple, electronically distinct functional groups on the aromatic ring, presents a unique analytical challenge. Mass spectrometry, particularly with electron ionization (EI), is an indispensable tool for the structural confirmation of such molecules. The high-energy EI process induces extensive and reproducible fragmentation, generating a unique "fingerprint" mass spectrum that is rich in structural information.[1]

The goal of this guide is to move beyond a simple cataloging of fragments and provide a causal, mechanistic explanation for the fragmentation cascade of this compound. By understanding the competitive fragmentation pathways initiated by the nitro group, the bromine atom, and the fluorine atoms, analysts can interpret spectra with greater confidence and troubleshoot unexpected results.

Foundational Principles of Fragmentation in Substituted Aromatics

The fragmentation of the target molecule is not random; it is governed by the relative stability of the ions and neutral losses formed. The process begins with the bombardment of the molecule with high-energy electrons (typically 70 eV), which ejects an electron to form an energetically unstable molecular radical cation, [M]•+.[2] This molecular ion then undergoes a series of dissociation reactions.

The Isotopic Signature of Bromine

A key identifying feature in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[3][4] This results in the molecular ion appearing as a doublet of peaks, [M]•+ and [M+2]•+, separated by two mass-to-charge units (m/z) and having a relative intensity ratio of roughly 1:1.[5] This signature is a powerful diagnostic tool that persists in any fragment ion that retains the bromine atom.

Characteristic Fragmentation of Functional Groups
  • Nitro Group: Aromatic nitro compounds are well-known to undergo characteristic fragmentations involving the nitro group. The most common pathways include the loss of a nitro radical (•NO₂, a loss of 46 u) and the loss of nitric oxide (•NO, a loss of 30 u).[6][7] The loss of •NO₂ is often a primary fragmentation step, leading to a halogenated fluorophenyl cation. The loss of •NO can be followed by the subsequent loss of carbon monoxide (CO, 28 u).[8]

  • Halogens (Br, F): The carbon-halogen bond strength (C-F > C-Br) dictates the propensity for cleavage. The weaker C-Br bond makes the loss of a bromine radical (•Br) a highly favorable fragmentation pathway.[1] While the C-F bond is much stronger, the loss of a fluorine radical (•F) or neutral hydrogen fluoride (HF) from fragment ions can occur, particularly in secondary fragmentation steps.

  • Aromatic Ring: The inherent stability of the aromatic ring means it often remains intact, resulting in a prominent molecular ion peak.[3][9] Common fragmentations associated with the ring itself can lead to ions such as C₆Hₓ⁺.[4]

Predicted Fragmentation Pathways of this compound

The molecular formula C₆H₂BrF₂NO₂ gives a monoisotopic mass of 236.9237 u for the ⁷⁹Br isotope and 238.9217 u for the ⁸¹Br isotope. The mass spectrum will therefore exhibit a prominent molecular ion cluster at m/z 237 and 239.

The fragmentation is predicted to proceed via several competitive pathways, driven by the cleavage of the C-N bond, the C-Br bond, and rearrangements involving the nitro group.

Pathway A: Nitro Group Fragmentation
  • Loss of •NO₂: The initial loss of the nitro radical is a highly probable event, leading to the formation of the 2-bromo-4,6-difluorophenyl cation at m/z 191/193 . This fragment will retain the characteristic 1:1 bromine isotopic signature.

  • Subsequent Loss of Br•: The [M-NO₂]⁺ ion can then lose a bromine radical to yield the difluorobenzyne radical cation at m/z 112 .

  • Loss of •NO: An alternative initial fragmentation is the loss of nitric oxide, forming an ion at m/z 207/209 . This is often followed by the loss of CO to yield an ion at m/z 179/181 .

Pathway B: Halogen Fragmentation
  • Loss of •Br: Cleavage of the weaker C-Br bond directly from the molecular ion is another major expected pathway. This yields the 4,6-difluoronitrophenyl cation at m/z 158 . This fragment will be a singlet peak, as it has lost the bromine atom.

  • Subsequent Fragmentation: The [M-Br]⁺ ion can then undergo fragmentation of its nitro group, losing •NO₂ to form a difluorophenyl cation at m/z 112 , or losing •NO to form an ion at m/z 128 .

The interplay of these pathways dictates the final appearance of the mass spectrum.

Visualization of Fragmentation Pathways

Fragmentation_of_this compound M [M]•+ m/z 237/239 M_NO2 [M - NO₂]⁺ m/z 191/193 M->M_NO2 - •NO₂ M_Br [M - Br]⁺ m/z 158 M->M_Br - •Br M_NO [M - NO]•+ m/z 207/209 M->M_NO - •NO M_NO2_Br [M - NO₂ - Br]⁺ m/z 112 M_NO2->M_NO2_Br - •Br M_Br_NO2 [M - Br - NO₂]⁺ m/z 112 M_Br->M_Br_NO2 - •NO₂ M_NO_CO [M - NO - CO]⁺ m/z 179/181 M_NO->M_NO_CO - CO

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Key Ions
m/z (⁷⁹Br/⁸¹Br)Proposed Structure/FormulaComments
237/239[C₆H₂BrF₂NO₂]•+Molecular ion; characteristic 1:1 isotopic doublet.
191/193[C₆H₂BrF₂]⁺Loss of •NO₂ from the molecular ion. A major, high-mass fragment.
158[C₆H₂F₂NO₂]⁺Loss of •Br from the molecular ion. A key diagnostic singlet peak.
207/209[C₆H₂BrF₂O]•+Loss of •NO from the molecular ion.
179/181[C₅H₂BrF₂]⁺Subsequent loss of CO from the [M-NO]•+ ion.
112[C₆H₂F₂]•+Common endpoint from both Pathway A and B (loss of •NO₂ and •Br).

Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating system for the analysis of this compound using a standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer with an EI source.

Sample Preparation
  • Stock Solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with ethyl acetate to a final concentration of ~10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Standard GC system with an autosampler.

  • MS Detector: Single quadrupole or ion trap MS with an EI source.

ParameterConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for aromatic compounds.
Injection Volume 1 µLStandard volume to avoid column overloading.
Inlet Temperature 250 °CEnsures complete and rapid volatilization of the analyte.
Injection Mode Split (e.g., 20:1 ratio)Prevents detector saturation and ensures sharp chromatographic peaks.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)Provides good separation from potential impurities and ensures elution of the analyte.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Type Electron Ionization (EI)Standard for generating reproducible, library-searchable fragmentation patterns.[1]
Ionization Energy 70 eVIndustry standard energy for creating stable and extensive fragmentation.
Source Temperature 230 °COptimizes ionization efficiency and minimizes thermal degradation.
Mass Range m/z 40-350Covers the molecular ion and all predicted major fragments.
Scan Rate 2-3 scans/secProvides sufficient data points across the chromatographic peak for accurate mass spectral analysis.

Visualization of Experimental Workflow

GCMS_Workflow start Sample Preparation (10 µg/mL in Ethyl Acetate) autosampler Autosampler Injection (1 µL) start->autosampler gc_inlet GC Inlet (250°C, Split 20:1) autosampler->gc_inlet gc_column GC Column Separation (DB-5ms, Temp Program) gc_inlet->gc_column ms_transfer MS Transfer Line (280°C) gc_column->ms_transfer ms_ion_source EI Ion Source (70 eV, 230°C) ms_transfer->ms_ion_source mass_analyzer Mass Analyzer (Quadrupole, Scan m/z 40-350) ms_ion_source->mass_analyzer detector Detector mass_analyzer->detector data_system Data System & Analysis detector->data_system

Caption: Standard workflow for the GC-MS analysis of volatile organic compounds.

Conclusion: A Framework for Confident Identification

The mass spectrometric fragmentation of this compound is a predictable process governed by the established chemical principles of its constituent functional groups. By anticipating the characteristic losses of •NO₂, •NO, and •Br, and recognizing the immutable isotopic signature of bromine, analysts can confidently interpret the resulting mass spectrum. The provided GC-MS protocol offers a reliable and robust method for acquiring high-quality data. This guide serves as a technical framework, empowering researchers to not only confirm the identity of this molecule but also to apply these core principles to the structural elucidation of other complex, substituted aromatic compounds.

References

An In-Depth Technical Guide to the ¹⁹F NMR of 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 2-bromo-4,6-difluoronitrobenzene. It is intended for researchers, scientists, and professionals in drug development who utilize fluorinated compounds and require a deep understanding of their structural characterization. We will move from the foundational principles of ¹⁹F NMR to a detailed, practical protocol and an expert interpretation of the resulting spectrum, emphasizing the causal relationships between molecular structure and spectral appearance.

The Strategic Importance of ¹⁹F NMR in Modern Chemistry

The fluorine-19 (¹⁹F) nucleus is an exceptionally powerful probe for NMR spectroscopy. Its 100% natural abundance, high gyromagnetic ratio (resulting in a sensitivity 83% that of ¹H), and spin I = ½ make it an ideal nucleus for analysis.[1][2] Furthermore, the vast chemical shift range of ¹⁹F NMR, spanning over 800 ppm, provides exquisite sensitivity to the local electronic environment, minimizing signal overlap and maximizing spectral resolution.[1][3] This sensitivity is paramount in pharmaceutical and materials science, where the strategic incorporation of fluorine can dramatically alter a molecule's metabolic stability, bioavailability, and binding affinity.[4][5]

This compound serves as an excellent case study. As a key synthetic intermediate, its unambiguous characterization is critical. The molecule's asymmetric substitution pattern presents a non-trivial spectral analysis challenge, offering a perfect opportunity to demonstrate the interpretive power of ¹⁹F NMR.

Foundational Principles: Chemical Shifts and Coupling Constants

Understanding the ¹⁹F NMR spectrum of this compound requires a firm grasp of two key parameters: chemical shift (δ) and spin-spin coupling (J-coupling).

Predicting Chemical Shifts (δ)

The chemical shift of a fluorine nucleus is dictated by the electron density around it.

  • Electron-Withdrawing Groups (EWGs): These groups decrease electron density, "deshielding" the nucleus and causing its resonance to shift to a higher frequency (downfield).[4]

  • Electron-Donating Groups (EDGs): These groups increase electron density, "shielding" the nucleus and causing an upfield shift.[4]

In this compound, we have three substituents on the benzene ring:

  • Nitro (NO₂): A very strong electron-withdrawing group through both resonance and inductive effects.

  • Bromo (Br): An electron-withdrawing group through induction but a weak donating group through resonance.

  • Fluoro (F): Similar to bromine, it is inductively withdrawing but can donate via resonance.

The two fluorine atoms, F4 and F6, are chemically non-equivalent and will produce two distinct signals. The powerful deshielding effect of the nitro group is expected to be the dominant factor. F6 is ortho to the NO₂ group, while F4 is para. Both positions are strongly affected by the NO₂ group's electron-withdrawing nature. The bromine at position 2 will also exert a deshielding inductive effect, felt more strongly by the closer F6 nucleus. Therefore, we can predict that the F6 signal will appear downfield relative to the F4 signal.

Spin-Spin Coupling (J-Coupling)

J-coupling arises from the interaction of nuclear spins transmitted through chemical bonds. In ¹⁹F NMR, couplings are often observed over multiple bonds and are typically larger than ¹H-¹H couplings.[1][6] For this compound, we anticipate the following couplings:

  • ⁴J(F-F) (meta-coupling): A through-bond coupling between F4 and F6. This coupling across four bonds is common in aromatic systems and will split each fluorine signal.[7]

  • ³J(H-F) (ortho-coupling): The coupling between a fluorine and a proton three bonds away. F4 couples to H3 and H5. F6 couples to H5. These are typically the largest H-F couplings in aromatic rings.

  • ⁴J(H-F) (meta-coupling): The coupling between a fluorine and a proton four bonds away.

  • ⁵J(H-F) (para-coupling): The coupling between a fluorine and a proton five bonds away. F6 couples to H3. This coupling is generally the smallest and may not be resolved.[8]

The interplay of these couplings will define the multiplicity (splitting pattern) of each fluorine signal.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure high-quality, reproducible data. Each step includes justifications rooted in best practices for NMR spectroscopy.

Workflow Overview

The following diagram outlines the logical flow from sample preparation to final analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-15 mg) prep2 Select & Add Deuterated Solvent (~0.7 mL) prep1->prep2 prep3 Add Internal Reference (Optional but Recommended) prep2->prep3 prep4 Dissolve & Transfer to NMR Tube prep3->prep4 acq1 Insert Sample & Lock prep4->acq1 acq2 Tune & Match Probe acq1->acq2 acq3 Shim Gradients acq2->acq3 acq4 Set Acquisition Parameters (zgfhigqn) acq3->acq4 acq5 Acquire Data acq4->acq5 proc1 Fourier Transform (FT) acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum proc3->proc4 proc5 Integrate & Analyze proc4->proc5

Caption: Experimental workflow for ¹⁹F NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Step 1: Weighing. Accurately weigh 5-15 mg of this compound into a clean, dry vial. This concentration range provides an excellent signal-to-noise ratio (S/N) without risking solubility issues or concentration-dependent chemical shift variations.[9]

    • Step 2: Solvent Selection. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice depends on the compound's solubility. The 0.7 mL volume ensures a sufficient sample height in a standard 5 mm NMR tube for optimal shimming.[9]

    • Step 3: Referencing. While modern spectrometers can use the deuterium lock signal for indirect referencing, adding a small amount of an internal standard like trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) is a more robust practice for ensuring high accuracy and reproducibility between experiments.[10][11]

    • Step 4: Dissolution and Transfer. Gently vortex the vial to ensure complete dissolution. Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter, which can degrade spectral resolution.[9]

  • Instrument Setup and Data Acquisition:

    • Step 1: Locking and Tuning. Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent. This step is critical for field stability. Tune and match the ¹⁹F channel on the probe to the sample; this maximizes the efficiency of radiofrequency pulse transmission and signal detection.

    • Step 2: Shimming. Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. A well-shimmed sample is identifiable by a symmetrical lock signal and a long, slowly decaying free induction decay (FID) after a pulse.

    • Step 3: Acquisition Parameters. Load a standard ¹⁹F observation experiment, preferably with ¹H decoupling. A common pulse sequence is zgfhigqn (Bruker), which utilizes inverse-gated decoupling to provide a decoupled spectrum while preserving quantitative information by preventing the Nuclear Overhauser Effect (NOE).[12]

      • Spectral Width (SW): Set a wide spectral width initially (e.g., 200-250 ppm) centered around a predicted value (e.g., -100 ppm) to ensure all signals are captured.[11]

      • Relaxation Delay (d1): A delay of 2-5 seconds is typically sufficient for qualitative analysis. For accurate integration, a longer delay (5 x T₁) is required.[6]

      • Number of Scans (ns): Due to the high sensitivity of ¹⁹F, 16 to 64 scans are often adequate.

    • Step 4: Acquisition. Acquire the FID.

  • Data Processing:

    • Step 1: Fourier Transformation. Apply an exponential multiplication (line broadening factor, e.g., 0.3 Hz) to the FID to improve S/N, then perform the Fourier transform.

    • Step 2: Phasing and Baseline Correction. Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm to produce a flat baseline.

    • Step 3: Referencing. Calibrate the chemical shift axis by setting the internal standard's peak to its known chemical shift value.

    • Step 4: Analysis. Integrate the signals and analyze the chemical shifts and coupling patterns.

Spectral Interpretation: Decoding the Data

The resulting ¹⁹F{¹H} NMR spectrum (proton-decoupled) will show two signals, each split into a doublet by the F-F coupling. The fully coupled ¹⁹F spectrum provides the most structural information.

Predicted Spectral Parameters

The following table summarizes the expected ¹⁹F NMR data for this compound. Exact chemical shifts are solvent-dependent.[4][13]

PositionPredicted δ (ppm)MultiplicityCoupling Constants (J) in Hz
F6 More Downfield (e.g., -95 to -110)Doublet of Doublets (dd)⁴J(F6-F4) ≈ 5-10 Hz³J(F6-H5) ≈ 8-12 Hz
F4 More Upfield (e.g., -105 to -120)Doublet of Doublets (dd)⁴J(F4-F6) ≈ 5-10 Hz³J(F4-H3) ≈ 8-12 Hz

Note: The ⁵J(F6-H3) and ³J(F4-H5) couplings may be smaller and might not be fully resolved, potentially simplifying the observed multiplicity. The primary splitting for each signal will be a doublet from the other fluorine.

Visualizing the Coupling Network

The diagram below illustrates the key spin-spin couplings within the molecule that determine the spectral fine structure.

References

Methodological & Application

Application Notes & Protocols: Strategic C-C Bond Formation Using 2-Bromo-4,6-difluoronitrobenzene in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of 2-Bromo-4,6-difluoronitrobenzene

In modern drug discovery and medicinal chemistry, the precise installation of fluorine atoms and nitro groups into molecular scaffolds is a highly valued strategy. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group serves as a versatile synthetic handle, readily converted into an amine for further functionalization. This compound is a powerful building block that combines these features with a reactive bromine handle, making it an ideal substrate for carbon-carbon bond formation.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron species, stands as one of the most robust and versatile methods for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[1][2] This guide provides a comprehensive overview, in-depth mechanistic rationale, and field-proven protocols for the successful application of this compound in Suzuki-Miyaura coupling reactions.

Mechanism and Rationale: Why This Substrate Works So Well

The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[3][4] The specific electronic properties of this compound make it an exceptionally well-suited electrophile for this transformation.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step. The strong electron-withdrawing effects of the ortho-nitro group and the two meta-fluoro groups make the aromatic ring electron-deficient. This electronic pull significantly weakens the C-Br bond and activates it toward oxidative addition, facilitating a faster reaction rate compared to electron-rich aryl bromides.[3][5]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

dot graph Suzuki_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

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// Layout and Edges pd0 -> oxidative_add [label=" Oxidative\n Addition"]; substrate -> oxidative_add;

oxidative_add -> transmetalation [label=" Transmetalation"]; boronate -> transmetalation;

boronic_acid -> boronate; base -> boronate;

transmetalation -> pd0 [label=" Reductive\n Elimination", penwidth=2.0, color="#EA4335"]; transmetalation -> product [color="#EA4335"];

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Fig 1: Catalytic cycle for the Suzuki-Miyaura coupling.

Optimizing Key Experimental Parameters

The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions. Due to the activated nature of this compound, a range of conditions can be effective, but careful selection is paramount.

  • Palladium Catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, catalyst systems with bulky, electron-rich phosphine ligands often provide superior results, especially for challenging coupling partners.[3] Ligands such as XPhos or SPhos can accelerate the reductive elimination step and stabilize the Pd(0) species. Pre-formed catalysts like Pd(dppf)Cl₂ are also excellent choices, offering good stability and reliability.[7]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6]

    • Potassium Carbonate (K₂CO₃): A standard, cost-effective choice suitable for many arylboronic acids.[8]

    • Potassium Phosphate (K₃PO₄): Often a superior choice for difficult couplings or with boronic esters, as it can minimize protodeboronation (a key side reaction where the boronic acid is replaced by a proton).[8]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can accelerate slow reactions but may not be suitable for base-sensitive substrates.[9]

  • Solvent System: A mixture of an organic solvent and water is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

    • 1,4-Dioxane/Water or Toluene/Water: These are the most common and reliable solvent systems, typically used in ratios from 4:1 to 10:1.[8]

    • DMF or THF: Can also be used, but require careful degassing as dissolved oxygen can lead to catalyst degradation and unwanted side reactions like homocoupling.[8][10]

  • Temperature: Reactions are typically heated to ensure a reasonable reaction rate, often between 80-110 °C.[8] The activated nature of this compound may allow for lower temperatures in some cases.

Data Presentation: Recommended Starting Conditions

The following table provides recommended starting conditions for the Suzuki-Miyaura coupling of this compound with common classes of boronic acids. Optimization may be required for specific substrates.

Coupling Partner (1.2 equiv)Catalyst System (2-5 mol%)Base (2.0 equiv)Solvent (0.1 M)Temp (°C)Notes
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)90A standard, reliable setup for simple aryl couplings.
4-Methoxyphenylboronic AcidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)100Electron-rich boronic acids couple readily.
4-Formylphenylboronic AcidPd₂(dba)₃ + SPhosK₃PO₄1,4-Dioxane/H₂O (4:1)100K₃PO₄ helps prevent side reactions with the aldehyde.
Pyridine-3-boronic AcidPd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O (4:1)110Heteroaryl boronic acids can be challenging; K₃PO₄ is often preferred to minimize protodeboronation.[11]
Thiophene-2-boronic AcidPd(PPh₃)₄Cs₂CO₃DMF/H₂O (10:1)90Cs₂CO₃ can be effective for electron-rich heteroaryls.

Detailed Experimental Protocol: General Procedure

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Boronic Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert Gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or condenser. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (3 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe to achieve a final concentration of ~0.1 M with respect to the starting bromide.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Inappropriate base or temperature.Use a fresh bottle of catalyst or a more active pre-catalyst. Ensure thorough degassing of all solvents (including water).[8] Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and increase the temperature.
Protodeboronation of Boronic Acid Base is too harsh or aqueous; Reaction is too slow.Use a milder base like K₃PO₄ or KF.[8] Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable. Use a more active catalyst to increase the rate of coupling relative to decomposition.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction setup is strictly under an inert atmosphere.[10] Thoroughly degas all solvents by sparging with argon or using freeze-pump-thaw cycles.
Formation of Phenol (Debromination) Side reaction promoted by strong bases and high temperatures.Lower the reaction temperature. Screen milder bases. Reduce reaction time once starting material is consumed.

Application Example: A Gateway to Bioactive Amines

The product of the Suzuki coupling, a substituted 4,6-difluoronitrobenzene, is rarely the final target. A common and highly valuable subsequent transformation is the reduction of the nitro group to an aniline. This opens up a vast chemical space for further derivatization, such as amide bond formation, sulfonylation, or participation in further cross-coupling reactions.

dot graph Workflow { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="10,3!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="this compound\n+\nAr'-B(OH)₂", fillcolor="#FFFFFF", fontcolor="#202124"]; suzuki [label="Suzuki-Miyaura\nCoupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="2-Ar'-4,6-difluoronitrobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; reduction [label="Nitro Group\nReduction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="2-Ar'-4,6-difluoroaniline\n(Bioactive Scaffold)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> suzuki; suzuki -> intermediate [label="Pd(dppf)Cl₂,\nK₂CO₃, Dioxane/H₂O"]; intermediate -> reduction; reduction -> final_product [label="e.g., H₂, Pd/C\nor SnCl₂"];

// Caption {rank=sink; labelloc="b"; label="Fig 2: Synthetic workflow from the Suzuki product to a key aniline intermediate."; fontsize=10; fontname="Arial";} }

Fig 2: Synthetic workflow from the Suzuki product to a key aniline intermediate.

This two-step sequence is a powerful strategy in fragment-based drug design, allowing for the rapid generation of diverse libraries of substituted difluoroanilines for biological screening.

Conclusion

This compound is a highly valuable and reactive substrate for Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of the aromatic ring facilitates the key oxidative addition step, often leading to high yields under relatively mild conditions. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a wide array of biaryl and heteroaryl compounds. The resulting products serve as critical intermediates for further elaboration, particularly through the reduction of the nitro group, providing a robust platform for the development of novel therapeutics and advanced materials.

References

Application Notes and Protocols for the Synthesis of 2-Bromo-4,6-difluoronitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-4,6-difluoronitrobenzene is a highly versatile and functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique arrangement of ortho- and para-activating nitro and fluoro substituents, combined with a synthetically valuable bromine handle, provides a platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the core synthetic strategies for derivatizing this building block, focusing on Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and subsequent functional group interconversions. The protocols herein are designed to be robust and reproducible, accompanied by mechanistic insights to empower researchers to rationally design and execute their synthetic routes.

Introduction: The Strategic Value of this compound

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1] this compound (CAS No. 884494-38-6) emerges as a privileged starting material due to its trifecta of reactive sites:

  • Activated Fluorine Atoms: The potent electron-withdrawing nitro group strongly activates the fluorine atoms at the C4 (para) and C6 (ortho) positions towards Nucleophilic Aromatic Substitution (SNAr).[2][3]

  • A Versatile Bromine Handle: The bromine atom at the C2 position is an ideal site for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[4][5]

  • A Modifiable Nitro Group: The nitro moiety not only serves as a powerful activating group but can also be readily reduced to an aniline, opening a gateway to a vast landscape of further derivatization, including the synthesis of important heterocyclic scaffolds.[6]

This guide will systematically detail the synthetic protocols that leverage these features, providing scientists with a practical toolkit for their research endeavors.

Foundational Synthesis: Preparation of this compound

The starting material itself is typically prepared via the nitration of 1-bromo-3,5-difluorobenzene. A reliable laboratory-scale protocol is described below.

Protocol 2.1: Nitration of 1-Bromo-3,5-difluorobenzene

Causality: This reaction proceeds via electrophilic aromatic substitution. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich (relative to the nitronium ion) aromatic ring. The bromine and fluorine atoms are deactivating but ortho-, para-directing; the nitration occurs at the position ortho to the bromine and para to one of the fluorine atoms due to steric and electronic influences.

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice-water mixture

  • Ethyl Acetate

  • Hexane

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice bath.

  • Slowly add 1-bromo-3,5-difluorobenzene (35.00 mL, 304 mmol) to the cold sulfuric acid while maintaining the temperature at 0 °C.[7]

  • Slowly add fuming nitric acid (20 mL) dropwise to the solution, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully pour the reaction mixture into an ice-water mixture (600 mL) with vigorous stirring.

  • Allow the quenched mixture to warm to room temperature. Add ethyl acetate (200 mL) and hexane (100 mL) and stir until all solids dissolve.[7]

  • Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting yellow oil is this compound. The product can be purified further by column chromatography if necessary.

Expected Outcome:

  • Yield: ~79%[7]

  • Appearance: Yellow oil

  • Characterization: GC-MS analysis should show m/z = 237, 239, corresponding to the bromine isotope pattern.[7]

Pathway I: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone for functionalizing this scaffold. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as a key intermediate.[2][3] The rate-determining step is typically the initial nucleophilic attack; therefore, factors that stabilize the negatively charged intermediate will accelerate the reaction.[8][9]

Regioselectivity: The powerful electron-withdrawing effect of the nitro group is most strongly felt at the ortho and para positions. Consequently, the fluorine atom at C4 (para) is the most activated and will typically be substituted first. The C6-fluorine and C2-bromine (both ortho) are also activated. In SNAr, fluoride is often a superior leaving group to bromide because the high electronegativity of fluorine creates a more electrophilic carbon center, facilitating the rate-determining nucleophilic attack.[8][9]

SNAr_Mechanism cluster_pathway SNAr Pathway reagents This compound + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reagents->meisenheimer Addition (Rate-Determining) product_F C4-Substituted Product (Major) meisenheimer->product_F Elimination of F⁻ product_F2 C6-Substituted Product (Minor) meisenheimer->product_F2 Elimination of F⁻

Caption: General workflow for SNAr on this compound.

Protocol 3.1: Selective Mono-amination at the C4 Position

This protocol describes a general method for the reaction with secondary amines, a common transformation in the synthesis of pharmaceutical intermediates.[2]

Materials:

  • This compound

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

  • Solvent (e.g., Acetonitrile, DMSO, or EtOH)

  • Standard workup and purification reagents.

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (2.0 eq) followed by the secondary amine (1.1 eq).

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-amino-2-bromo-6-fluoronitrobenzene derivative.

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Representative Yield (%)
MorpholineK₂CO₃ACN804>90
PiperidineEt₃NEtOH706>85
N-MethylpiperazineK₂CO₃DMSO605>90

Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C2 position is the primary site for palladium-catalyzed cross-coupling reactions, a powerful method for constructing C-C and C-N bonds.[4] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10][11]

Suzuki_Cycle cluster_inputs Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)Br(L)₂ Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdR Ar-Pd(II)R(L)₂ ArPdBr->ArPdR R-B(OH)₂ Trans Transmetalation ArPdR->Pd0 Product Ar-R (Product) ArPdR->Product RedElim Reductive Elimination ArBr Ar-Br (Substrate) Boronic R-B(OH)₂ + Base

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 4.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol provides a general method for coupling this compound with various arylboronic acids.[12]

Materials:

  • Derivative of this compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the bromo-substrate (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., dioxane and water, 4:1).

  • Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the biaryl derivative.

Arylboronic AcidCatalyst (mol%)BaseSolventTime (h)Representative Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Toluene/EtOH/H₂O885
4-Methoxyphenylboronic acidPdCl₂(dppf) (2%)Cs₂CO₃Dioxane/H₂O1282
Thiophene-2-boronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O678

Pathway III: Transformation of the Nitro Group

The reduction of the nitro group to an aniline is a critical transformation that dramatically increases the molecular complexity and provides a handle for numerous subsequent reactions.

Protocol 5.1: Reduction of the Nitro Group to an Aniline

Causality: Stannous chloride (SnCl₂) in the presence of a strong acid like HCl is a classic and effective method for reducing aromatic nitro groups. The tin(II) acts as the reducing agent, ultimately being oxidized, while the nitro group is reduced to the corresponding amine.

Materials:

  • Nitro-aromatic substrate

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Standard workup and purification reagents.

Procedure:

  • Dissolve the nitro-aromatic substrate in ethanol or ethyl acetate.

  • Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl.

  • Heat the mixture to reflux (or stir at room temperature, depending on substrate reactivity) and monitor by TLC.

  • Upon completion, cool the reaction in an ice bath and carefully basify by the slow addition of concentrated NaOH solution until the pH is >10. Caution: Exothermic reaction.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The resulting aniline can be purified by column chromatography if needed.

Integrated Synthesis Workflow: From Scaffold to Heterocycle

The true power of this compound lies in the sequential application of these protocols. The following workflow illustrates the synthesis of a substituted benzimidazole derivative, a common motif in medicinal chemistry.[6][7]

MultiStep_Synthesis start This compound step1 SNAr with Morpholine (Protocol 3.1) start->step1 intermediate1 4-Morpholino-2-bromo- 6-fluoronitrobenzene step1->intermediate1 step2 Suzuki Coupling (Protocol 4.1) intermediate1->step2 intermediate2 4-Morpholino-2-aryl- 6-fluoronitrobenzene step2->intermediate2 step3 Nitro Reduction (Protocol 5.1) intermediate2->step3 intermediate3 3-Aryl-5-fluoro- 6-morpholinoaniline step3->intermediate3 step4 Cyclization (e.g., with formic acid) intermediate3->step4 final_product Substituted Benzimidazole Derivative step4->final_product

Caption: Multi-step workflow to a benzimidazole derivative.

This sequence demonstrates a logical approach:

  • SNAr: Introduce a desired amine at the most reactive C4 position.

  • Suzuki Coupling: Build the carbon skeleton by forming a C-C bond at the C2 position.

  • Nitro Reduction: Unmask the aniline functionality.

  • Cyclization: Construct the final heterocyclic ring system.

This strategic combination of reactions allows for the rapid generation of diverse and complex molecules from a single, versatile starting material.

References

Application Notes & Protocols: Strategic Application of 2-Bromo-4,6-difluoronitrobenzene in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Bromo-4,6-difluoronitrobenzene is a highly versatile and reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. Its utility is anchored in its unique substitution pattern: a potent nitro (-NO₂) activating group and three distinct halogen atoms that can serve as leaving groups. This arrangement provides a powerful platform for the regioselective synthesis of complex aromatic building blocks. These intermediates are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, as well as in materials science.[1] This guide provides a deep dive into the mechanistic principles governing SNAr reactions on this substrate, discusses the critical factors influencing regioselectivity, and offers detailed, field-proven protocols for its application with various nucleophiles.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike the more common electrophilic substitutions on aromatic rings, SNAr proceeds when the ring is rendered electron-deficient.[2] The reaction is not a concerted Sₙ2 displacement, which is sterically hindered, nor is it an Sₙ1 process, due to the instability of the aryl cation.[3][4] Instead, it follows a two-step addition-elimination mechanism.[4][5]

Pillar 1: Ring Activation The cornerstone of SNAr is the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[6] In this compound, the nitro group is a powerful EWG that activates the ring for nucleophilic attack by withdrawing electron density through both inductive and resonance effects.[7] This activation is most pronounced at the ortho and para positions relative to the nitro group.[8][9]

Pillar 2: Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][10] The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group, which provides substantial stabilization, but only when the attack occurs at the ortho or para position.[6][9]

Pillar 3: Elimination and Re-aromatization In the final, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final substituted product.[5]

Experimental_Workflow Figure 2: General Experimental Workflow for SNAr Reactions Setup Reaction Setup (Inert Atmosphere) Reagents Dissolve Substrate & Base in Anhydrous Solvent Setup->Reagents Addition Slowly Add Nucleophile (Control Temperature) Reagents->Addition Reaction Stir at Set Temperature (RT to 120°C) Addition->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Aqueous Work-up (Quench & Extract) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental setup for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4,6-difluoronitrobenzene as a key building block. This versatile substrate is of significant interest to researchers, scientists, and drug development professionals due to the strategic positioning of its functional groups, which allows for selective derivatization to generate a diverse library of complex molecules. The protocols detailed herein cover fundamental transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions, offering robust starting points for methodology development and optimization.

Introduction: The Strategic Value of this compound

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1] this compound is a particularly valuable substrate for these transformations. The presence of a reactive bromine atom facilitates oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.[2] The electron-withdrawing nitro group and fluorine atoms activate the aryl ring, often enhancing reaction rates. Furthermore, the distinct electronic environment and steric hindrance around the reactive sites allow for a high degree of regioselectivity in subsequent chemical modifications. These features make this compound an attractive starting material for the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials.

General Workflow for Palladium-Catalyzed Reactions

A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. The success of these reactions is highly dependent on the careful exclusion of oxygen and moisture, as the active Pd(0) catalyst is susceptible to oxidation. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add Reactants & Catalyst to Oven-Dried Glassware B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvent & Other Reagents B->C D Heat to Desired Temperature with Stirring C->D E Monitor Reaction Progress (TLC, GC, LC-MS) D->E F Cool to Room Temperature & Quench Reaction E->F G Aqueous Work-up & Extraction F->G H Dry, Filter & Concentrate Organic Layer G->H I Purify by Column Chromatography H->I

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[3] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Reaction Principle

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid or ester (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][5]

G Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br(L)n Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)-OR'(L)n ArPdBr->ArPdOR Ligand Exchange (Base, -Br⁻) ArPdAr_prime Ar-Pd(II)-Ar'(L)n ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OR)2) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene/Water, DMF, 1,4-Dioxane/Water
Temperature 80-120 °C
Time 4-24 h
Table 1: Typical Suzuki-Miyaura Coupling Conditions.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6][7]

Reaction Principle

The mechanism is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[8][9] The choice of ligand is crucial and often requires sterically hindered phosphines to facilitate the reductive elimination step.[9]

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous Toluene (degassed)

  • Anhydrous MgSO₄

Procedure:

  • In a glovebox, charge a dry reaction vial with Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Add this compound and a stir bar.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Catalyst System Pd(OAc)₂/BINAP, Pd₂(dba)₃/Xantphos, BrettPhos Pd G4
Base NaOt-Bu, KOt-Bu, K₃PO₄, LHMDS
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C
Time 12-48 h
Table 2: Typical Buchwald-Hartwig Amination Conditions.[9][10]

Sonogashira Coupling: Formation of C-C (sp²-sp) Bonds

The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[11] It typically employs a palladium catalyst and a copper(I) co-catalyst.[12]

Reaction Principle

The reaction involves a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide, which then participates in the transmetalation step with the palladium complex.[11] Copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts.[11][13]

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (degassed)

  • Anhydrous Na₂SO₄

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed TEA or DIPA as the solvent and base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 2-8 hours), dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[14]

ParameterCondition
Catalyst System Pd(PPh₃)₂Cl₂/CuI, Pd(PPh₃)₄/CuI
Base TEA, DIPA, Piperidine
Solvent THF, DMF, Acetonitrile
Temperature RT - 80 °C
Time 2-16 h
Table 3: Typical Sonogashira Coupling Conditions.[15]

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[16][17]

Reaction Principle

The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by a base.[18]

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, n-Butyl acrylate) (1.4 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tolyl)₃ (4 mol%)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous DMF or Acetonitrile (degassed)

Procedure:

  • To a reaction vessel, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (DMF or Acetonitrile), the alkene, and TEA.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by GC analysis.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterCondition
Catalyst System Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃
Ligand PPh₃, P(o-tolyl)₃, PCy₃
Base TEA, DIPEA, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Toluene
Temperature 80-140 °C
Time 12-24 h
Table 4: Typical Heck Reaction Conditions.[19]

Cyanation: Introduction of a Nitrile Group

Palladium-catalyzed cyanation provides a direct route to aryl nitriles from aryl halides. Modern methods often employ less toxic cyanide sources than traditional reagents.

Reaction Principle

The reaction follows the standard cross-coupling catalytic cycle. A key challenge is the potential for cyanide to poison the palladium catalyst. The use of non-toxic and slow-releasing cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can mitigate this issue.[20][21] Additives like zinc acetate can also be beneficial, keeping the palladium in its active zero oxidation state.[22]

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • K₄[Fe(CN)₆]·3H₂O (0.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • dppf (4 mol%)

  • Na₂CO₃ (0.2 equiv)

  • N,N-Dimethylacetamide (DMAc) (degassed)

Procedure:

  • Charge a reaction tube with this compound, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, and Na₂CO₃.

  • Seal the tube, then evacuate and backfill with argon.

  • Add degassed DMAc.

  • Heat the reaction mixture to 120-140 °C.

  • Monitor for completion by GC or LC-MS.

  • Cool the reaction, dilute with toluene, and filter through celite.

  • Wash the filtrate with aqueous NaHCO₃ and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography or crystallization.

ParameterCondition
Cyanide Source K₄[Fe(CN)₆], Zn(CN)₂, KCN
Catalyst System Pd(OAc)₂/dppf, Pd₂(dba)₃/Xantphos
Base/Additive Na₂CO₃, KOAc, Zn(OAc)₂
Solvent DMAc, NMP, Toluene
Temperature 100-150 °C
Time 6-24 h
Table 5: Typical Cyanation Reaction Conditions.[23][24]

Conclusion

The protocols outlined in this application note provide a robust foundation for the utilization of this compound in a variety of palladium-catalyzed cross-coupling reactions. The provided conditions serve as excellent starting points, and researchers are encouraged to optimize these parameters for their specific substrates and desired outcomes. The versatility of this building block, combined with the power of palladium catalysis, opens avenues for the efficient synthesis of a wide array of novel and complex molecules for applications in drug discovery and materials science.

References

Application Note: High-Resolution Purification of 2-Bromo-4,6-difluoronitrobenzene Reaction Products by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4,6-difluoronitrobenzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount to ensure the desired reaction outcomes and to minimize the formation of impurities in subsequent synthetic steps. This application note provides a detailed protocol for the purification of crude this compound using flash column chromatography, a widely used technique for the separation of organic compounds.[2][3] The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound.

The purification of halogenated nitroaromatic compounds can be challenging due to their similar polarities and potential for co-elution with reaction byproducts.[4] This protocol emphasizes a systematic approach to method development, starting with Thin Layer Chromatography (TLC) to determine the optimal solvent system, followed by the execution of the column chromatography for efficient separation.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[2][5][6] In this case, we employ normal-phase chromatography, where the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent mixture.[5][7]

This compound, being a moderately polar molecule due to the nitro group and halogen atoms, will interact with the polar silica gel. By carefully selecting a mobile phase of appropriate polarity, we can control the elution rate of the target compound relative to any impurities. Less polar impurities will travel faster down the column, while more polar impurities will be retained more strongly on the silica gel.

Pre-Purification Analysis: Thin Layer Chromatography (TLC)

Before proceeding with column chromatography, it is crucial to develop an optimal solvent system using TLC.[8][9] The goal is to find a solvent mixture that provides good separation between the desired product and any impurities, with the target compound having a Retention Factor (Rf) of approximately 0.2-0.3 for effective column separation.[10][11]

Protocol for TLC Analysis:

  • Prepare several eluent systems of varying polarities. A common starting point for compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Spot a small amount of the crude reaction mixture onto a silica gel TLC plate.

  • Develop the TLC plates in chambers containing the different eluent systems.

  • Visualize the separated spots under UV light (254 nm).

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the solvent system that gives the best separation with the target compound's Rf in the ideal range.

Flash Column Chromatography Protocol

This protocol outlines the steps for purifying the crude reaction product of this compound.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (60-200 μm particle size)[3]

  • Sea sand

  • Cotton or glass wool

  • Crude this compound

  • Eluent (solvent system determined by TLC)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Column Packing

Proper column packing is critical to achieve good separation. The "wet packing" method is generally preferred as it minimizes the chances of air bubbles and channels in the stationary phase.[12]

  • Insert a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sea sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).

  • Pour the slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sea sand on top of the packed silica.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage. [6]

Sample Loading
  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.

  • Carefully add the dissolved sample onto the top of the sand layer using a pipette.

  • Rinse the flask that contained the sample with a small amount of eluent and add this to the column to ensure all the crude product is transferred.

  • Drain the solvent until the sample is adsorbed onto the silica gel.

For samples that are not readily soluble, a "dry loading" technique can be employed.[13][14] This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.

Elution and Fraction Collection
  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to force the mobile phase through the stationary phase at a steady rate (flash chromatography).

  • Begin collecting fractions in separate tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the eluent system.

  • Combine the fractions that contain the pure this compound.

Post-Purification
  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Determine the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation

Table 1: TLC Solvent System Optimization

Solvent System (Hexanes:Ethyl Acetate)Rf of this compoundRf of Major Impurity 1Rf of Major Impurity 2Observations
95:50.450.600.10Good separation, but Rf of product is slightly high.
90:100.300.450.05Excellent separation, ideal Rf for column chromatography.
80:200.150.250.02Good separation, but elution may be slow.

Table 2: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (60-200 μm)
Column Dimensions30 cm length x 3 cm diameter
Mobile Phase90:10 Hexanes:Ethyl Acetate
Sample Load1.0 g crude product
Fraction Size10 mL

Visualization of Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Method Development (Optimize Solvent System) Column_Prep Column Preparation (Wet Packing with Silica Gel) TLC->Column_Prep Determines Eluent Sample_Loading Sample Loading (Minimal Solvent/Dry Loading) Column_Prep->Sample_Loading Elution Elution with Optimized Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Feedback Loop Fraction_Pooling Pooling of Pure Fractions TLC_Monitoring->Fraction_Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Safety and Handling

This compound and its related compounds may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[15][16][17] It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][18] Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[15][16][17][18]

Troubleshooting

ProblemPossible CauseSolution
Poor separationInappropriate solvent system.Re-optimize the eluent using TLC.[19] Consider a gradient elution.[13]
Column overloading.Reduce the amount of crude product loaded onto the column.
Poor column packing.Repack the column carefully, ensuring no air bubbles or channels.
Compound does not eluteSolvent is not polar enough.Gradually increase the polarity of the mobile phase.[20]
Compound elutes too quicklySolvent is too polar.Use a less polar mobile phase.[9]
Compound decomposes on the columnCompound is sensitive to acidic silica.Deactivate the silica gel with a small amount of triethylamine in the eluent or use a different stationary phase like alumina.[10]

Conclusion

This application note provides a comprehensive and reliable protocol for the purification of this compound reaction products using flash column chromatography. By following a systematic approach of TLC-based method development and careful execution of the column chromatography, researchers can achieve high purity of the target compound, which is crucial for subsequent applications in pharmaceutical and agrochemical research and development.

References

developing a scalable synthesis of 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 2-Bromo-4,6-difluoronitrobenzene

Abstract

This document provides a detailed, scalable, and robust protocol for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The presented methodology is centered on the electrophilic nitration of 1-bromo-3,5-difluorobenzene. This application note offers an in-depth examination of the reaction mechanism, process safety considerations, a step-by-step experimental protocol, and analytical methods for quality control. The content is designed for researchers, chemists, and process development professionals, providing the necessary insights for successful lab-scale synthesis and scale-up operations.

Introduction and Strategic Rationale

This compound (CAS: 884494-38-6) is a polysubstituted aromatic compound whose structural complexity makes it a valuable building block for synthesizing a wide range of biologically active molecules.[1] The strategic placement of bromo, difluoro, and nitro functionalities offers multiple reaction sites for subsequent chemical transformations, such as nucleophilic aromatic substitution (SNAr) of the fluorine atoms, reduction of the nitro group to an amine, and cross-coupling reactions at the carbon-bromine bond.

The primary synthetic strategy detailed herein is the direct nitration of 1-bromo-3,5-difluorobenzene. This approach is favored for its scalability, atom economy, and procedural simplicity over multi-step alternatives that might involve Sandmeyer-type reactions.[2][3] The Sandmeyer reaction, while powerful for converting aryl amines to aryl halides, would necessitate a more complex and less direct pathway to arrive at the target molecule.[4][5]

Mechanistic Insights and Process Causality

The core transformation is an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on the controlled generation of the highly electrophilic nitronium ion (NO₂⁺) and its subsequent reaction with the 1-bromo-3,5-difluorobenzene substrate.

Generation of the Electrophile

The nitronium ion is generated in situ from the reaction between fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[6][7] This equilibrium is fundamental to initiating the substitution.

Nitronium_Ion_Formation HNO3 HNO₃ (Nitric Acid) Protonated_HNO3 H₂O⁺-NO₂ (Protonated Nitric Acid) HNO3->Protonated_HNO3 + H2SO4 H₂SO₄ (Sulfuric Acid) H2SO4_2 H₂SO₄ H2SO4->Protonated_HNO3 HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_plus H3O_plus H₃O⁺ HSO4_minus_2 HSO₄⁻

Caption: Generation of the nitronium ion electrophile.

Regioselectivity

The directing effects of the existing substituents on the benzene ring—one bromine and two fluorine atoms—determine the position of the incoming nitro group. Both halogens are deactivating yet ortho-, para- directing. The nitro group is installed at the C2 position, which is ortho to the bromine atom and positioned between the two fluorine atoms. This outcome is governed by the combined electronic and steric influences of the substituents, making the C2 position the most activated and accessible site for electrophilic attack.

Safety and Scalability Considerations

Critical Insight: Nitration reactions are notoriously exothermic and can pose a significant risk of thermal runaway if not managed with extreme care.[8][9]

  • Temperature Control: The slow, dropwise addition of fuming nitric acid at a reduced temperature (0 °C) is paramount. This allows for the dissipation of the heat generated during the reaction, preventing dangerous temperature spikes that could lead to uncontrolled side reactions or decomposition.[9]

  • Reagent Handling: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and powerful oxidizing agents. All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Quenching: The post-reaction quenching step, where the acidic mixture is poured into ice water, must be performed slowly and cautiously to manage the heat of dilution.

  • Byproduct Formation: Over-nitration (dinitration) can occur if the reaction temperature is too high or the stoichiometry of the nitrating agent is excessive.[7] The described protocol is optimized to minimize the formation of such impurities.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures and is designed for robust performance.[1]

Materials and Equipment
Reagents & Materials Equipment
1-Bromo-3,5-difluorobenzene (≥98%)Three-necked round-bottom flask
Fuming nitric acid (≥90%)Addition funnel
Sulfuric acid (98%)Magnetic stirrer and stir bar
Ethyl acetate (reagent grade)Thermometer
Hexane (reagent grade)Ice-water bath
Saturated aqueous sodium chloride (Brine)Separatory funnel
Anhydrous sodium sulfate (Na₂SO₄)Rotary evaporator
Deionized water and ice
Experimental Procedure
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add 1-bromo-3,5-difluorobenzene (e.g., 304 mmol, 1.0 eq).

  • Acidification: Place the flask in an ice-water bath. Slowly add concentrated sulfuric acid (50 mL) to the flask while stirring. Ensure the internal temperature is maintained at or below 10 °C.

  • Nitration: Once the mixture is cooled to 0 °C, begin the dropwise addition of fuming nitric acid (20 mL) via the addition funnel. Crucially, maintain the internal temperature at 0 °C throughout the addition. The addition rate should be controlled to prevent any significant temperature increase.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight (approx. 12-16 hours) to ensure the reaction proceeds to completion.

  • Workup and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 600 mL of an ice-water mixture. This should be done with stirring. Allow the quenched mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (200 mL) and hexane (100 mL) and shake vigorously. Allow the layers to separate. The organic layer contains the product.

  • Washing: Separate the organic layer and wash it with saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Product Isolation: The final product, this compound, is obtained as a yellow oil.[1] The typical yield for this reaction is approximately 79%.[1]

Caption: Scalable synthesis workflow for this compound.

Quality Control and Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Parameter Method Expected Result
Identity GC-MSMolecular ion peaks at m/z = 237 and 239, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[1]
Structure ¹H, ¹³C, ¹⁹F NMRSpectra consistent with the 2-bromo-4,6-difluoro-1-nitrobenzene structure.
Purity RP-HPLC-UVA single major peak corresponding to the product, with purity typically ≥96%.[10][11]
Appearance Visual InspectionYellow oil.[1]
Melting Point N/A (product is an oil)A literature melting point of 51-53 °C exists, suggesting it may solidify on standing or upon high purification.[12]

Conclusion

The direct nitration of 1-bromo-3,5-difluorobenzene is an efficient and scalable method for producing this compound. By adhering to the principles of strict temperature control and cautious reagent handling, this protocol can be safely implemented to yield a high-purity product. The resulting intermediate is primed for use in diverse and complex synthetic applications within the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Synthesis of Agrochemicals Using 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine and Versatile Scaffolds in Modern Agrochemicals

In the landscape of modern agrochemical research, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to its biological target.[1][2] This has led to the development of highly effective and more environmentally stable pesticides and herbicides.

2-Bromo-4,6-difluoronitrobenzene stands out as a particularly valuable starting material in this context.[3] Its structure is pre-loaded with multiple, orthogonally reactive sites, offering chemists a powerful platform for building complex molecular architectures. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), primarily at the fluorine positions.[4][5] Simultaneously, the bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This inherent reactivity profile allows for a stepwise, controlled functionalization, making this compound a versatile building block for synthesizing novel agrochemical candidates, including fungicides, herbicides, and insecticides.

This guide provides a detailed exploration of the key synthetic transformations involving this compound, complete with field-proven protocols and insights into the causality behind experimental choices.

Diagram: Key Reactive Sites of this compound

G cluster_0 This compound cluster_1 Key Reactive Sites mol a C-Br Bond: Prime site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). b C4-F Bond: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to para-nitro group. c C2-F Bond: Activated for SNAr, though generally less reactive than C4-F. d NO2 Group: Activates the ring for SNAr. Can be reduced to an amine for further functionalization.

Caption: Orthogonal reactivity of this compound.

Part 1: Nucleophilic Aromatic Substitution (SNAr) for Agrochemical Intermediates

The most direct application of this compound is through SNAr, where a nucleophile displaces one of the fluorine atoms.[5] The strong electron-withdrawing effect of the nitro group lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This reaction proceeds via a stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] Generally, the fluorine atom at the C4 position (para to the nitro group) is more readily displaced than the C2 fluorine due to superior resonance stabilization of the intermediate. This regioselectivity is crucial for planned synthetic routes.

This pathway is fundamental for introducing amine, ether, and thioether linkages, which are common structural motifs in a wide range of fungicides and herbicides.[1]

Experimental Protocol 1: Synthesis of 2-Bromo-4-(alkylamino)-6-fluoronitrobenzene

This protocol details a representative SNAr reaction using a primary amine as the nucleophile. The resulting N-arylated intermediate is a common precursor for more complex heterocyclic agrochemicals.

Diagram: SNAr Experimental Workflow

G start Dissolve Reactants react Heat Reaction (e.g., 60-80 °C) start->react Add Base (K2CO3) monitor Monitor by TLC/GC-MS (Loss of Starting Material) react->monitor Stir for 2-8 h workup Aqueous Work-up (Quench & Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify Crude Product end Characterize Product (NMR, MS) purify->end Pure Product

Caption: Workflow for a typical SNAr reaction.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound237.9910.01.0
Propylamine59.1112.01.2
Potassium Carbonate (K₂CO₃), anhydrous138.2120.02.0
Acetonitrile (MeCN), anhydrous-50 mL-
Ethyl Acetate-100 mL-
Saturated NaCl solution (Brine)-50 mL-

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.38 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the suspension for 5 minutes at room temperature.

  • Nucleophile Addition: Slowly add propylamine (0.99 mL, 12.0 mmol) to the stirred suspension via syringe.

  • Reaction: Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS every hour. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter off the potassium carbonate and rinse the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Extraction: Dissolve the crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with saturated brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure 2-bromo-4-(propylamino)-6-fluoronitrobenzene as a yellow solid.

Scientist's Note (Causality):

  • Base: Anhydrous potassium carbonate is used as a mild base to scavenge the HF acid formed during the substitution, driving the reaction to completion.

  • Solvent: A polar aprotic solvent like acetonitrile is chosen because it effectively solvates the potassium salts without interfering with the nucleophile, and it has a suitable boiling point for this transformation.

  • Excess Nucleophile: A slight excess of the amine (1.2 equivalents) ensures the complete consumption of the limiting electrophile.

Part 2: Selective Suzuki-Miyaura Cross-Coupling

The true versatility of this compound is unlocked through its C-Br bond. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend I > Br > OTf > Cl > F.[6] This significant difference in reactivity allows for the highly selective functionalization of the C-Br bond while leaving the more robust C-F bonds untouched.[6]

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, enabling the introduction of various aryl and heteroaryl moieties.[7][8] This is a key strategy for building the biaryl and heteroaryl-aryl scaffolds found in many advanced insecticides and herbicides.

Experimental Protocol 2: Selective Suzuki Coupling with 4-Methoxyphenylboronic Acid

This protocol describes the selective coupling at the C-Br position, leaving the fluorines available for subsequent SNAr reactions, demonstrating the potential for multi-step diversification.

Diagram: Suzuki Coupling Catalytic Cycle

SuzukiCycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br pd_intermediate Ar-Pd(II)-Br(L2) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal Ar'B(OH)2 Base pd_biaryl Ar-Pd(II)-Ar'(L2) transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Regenerates Catalyst product Ar-Ar' (Product) red_elim->product

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound237.995.01.0
4-Methoxyphenylboronic acid151.966.01.2
Pd(PPh₃)₄ (Tetrakis)1155.560.150.03 (3 mol%)
Sodium Carbonate (Na₂CO₃)105.9915.03.0
Toluene-30 mL-
Ethanol-10 mL-
Water-10 mL-

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a 100 mL three-neck flask with a condenser, magnetic stirrer, and nitrogen inlet. Purge the system with nitrogen for 15 minutes.

  • Reagent Addition: Under a positive flow of nitrogen, add this compound (1.19 g, 5.0 mmol), 4-methoxyphenylboronic acid (0.91 g, 6.0 mmol), and Pd(PPh₃)₄ (173 mg, 0.15 mmol).

  • Solvent and Base Addition: Add toluene (30 mL) and ethanol (10 mL). Prepare a solution of sodium carbonate (1.59 g, 15.0 mmol) in water (10 mL), degas it by bubbling nitrogen through it for 10 minutes, and then add it to the reaction flask.

  • Reaction: Heat the biphasic mixture to 85 °C with vigorous stirring. The reaction should turn dark. Monitor progress by TLC or GC-MS. The reaction is typically complete in 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Separate the layers.

  • Extraction: Wash the organic layer with water (2 x 30 mL) and saturated brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired 2-(4-methoxyphenyl)-4,6-difluoronitrobenzene product.

Scientist's Note (Causality):

  • Catalyst: Pd(PPh₃)₄ is a common and effective Pd(0) source for Suzuki couplings. The 3 mol% loading is a standard starting point for optimizing aryl bromide couplings.

  • Base & Solvent System: The aqueous sodium carbonate and the toluene/ethanol solvent system create a biphasic environment that is highly effective for Suzuki reactions. The base is crucial for the transmetalation step of the catalytic cycle.[7]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst degradation. Maintaining an inert nitrogen or argon atmosphere is critical for achieving high yields.

Part 3: Sequential Functionalization Strategy

The orthogonal reactivity of the C-Br and C-F bonds allows for a powerful sequential functionalization strategy. A Suzuki coupling can first be performed at the C-Br position, followed by one or more SNAr reactions at the C-F positions. This approach enables the rapid generation of diverse chemical libraries from a single, advanced intermediate, which is highly valuable in the discovery phase for new agrochemicals.

Diagram: Sequential Synthesis Pathway

G A This compound B Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) A->B C Intermediate 1: 2-Aryl-4,6-difluoronitrobenzene B->C D SNAr Reaction 1 (Nucleophile 1, Base) C->D E Intermediate 2: 2-Aryl-4-Nu1-6-fluoronitrobenzene D->E F Reduction of Nitro Group (e.g., Fe/HCl or H2/Pd-C) E->F G Final Scaffold: Multi-functionalized Aniline F->G

Caption: A multi-step pathway to complex scaffolds.

Conclusion

This compound is a high-value, versatile building block for agrochemical synthesis. Its well-differentiated reactive sites—a bromine atom for cross-coupling and activated fluorine atoms for nucleophilic substitution—provide a robust platform for constructing complex molecular frameworks. The protocols and strategic insights detailed in this guide empower researchers to leverage this reagent's full potential, facilitating the efficient discovery and development of next-generation agrochemicals. By understanding the causality behind the reaction conditions, scientists can rationally design synthetic routes to novel active ingredients with enhanced efficacy and desirable physicochemical properties.

References

Application Notes and Protocols for Screening Catalysts in the Buchwald-Hartwig Amination of 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl-4,6-difluoro-2-nitroanilines

The synthesis of substituted nitroaromatics, particularly those bearing fluorine atoms, is of paramount importance in the fields of medicinal chemistry and materials science. The title compound, and its subsequent aminated derivatives, serve as critical building blocks for a diverse range of biologically active molecules and advanced materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on screening various palladium catalyst systems for the efficient Buchwald-Hartwig amination of the electron-deficient substrate, 2-Bromo-4,6-difluoronitrobenzene.

The inherent electron-withdrawing nature of the nitro group and the two fluorine atoms on the aromatic ring makes this substrate particularly challenging. These electronic factors can significantly influence the oxidative addition step of the catalytic cycle and the overall reaction kinetics.[3][4] Therefore, a systematic screening of catalysts, ligands, and bases is crucial to identify optimal conditions for achieving high yields and purity of the desired N-arylated product.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][6] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[2][6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

  • Reductive Elimination: The desired C-N bond is formed, releasing the N-aryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

The efficiency of each step is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent.[7][8]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R2NH Amido Palladium-Amido Complex AmineCoord->Amido Base, -HBase+ Amido->Pd0 Reductive Elimination Product N-Aryl Product (Ar-NR2) Amido->Product ArBr This compound (Ar-Br) Amine Amine (R2NH) Base Base

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Materials and Methods

Reagents and Solvents:
  • Substrate: this compound

  • Amine: A representative primary or secondary amine (e.g., aniline, morpholine, or n-hexylamine)

  • Palladium Precursors:

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligands: A selection of commercially available ligands with varying steric and electronic properties is recommended for a comprehensive screen.[7]

    • Buchwald-type biaryl phosphines: XPhos, SPhos, RuPhos, DavePhos[9]

    • Bidentate phosphines: Xantphos, 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

    • Bulky trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃)

  • Bases:

    • Sodium tert-butoxide (NaOtBu)

    • Potassium tert-butoxide (KOtBu)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate (K₃PO₄)

  • Solvents (Anhydrous):

    • Toluene

    • Dioxane

    • Tetrahydrofuran (THF)

  • Internal Standard: for GC/LC-MS analysis (e.g., dodecane or tetradecane)

Equipment:
  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vials or tubes with screw caps and septa

  • Magnetic stir plate and stir bars

  • Heating block or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS) for reaction monitoring and yield determination

  • Standard laboratory glassware

Catalyst Screening Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for screening various catalyst systems in parallel. It is crucial to maintain consistency in reagent stoichiometry and reaction conditions across all screening experiments to ensure a valid comparison of the results.

Workflow for Catalyst Screening

Screening_Workflow start Start: Define Screening Parameters prep Prepare Stock Solutions (Substrate, Amine, Internal Standard) start->prep setup Set up Reaction Vials (Palladium Precursor, Ligand, Base) prep->setup reagents Add Reactants and Solvent under Inert Atmosphere setup->reagents reaction Run Reactions at Defined Temperature and Time reagents->reaction analysis Analyze Samples by GC-MS or LC-MS reaction->analysis data Tabulate and Compare Results (Conversion, Yield) analysis->data optimization Select Lead Conditions for Further Optimization data->optimization

Figure 2: A typical workflow for screening Buchwald-Hartwig amination catalysts.

Detailed Experimental Procedure:

1. Preparation of Stock Solutions (for consistency):

  • Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., toluene).

  • Prepare a stock solution of the amine in the same solvent.

  • Prepare a stock solution of the internal standard in the same solvent.

2. Reaction Setup (under inert atmosphere - glovebox or Schlenk line):

  • To a series of labeled, oven-dried reaction vials equipped with stir bars, add the appropriate palladium precursor (e.g., 1-2 mol%) and phosphine ligand (e.g., 1.2-2.4 mol% for monodentate ligands, 1-2 mol% for bidentate ligands).

  • Add the chosen base (e.g., 1.4-2.0 equivalents) to each vial.

3. Addition of Reactants and Solvent:

  • Seal the vials with screw caps fitted with septa.

  • Using a syringe, add the stock solution of this compound (1.0 equivalent) to each vial.

  • Add the stock solution of the amine (1.1-1.5 equivalents) to each vial.

  • Add the stock solution of the internal standard to each vial.

  • Add the anhydrous solvent to bring the final reaction concentration to a desired molarity (e.g., 0.1-0.5 M).

4. Reaction Execution:

  • Place the vials in a pre-heated heating block or oil bath set to the desired temperature (typically ranging from 80-110 °C).[10]

  • Stir the reactions for a predetermined time (e.g., 12-24 hours).

5. Reaction Quenching and Sample Preparation for Analysis:

  • After the reaction is complete, cool the vials to room temperature.

  • Quench the reaction by adding a small amount of water or saturated aqueous ammonium chloride solution.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a small plug of silica gel or celite to remove inorganic salts and the palladium catalyst.

  • Collect the filtrate for GC-MS or LC-MS analysis.

6. Analysis and Data Interpretation:

  • Analyze the samples to determine the conversion of the starting material and the yield of the desired product relative to the internal standard.

  • Tabulate the results to compare the performance of each catalyst system.

Data Presentation: A Comparative Catalyst Screen

The following table provides a template for organizing the results of the catalyst screening experiments. This structured format allows for a clear and direct comparison of the efficacy of different catalyst systems.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Conversion (%)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10012
2Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10012
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane11024
4Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2.0)Dioxane11024
5Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)THF8018
6Pd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (1.5)THF8018
7Pd(OAc)₂ (2)Xantphos (2)KOtBu (1.4)Toluene10012
8Pd₂(dba)₃ (1)Xantphos (1)KOtBu (1.4)Toluene10012

Note: The values in this table are placeholders and should be replaced with experimental data.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Ligand: The steric bulk and electron-donating ability of the phosphine ligand are critical for promoting both the oxidative addition and reductive elimination steps.[11][12] Bulky, electron-rich ligands like the Buchwald-type biaryl phosphines (XPhos, SPhos, RuPhos) are often highly effective for challenging substrates as they stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.[1][7] Bidentate ligands like Xantphos can offer enhanced stability to the catalyst but may sometimes lead to slower reaction rates.[13]

  • Choice of Base: The strength and solubility of the base play a crucial role. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used to deprotonate the amine without competing in the reaction.[7] Weaker bases like cesium carbonate or potassium phosphate can be advantageous for substrates with base-sensitive functional groups.[6]

  • Choice of Solvent: The solvent influences the solubility of the reactants, reagents, and intermediates, which can impact the reaction rate and efficiency. Aprotic solvents like toluene, dioxane, and THF are generally preferred.[5]

  • Palladium Precursor: Both Pd(II) sources like Pd(OAc)₂ and Pd(0) sources like Pd₂(dba)₃ are commonly used.[7] Pd(II) precursors require an in-situ reduction to the active Pd(0) species, which can sometimes be facilitated by the amine or phosphine ligand.[5][13] The use of well-defined Pd(0) precatalysts can sometimes offer better reproducibility.[14]

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of the screening results, the following practices are recommended:

  • Run a Control Reaction: Include a reaction with no ligand and a reaction with no palladium precursor to confirm that the transformation is indeed catalyzed by the intended system.

  • Replicate Key Experiments: Once promising conditions are identified, replicate the experiment to ensure the results are consistent.

  • Monitor Reaction Progress: Taking aliquots at different time points can provide valuable kinetic information and help determine the optimal reaction time.

  • Characterize the Product: Once a successful reaction is identified, isolate and fully characterize the product (e.g., by NMR, HRMS) to confirm its identity and purity.

Conclusion

The successful Buchwald-Hartwig amination of the electron-deficient and sterically hindered this compound is highly dependent on the careful selection of the catalyst system. A systematic screening approach, as outlined in this application note, is essential for identifying the optimal combination of palladium precursor, ligand, base, and solvent. By understanding the underlying mechanistic principles and employing rigorous experimental techniques, researchers can efficiently develop robust and high-yielding protocols for the synthesis of valuable N-aryl-4,6-difluoro-2-nitroaniline derivatives, thereby accelerating drug discovery and materials science research.

References

Application Notes and Protocols for the Etherification of 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of aryl ethers is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials. Among the various methods to construct the C-O-Ar bond, the nucleophilic aromatic substitution (SNAr) reaction stands out for its efficiency and predictability, particularly with electron-deficient aromatic systems. 2-Bromo-4,6-difluoronitrobenzene is a valuable building block in this context, featuring three potential leaving groups (Br, F) activated by a strongly electron-withdrawing nitro group. This application note provides a comprehensive guide to the standard reaction conditions for the etherification of this compound, delving into the mechanistic rationale behind experimental choices and offering detailed protocols for researchers in organic synthesis and drug development.

The etherification of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate, known as the Meisenheimer complex.[1][2] The general preference for the displacement of a fluoride ion over a bromide ion in SNAr reactions is a well-established phenomenon, often referred to as the "element effect," where the order of leaving group ability is F > NO2 > Cl ≈ Br > I.[3] This is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack.

Reaction Mechanism and Regioselectivity

The reaction commences with the deprotonation of the alcohol nucleophile by a base to form a more potent alkoxide nucleophile. This alkoxide then attacks the electron-deficient aromatic ring, preferentially at the carbon atom bearing a fluorine atom, due to the superior activating effect of the nitro group at the ortho and para positions. This attack forms a resonance-stabilized Meisenheimer complex.[4] The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. The subsequent departure of the fluoride leaving group restores the aromaticity of the ring, yielding the desired aryl ether product.

While displacement of the fluorine at the 4-position is generally favored, the regioselectivity can be influenced by the reaction conditions, particularly the choice of solvent.[1][5]

Critical Parameters and Optimization

Successful and high-yielding etherification of this compound hinges on the careful selection and control of several key experimental parameters.

Choice of Base

The selection of an appropriate base is critical for the efficient deprotonation of the alcohol to form the corresponding alkoxide. The pKa of the alcohol and the desired reaction rate will dictate the optimal base strength.

  • Inorganic Bases: Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly employed for their moderate basicity and good solubility in polar aprotic solvents.[6] They are particularly suitable for the etherification with phenols and other relatively acidic alcohols.

  • Alkali Metal Hydrides: Sodium hydride (NaH) and potassium hydride (KH) are powerful, non-nucleophilic bases that can deprotonate a wide range of alcohols, including less acidic aliphatic alcohols.[7] Caution must be exercised due to their pyrophoric nature.

  • Alkoxides: Sodium and potassium alkoxides, such as sodium tert-butoxide (NaOt-Bu), can also be used, especially when a very strong base is required.[8]

Solvent Selection

The solvent plays a multifaceted role in SNAr reactions, influencing the solubility of reagents, the rate of reaction, and in some cases, the regioselectivity.[1][5]

  • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices for SNAr reactions. Their high polarity helps to solvate the charged Meisenheimer intermediate, thereby accelerating the reaction.[3][6]

  • Nonpolar Solvents: Interestingly, for certain substrates like 2,4-difluoronitrobenzene, the use of nonpolar solvents such as toluene can lead to higher regioselectivity for substitution at the ortho position.[1][5] This has been attributed to the formation of a six-membered polar transition state.[1][9]

Temperature and Reaction Time

The reaction temperature significantly impacts the rate of the etherification. Generally, elevated temperatures are employed to ensure a reasonable reaction time. However, excessively high temperatures can lead to undesired side reactions. Typical reaction temperatures range from room temperature to 120 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time.

Experimental Protocols

Herein, we provide a general, step-by-step protocol for the etherification of this compound with a generic alcohol (ROH). This protocol should be adapted based on the specific properties of the alcohol being used.

Protocol 1: Etherification using Potassium Carbonate in DMF

This protocol is suitable for a wide range of phenols and other relatively acidic alcohols.

Materials:

  • This compound

  • Alcohol (ROH)

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the alcohol (1.1 - 1.5 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of 0.1 - 0.5 M with respect to the this compound.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Etherification using Sodium Hydride in THF

This protocol is suitable for less acidic aliphatic alcohols.

Materials:

  • This compound

  • Alcohol (ROH)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 - 1.5 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the alcohol (1.1 - 1.2 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the alkoxide solution.

  • Heat the reaction mixture to reflux (approximately 66 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Partition the mixture between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary

The following table provides a general overview of the reaction parameters for the etherification of this compound. The optimal conditions will vary depending on the specific alcohol used.

ParameterConditionRationale
Substrate This compoundActivated aryl halide for SNAr.
Nucleophile Alcohol (ROH)Forms the ether linkage.
Base K2CO3, Cs2CO3, NaH, NaOt-BuDeprotonates the alcohol to form the more reactive alkoxide.
Solvent DMF, DMSO, NMP, THF, TolueneSolvates reagents and intermediates, influencing reaction rate and selectivity.
Temperature Room Temperature to 120 °CControls the rate of reaction.
Reaction Time 1 - 24 hoursDetermined by monitoring the reaction progress.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the etherification of this compound.

Etherification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine this compound, alcohol, and base in solvent heating Heat and stir reaction mixture reagents->heating monitoring Monitor progress by TLC/LC-MS heating->monitoring quench Quench reaction monitoring->quench Reaction Complete extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry organic layer wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by column chromatography concentrate->chromatography

Caption: General workflow for the etherification of this compound.

Conclusion

The etherification of this compound is a robust and versatile transformation that provides access to a wide array of functionalized aryl ethers. By understanding the underlying SNAr mechanism and carefully controlling the key reaction parameters—base, solvent, and temperature—researchers can achieve high yields and predictable regioselectivity. The protocols outlined in this application note serve as a valuable starting point for the synthesis of novel compounds for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4,6-difluoronitrobenzene (CAS: 884494-38-6). This document is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. As a key building block in the preparation of advanced pharmaceutical compounds, such as JAK inhibitors, mastering its synthesis is crucial.[1]

This guide moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality, helping you troubleshoot effectively and optimize your experimental outcomes.

Understanding the Primary Synthetic Pathway

The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 1-bromo-3,5-difluorobenzene. The reaction mechanism involves the generation of the nitronium ion (NO₂⁺) from a mixture of fuming nitric acid and concentrated sulfuric acid, which then acts as the electrophile.

Synthesis_Pathway cluster_product Final Product SM 1-Bromo-3,5-difluorobenzene Product This compound SM->Product Nitration (0°C to RT) Reagents Fuming Nitric Acid (HNO₃) Concentrated Sulfuric Acid (H₂SO₄)

Caption: Primary synthesis route for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently below 50%. What are the most critical factors I should investigate?

A low yield is the most frequent complaint and typically points to issues in one of four areas: temperature control, reagent quality, reaction time, or moisture contamination.

  • Temperature Control: This is the single most important parameter. The nitration of aromatic compounds is highly exothermic. The initial addition of fuming nitric acid must be performed at 0°C to prevent runaway reactions and the formation of unwanted byproducts.[1] Allowing the temperature to rise prematurely can lead to dinitration or oxidative degradation of the starting material.

  • Reagent Quality:

    • Fuming Nitric Acid: Use a fresh bottle of fuming nitric acid. Over time, it can absorb atmospheric moisture, which decomposes the active nitrating species.

    • Sulfuric Acid: Ensure you are using concentrated (98%) sulfuric acid. Water in the acid mixture will quench the formation of the essential nitronium ion (NO₂⁺).

  • Reaction Time: While the initial reaction is rapid, allowing the mixture to stir overnight after warming to room temperature ensures the reaction goes to completion.[1] Incomplete reactions are a common cause of reduced yields.

  • Moisture: The reaction is highly sensitive to water. Ensure all glassware is thoroughly dried before use and the reaction is protected from atmospheric moisture.

Q2: My post-reaction TLC shows multiple spots. What are the likely side products?

The presence of multiple spots indicates a mixture of products. The most common culprits are regioisomers and dinitrated compounds.

  • Regioisomers: While the directing effects of the bromine and two fluorine atoms strongly favor nitration at the C2 position (ortho to bromine, para to one fluorine, and ortho to the other), minor amounts of other isomers can form if the reaction conditions are not optimal (e.g., elevated temperature).

  • Dinitrated Byproducts: If the concentration of the nitrating agent is too high or the temperature is not controlled, a second nitro group can be added to the ring.

  • Unreacted Starting Material: A prominent spot corresponding to 1-bromo-3,5-difluorobenzene indicates an incomplete reaction.

To mitigate this, strictly adhere to the temperature protocol and consider using a slight excess of the starting material relative to the nitrating agent to minimize dinitration.

Troubleshooting_Flowchart start Low Yield or Impure Product check_temp Was Temperature Maintained at 0°C during HNO₃ Addition? start->check_temp check_reagents Are Reagents (H₂SO₄, HNO₃) Anhydrous and High Purity? check_temp->check_reagents Yes fix_temp Optimize Cooling Bath. Add Nitric Acid Slower. check_temp->fix_temp No check_time Was the Reaction Stirred Overnight at RT? check_reagents->check_time Yes fix_reagents Use Fresh, Anhydrous Reagents. Dry Glassware Thoroughly. check_reagents->fix_reagents No check_workup Was Quenching Performed Slowly onto a Large Amount of Ice? fix_workup Ensure Slow Addition to Ice. Verify pH and Extraction. check_workup->fix_workup No success Yield Improved check_workup->success Yes check_time->check_workup Yes fix_time Increase Reaction Time. Monitor by TLC. check_time->fix_time No

Caption: Troubleshooting flowchart for low yield issues.

Q3: My final product is a yellow oil, but the literature reports a solid. What does this mean?

This compound has a reported melting point of 51-53°C, meaning it should be a crystalline solid at standard room temperature.[2] If your product remains an oil, it is almost certainly impure.

  • Cause: The impurities are likely unreacted starting material or isomeric byproducts, which depress the melting point of the mixture.

  • Solution: Enhanced purification is required.

    • Column Chromatography: This is the most effective method. Use a silica gel column with a non-polar eluent system, such as a hexane/ethyl acetate gradient, to separate the desired product from less polar starting material and more polar byproducts.

    • Recrystallization: If the product is mostly pure, recrystallization from a suitable solvent like hexane or ethanol/water can yield high-purity crystals.

Q4: Are there viable alternative synthetic routes if I cannot optimize the nitration reaction?

While direct nitration is the most common method, a Sandmeyer reaction is a classic alternative for introducing a bromo group onto an aromatic ring.[3][4] This multi-step process would involve:

  • Nitration of 1,3-difluorobenzene to form 2,4-difluoronitrobenzene.

  • Reduction of the nitro group to form 2,4-difluoroaniline.

  • Bromination of the aniline to yield 2-bromo-4,6-difluoroaniline.[5]

  • Diazotization of the amino group on 2-bromo-4,6-difluoroaniline, followed by a Sandmeyer reaction using CuBr to replace the diazonium group with a nitro group (this is a non-standard application and less common).

This route is significantly longer and more complex than direct nitration and is generally not preferred unless the starting materials for the direct route are unavailable. The Sandmeyer reaction is typically used to introduce halogens or cyano groups, not nitro groups.[6]

Data Summary for Reaction Optimization

The following table summarizes key parameters and their expected impact on the reaction outcome, providing a clear guide for optimization.

ParameterStandard ConditionSub-Optimal ConditionConsequence of Sub-Optimal ConditionOptimization Strategy
Temperature 0°C during addition, then warm to RT[1]>10°C during additionIncreased side products (dinitration), lower yield, potential for runaway reaction.Use an efficient ice/salt bath; add nitric acid dropwise very slowly.
Reagent Ratio ~1.05 eq. Nitric Acid>1.5 eq. Nitric AcidSignificant formation of dinitrated byproducts.Use a slight excess of nitrating agent, monitor reaction by TLC.
Solvent (Acid) Concentrated H₂SO₄Dilute H₂SO₄ or moisture contaminationIncomplete formation of the nitronium ion (NO₂⁺), leading to a stalled or very slow reaction.Use fresh, 98% H₂SO₄ and ensure all equipment is dry.
Workup Slow pouring onto ice[1]Rapid pouring or adding water directlyViolent exothermic reaction, potential loss of product due to localized heating.Prepare a large beaker of ice and slowly pour the reaction mixture onto it with stirring.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 1-bromo-3,5-difluorobenzene (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-bromo-3,5-difluorobenzene (e.g., 304 mmol) and dissolve it in concentrated sulfuric acid (e.g., 50 mL).[1]

  • Cooling: Cool the flask in an ice/salt bath to 0°C.

  • Nitrating Agent Addition: Slowly add fuming nitric acid (e.g., 20 mL) dropwise via the dropping funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature at or below 5°C throughout the addition. [1]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir overnight (12-16 hours) to ensure completion.

  • Quenching: Carefully and slowly pour the reaction mixture into a large beaker containing a vigorously stirred ice-water mixture (e.g., 600 mL). A precipitate should form.[1]

  • Extraction: Allow the quenched mixture to warm to room temperature. Add ethyl acetate (e.g., 200 mL) and hexane (e.g., 100 mL) and stir until all solids dissolve.[1] Transfer the mixture to a separatory funnel.

  • Washing: Separate the organic layer. Wash it with a saturated aqueous sodium chloride solution (brine), which helps to break up emulsions and remove water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting yellow oil or solid can be further purified by recrystallization from hexane or by column chromatography on silica gel to yield the final product as a crystalline solid. A yield of ~79% has been reported with this method.[1]

Safety Precautions

  • Corrosive Reagents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Exothermic Reaction: Be prepared for a highly exothermic reaction, especially during the addition of nitric acid and the quenching step. Never add water directly to the concentrated acid mixture.

References

Technical Support Center: Troubleshooting Guide for Suzuki Reactions with 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Bromo-4,6-difluoronitrobenzene. This electron-deficient aryl bromide presents unique challenges, and this document provides a structured, in-depth approach to troubleshooting and optimizing your reaction.

Frequently Asked Questions (FAQs) & Initial Diagnosis

This section addresses the most common failure modes encountered during the Suzuki coupling of this compound. Each answer provides both a direct solution and an explanation of the underlying chemical principles.

Q1: My reaction has failed completely, and I've only recovered my starting this compound. What are the most critical initial checks?

A1: Complete failure to react typically points to a fundamental issue with one of the core components of the catalytic cycle. Before exploring more complex variables, systematically verify the following:

  • Integrity of the Catalytic System: The heart of the Suzuki reaction is the palladium catalyst. Its activity is paramount.

    • Palladium(0) Source: The active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0). This reduction can fail if the reaction conditions are not suitable. Consider using a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to eliminate this variable.[1]

    • Ligand Oxidation: Phosphine ligands are highly susceptible to oxidation by atmospheric oxygen, rendering them ineffective at stabilizing the Pd(0) catalyst. Use fresh ligands or store them rigorously under an inert atmosphere.

    • Inert Atmosphere: Oxygen can rapidly deactivate the Pd(0) catalyst through oxidation.[1][2] Ensure your reaction vessel has been thoroughly purged with an inert gas (argon or nitrogen) and that all solvents have been properly degassed. A common procedure is to bubble argon through the solvent for 15-30 minutes prior to use.[2][3]

  • Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester Quality: Boronic acids are prone to decomposition over time, especially when exposed to air and moisture, forming inactive boroxines (cyclic trimers).[4] It is highly recommended to use a freshly opened bottle or a recently purified batch of your boronic acid coupling partner.

    • Base Activity: The base is not merely a spectator; it is essential for the transmetalation step.[5][6] Ensure your base is anhydrous and has been stored correctly. Grinding solid bases like K₃PO₄ to a fine powder can increase their surface area and reactivity.[7]

Q2: My starting material is consumed, but I'm seeing low yield of the desired product and a significant amount of a byproduct that corresponds to the protonated version of my boronic acid. What is happening?

A2: This is a classic symptom of protodeboronation , a major side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source, replacing it with a C-H bond.[2][8] This is particularly problematic with electron-deficient boronic acids, but can affect all types.

  • Causality: The base required for the Suzuki reaction can also promote this undesired pathway.[2] The presence of excess water, especially in combination with strong bases, can accelerate protodeboronation.[8]

  • Solutions:

    • Switch to a More Stable Boron Reagent: Boronic acids are generally less stable than their ester derivatives.[9][10][11] Consider converting your boronic acid to a pinacol boronate ester (Bpin) or an MIDA boronate . These derivatives are more robust and less prone to protodeboronation, acting as a "slow release" source of the active boronic acid under the reaction conditions.[12]

    • Optimize the Base: While a base is necessary, its strength and nature are critical.

      • Avoid strong hydroxide bases (e.g., NaOH, KOH) if protodeboronation is suspected.

      • Consider using milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[6][8]

    • Control Water Content: While a small amount of water can be beneficial in some Suzuki reactions (often used in solvent mixtures like dioxane/water), excess water can be detrimental.[1] If using a biphasic system, try reducing the proportion of water or switching to an anhydrous solvent system with a soluble base like CsF.

Protodeboronation cluster_undesired Undesired Pathway RBOH2 Ar-B(OH)₂ Product Ar-H (Protodeboronation Byproduct) RBOH2->Product Protodeboronation H_source H⁺ Source (e.g., H₂O) H_source->RBOH2 Base Base Base->RBOH2

Caption: The undesired protodeboronation side reaction.

Q3: My reaction is producing a significant amount of biaryl byproduct from the homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid is another common side reaction that consumes your nucleophile and complicates purification.

  • Causality: This side reaction is primarily promoted by the presence of oxygen, which can lead to oxidative coupling of two boronic acid molecules, often mediated by Pd(II) species that can form if the catalyst is not in its active Pd(0) state.[1]

  • Solutions:

    • Rigorous Degassing: This is the most effective solution. Ensure your solvent is thoroughly degassed before adding the catalyst. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging with argon for an extended period (30-60 minutes) is also a good practice.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the amount of Pd(II) present at the beginning of the reaction, which can help suppress homocoupling.[1]

    • Control Stoichiometry: Ensure you are not using a vast excess of the boronic acid. A slight excess (1.1 to 1.5 equivalents) is typically sufficient.[13][14]

Systematic Troubleshooting Workflow

When initial checks fail to resolve the issue, a more systematic approach is required. The following workflow will guide you through diagnosing the problem based on the reaction outcome.

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

In-Depth Technical Solutions & Protocols

Catalyst and Ligand Selection for an Electron-Deficient Substrate

The oxidative addition of an aryl halide to the Pd(0) center is the first step in the catalytic cycle. For an electron-deficient aryl bromide like this compound, this step is generally facile.[1] The challenge often lies in the subsequent transmetalation and reductive elimination steps. The choice of ligand is critical to balance the rates of these steps.

Catalyst/Ligand SystemCharacteristics & Recommendations
Pd(PPh₃)₄ A common, air-stable Pd(0) source. Often a good starting point, but triphenylphosphine (PPh₃) is a relatively simple ligand and may not be active enough for challenging couplings.
Pd(OAc)₂ or Pd₂(dba)₃ + Buchwald Ligands (e.g., SPhos, XPhos) Highly Recommended. These are bulky, electron-rich phosphine ligands that promote both fast oxidative addition and, crucially, the final reductive elimination step. They are the state-of-the-art for many difficult Suzuki couplings.[15][16]
PdCl₂(dppf) A reliable Pd(II) precatalyst with a bidentate ligand. The large bite angle of dppf is known to stabilize the catalyst and promote reductive elimination.[12] A very good choice for screening.
Pd/C A heterogeneous catalyst. While useful for some applications, it often shows lower activity and can be problematic for substrates that can chelate to the palladium surface. Generally not the first choice for complex solution-phase synthesis.
Optimizing Base and Solvent Conditions

The base and solvent work in concert to facilitate the crucial transmetalation step. The base activates the boronic acid, while the solvent must solubilize all components.[6]

BaseSolvent SystemComments
K₂CO₃ Dioxane/H₂O, Toluene/H₂OA standard, inexpensive base. Requires an aqueous phase for solubility and activity. May promote protodeboronation in sensitive cases.[6]
K₃PO₄ Dioxane, Toluene, THFA stronger, versatile base that is often more effective than carbonates for difficult couplings.[6][8] It has some solubility in organic solvents, allowing for less aqueous or even anhydrous conditions.
Cs₂CO₃ Dioxane, DMF, THFA highly effective but more expensive base. Its high solubility in organic solvents makes it an excellent choice for sensitive substrates where water should be minimized.[6][8]
KF Dioxane, THFA mild base that can be effective in preventing ester hydrolysis or other base-sensitive functional group degradation.[17]
Validated Starting Protocol for this compound

This protocol provides a robust starting point for your experiments. It is designed to minimize common side reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2 equiv)

  • PdCl₂(dppf) (0.03 equiv, 3 mol%)

  • K₃PO₄ (powdered, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas line (Argon or N₂)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid/ester, and powdered K₃PO₄.[13]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[2][3]

  • Catalyst Addition: Under a positive flow of argon, add the PdCl₂(dppf) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water). The final concentration of the limiting reagent should be around 0.1 M.[13]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.[18]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the reaction is key to effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Ar-X Trans Ar-Pd(II)L₂-R OxAdd->Trans Transmetalation R-B(OH)₂ + Base Product Ar-R Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4,6-difluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction, with a specific focus on reaction time and temperature. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring both success and safety in your laboratory.

Understanding the Core Reaction: Electrophilic Aromatic Substitution

The synthesis of this compound from 1-bromo-3,5-difluorobenzene is a classic example of electrophilic aromatic substitution, specifically nitration. The reaction involves the introduction of a nitro group (-NO2) onto the aromatic ring. The key reactive species is the nitronium ion (NO2+), which is generated in situ from the reaction of a strong acid, typically sulfuric acid, with nitric acid. The highly electron-deficient nitronium ion is then attacked by the electron-rich aromatic ring.

The fluorine and bromine substituents on the starting material are deactivating and directing groups, which influences the position of the incoming nitro group. Understanding their electronic effects is crucial for predicting and controlling the regioselectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and reagents for this synthesis?

The primary starting material is 1-bromo-3,5-difluorobenzene. The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". Fuming nitric acid can also be used.

Q2: Why is a low temperature crucial for the nitration of 1-bromo-3,5-difluorobenzene?

Maintaining a low temperature, often starting at 0°C, is critical for several reasons:

  • Controlling Exothermicity: Nitration reactions are highly exothermic. Low temperatures help to dissipate the heat generated, preventing the reaction from becoming uncontrollable or "running away".

  • Preventing Side Reactions: Higher temperatures can lead to the formation of unwanted byproducts, such as dinitrated compounds or oxidation products. For instance, even at 50°C, some dinitrobenzene can form during the nitration of benzene.

  • Ensuring Selectivity: Temperature can influence the regioselectivity of the nitration. While the directing effects of the existing substituents are primary, extreme temperatures can sometimes lead to less selective reactions.

Q3: What is the recommended temperature profile for the reaction?

A common and effective approach is to perform the addition of the nitrating agent at a low temperature, typically 0°C, and then allow the reaction to slowly warm to room temperature. This allows for controlled initiation of the reaction and then ensures it proceeds to completion.

Q4: How long should the reaction be stirred?

Reaction times can vary, but stirring overnight after the initial addition is a common practice to ensure the reaction goes to completion. However, it is always best to monitor the reaction's progress.

Q5: How can I monitor the progress of the reaction?

Several analytical techniques can be employed to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the formation of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): Another powerful quantitative technique for monitoring reaction kinetics.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation

  • Possible Cause 1: Inactive Nitrating Agent. The mixed acid may have absorbed moisture, reducing its effectiveness.

    • Troubleshooting Step: Use fresh, unopened bottles of concentrated nitric and sulfuric acids. Ensure glassware is thoroughly dried before use.

  • Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have had enough time or thermal energy to proceed to completion.

    • Troubleshooting Step: After the initial low-temperature addition, ensure the reaction is allowed to warm to room temperature and stir for an adequate amount of time (e.g., overnight). Monitor the reaction by TLC or GC-MS to confirm completion. If the reaction has stalled, a slight and careful increase in temperature might be considered, but with extreme caution due to the exothermic nature of the reaction.

Issue 2: Formation of Multiple Products (Poor Selectivity)

  • Possible Cause 1: Reaction Temperature was too High. As mentioned, higher temperatures can lead to the formation of di- and poly-nitrated byproducts.

    • Troubleshooting Step: Strictly maintain the recommended low-temperature profile during the addition of the nitrating agent. Ensure efficient stirring and adequate cooling to dissipate heat.

  • Possible Cause 2: Incorrect Stoichiometry. Using a large excess of the nitrating agent can favor multiple nitrations.

    • Troubleshooting Step: Carefully control the stoichiometry of the reactants. Use a modest excess of the nitrating agent, and add it dropwise to the solution of the starting material.

Issue 3: Dark-Colored Reaction Mixture or Tar Formation

  • Possible Cause: Oxidation of the Starting Material or Product. Nitric acid is a strong oxidizing agent, and at higher temperatures, it can lead to the formation of dark, tarry byproducts.

    • Troubleshooting Step: Maintain a low reaction temperature. The slow, controlled addition of the nitrating agent is crucial to minimize localized "hot spots" where oxidation can occur.

Issue 4: Difficulty in Isolating the Product

  • Possible Cause: Product is an Oil or Low-Melting Solid. this compound can be an off-white to faint yellow crystalline powder or a yellow oil.

    • Troubleshooting Step: After quenching the reaction in an ice-water mixture, if the product does not precipitate, an extraction with a suitable organic solvent like ethyl acetate is necessary. The organic layer can then be washed, dried, and concentrated to yield the product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on established methods.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) in concentrated sulfuric acid.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (or a pre-mixed solution of concentrated nitric acid and sulfuric acid) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Carefully pour the reaction mixture into a beaker containing an ice-water mixture.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with water, and dry. If an oil forms, extract the mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.

Data Summary Table
ParameterRecommended ValueRationalePotential Issues with Deviation
Starting Temperature 0°CTo control the exothermic reaction and minimize side products.Runaway reaction, formation of di-nitrated and oxidized byproducts.
Reaction Temperature Slowly warm to room temperature.To ensure the reaction proceeds to completion.Incomplete reaction if kept too cold; side reactions if warmed too quickly or too high.
Reaction Time OvernightTo allow for complete conversion of the starting material.Incomplete reaction if too short.
Quenching Poured into ice-water.To stop the reaction and precipitate or separate the product.Incomplete quenching can lead to continued reaction and byproduct formation.

Visualizing the Process

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 1-bromo-3,5-difluorobenzene in conc. H2SO4 cool Cool to 0°C start->cool add_nitrating_agent Slowly add nitrating agent at 0°C cool->add_nitrating_agent warm_and_stir Warm to RT and stir overnight add_nitrating_agent->warm_and_stir quench Quench in ice-water warm_and_stir->quench isolate Filter precipitate or extract with EtOAc quench->isolate purify Column chromatography or recrystallization isolate->purify end end purify->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low or No Product check_reagents Are nitrating agents fresh and anhydrous? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_conditions Was the reaction allowed to warm and stir long enough? yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No yes_reagents->check_conditions solution_reagents solution_reagents no_reagents->solution_reagents Use fresh reagents and dry glassware solution_monitor solution_monitor yes_conditions->solution_monitor Consider further reaction monitoring (GC/HPLC) solution_time solution_time no_conditions->solution_time Increase reaction time or allow to warm to RT

Caption: Decision tree for troubleshooting low product yield.

Technical Support Center: Purification Strategies for Reactions Involving 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted 2-Bromo-4,6-difluoronitrobenzene from reaction mixtures. As a highly reactive electrophile, this reagent is a valuable building block, but its removal is critical for obtaining pure products. This document offers field-proven insights and detailed protocols to address common purification challenges.

Introduction: The Challenge of a Potent Electrophile

This compound is an electron-deficient aromatic compound. The strong electron-withdrawing effects of the nitro group and the two fluorine atoms activate the ring for nucleophilic aromatic substitution (SNAr).[1][2] This high reactivity is advantageous for synthesis but often necessitates using the electrophile in excess, leading to purification challenges. Its moderate polarity and potential for co-elution with desired products can complicate standard purification techniques. This guide is structured to help you select the optimal purification strategy and troubleshoot common issues.

Method Selection: Choosing Your Purification Pathway

The choice of purification method depends on the physical state of your product, its stability, and the polarity difference between the product and the unreacted this compound. The following decision tree provides a logical workflow for selecting the most appropriate technique.

G start Reaction Work-up Complete. Crude Mixture Obtained. product_state Is the desired product a solid? start->product_state polarity_diff Is there a significant polarity difference between product and starting material? product_state->polarity_diff No (Liquid/Oil) thermal_stability Is the product thermally stable? product_state->thermal_stability Yes quenching_option Can the starting material be selectively quenched? polarity_diff->quenching_option No column Column Chromatography polarity_diff->column Yes thermal_stability->polarity_diff No recrystallization Recrystallization thermal_stability->recrystallization Yes quenching Chemical Quenching followed by Extraction quenching_option->quenching Yes complex Consider Sequential Purification: 1. Quenching 2. Chromatography quenching_option->complex No

Caption: A decision tree to guide the selection of the primary purification method.

FAQ & Troubleshooting: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[3][4] It is particularly useful when dealing with liquid products or when recrystallization is ineffective.

Q1: My product and the unreacted this compound are co-eluting. How can I improve separation?

A1: Co-elution is typically a result of insufficient difference in polarity between your compounds in the chosen solvent system. This compound is a moderately polar compound.

  • Core Directive: The key is to modify the polarity of the mobile phase (eluent) to exploit subtle differences between your product and the starting material.

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: If your product is less polar than the starting material (e.g., if the nitro group was displaced by a nonpolar nucleophile), decrease the concentration of the polar solvent (e.g., ethyl acetate) in your nonpolar solvent (e.g., hexanes). This will cause the more polar starting material to be retained on the silica gel longer, allowing your less polar product to elute first.

    • Increase Eluent Polarity Slowly: If your product is more polar than the starting material, a shallow gradient elution is recommended. Start with a nonpolar solvent like hexanes and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane.[3] This allows less polar impurities and the starting material to elute first, followed by your more polar product.

    • Try a Different Solvent System: The interaction between solutes, solvent, and silica is complex. Sometimes, changing the solvent system entirely can alter selectivity. For example, replacing an ethyl acetate/hexanes system with a dichloromethane/hexanes or ether/hexanes system can change the elution order.

Scenario Suggested Starting Eluent (Silica Gel) Rationale
Product is significantly less polar than starting material5-10% Ethyl Acetate in HexanesMaximizes retention of the polar starting material.
Product is slightly less polar than starting material1-5% Ether in HexanesEther provides different selectivity compared to ethyl acetate.
Product is significantly more polar than starting material20-30% Ethyl Acetate in HexanesEnsures the starting material elutes while the product is still retained.
Product is slightly more polar than starting material10-20% Dichloromethane in Hexanes (Gradient)A shallow gradient provides high resolution for compounds with similar polarities.

Q2: How do I perform a standard column chromatography protocol for this type of separation?

A2: The following is a generalized protocol for flash column chromatography. The specifics, such as column size and solvent volume, should be scaled to your reaction.

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[5]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.[3][6]

    • Pour the slurry into the column, allowing the solvent to drain but ensuring the silica bed never runs dry. Tap the column gently to pack the silica evenly.[5] Add another layer of sand on top.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for better resolution, "dry load" the sample: dissolve the crude mixture, add a small amount of silica gel, and evaporate the solvent under reduced pressure.[5] Carefully add the resulting free-flowing powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or bulb) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.[6]

FAQ & Troubleshooting: Recrystallization

Recrystallization is an excellent method for purifying solid products, provided a suitable solvent can be found in which the product has high solubility at high temperatures and low solubility at low temperatures.[7]

Q1: How do I choose the right solvent for recrystallizing my product away from the starting material?

A1: The ideal recrystallization solvent will dissolve your product when hot but not when cold, while impurities (in this case, unreacted this compound, M.P. 51-53 °C[8]) remain in solution upon cooling or are insoluble in the hot solvent.

  • Core Directive: The principle of "like dissolves like" is a good starting point.[9] Screen several solvents of varying polarities to find the optimal one.

  • Screening Protocol:

    • Place a small amount of your crude product in several different test tubes.

    • To each tube, add a few drops of a different solvent and observe the solubility at room temperature.

    • If insoluble, heat the mixture gently. A good solvent will dissolve the product completely upon heating.

    • Allow the solution to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a potentially suitable solvent.[10]

Solvent Class Example Solvents to Screen Rationale & Comments
AlcoholsEthanol, IsopropanolGood for moderately polar compounds. The starting material may have some solubility.
EstersEthyl AcetateOften a good solvent, but may be too good, preventing crystallization. Use in a mixed-solvent system.
HydrocarbonsHexanes, Heptane, TolueneGood for less polar products. The starting material is likely less soluble in nonpolar hydrocarbons.
EthersDiethyl EtherLow boiling point, can be difficult to handle. Use with caution.
Mixed SolventsEthanol/Water, Ethyl Acetate/HexanesUsed when no single solvent is ideal. Dissolve in the "good" solvent and add the "poor" solvent dropwise until cloudy, then reheat to clarify and cool slowly.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.[10] This often happens if the solution is cooled too quickly or is too concentrated.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to slightly decrease the concentration. Allow the flask to cool much more slowly (e.g., by insulating it with glass wool or leaving it in a warm bath that cools to room temperature overnight). Seeding the solution with a pure crystal of the product can also promote proper crystallization.[10]

FAQ & Troubleshooting: Chemical Quenching & Extraction

For situations where the polarity difference is minimal, a chemical approach can be used to alter the starting material, making it easily separable.

Q1: Can I chemically destroy the unreacted this compound before purification?

A1: Yes. You can add a nucleophilic quenching agent that reacts selectively with the highly electrophilic starting material to form a new, more polar compound that can be easily removed by an aqueous wash. This is a powerful strategy for simplifying the final purification step.[11]

  • Core Directive: Introduce a water-soluble nucleophile to the reaction mixture after the primary reaction is complete. This nucleophile will react with the excess electrophile, forming a salt or a highly polar adduct that is soluble in the aqueous phase during work-up.[11]

G cluster_0 Organic Phase cluster_1 Aqueous Phase Product Desired Product (Stays in Organic Layer) SM Unreacted 2-Bromo-4,6- difluoronitrobenzene Quench + Sodium Sulfite (Na2SO3) (Nucleophilic Quenching Agent) Adduct Polar Sulfonate Adduct (Water Soluble, Washed Away) SM->Adduct Reaction

Caption: Mechanism of removing unreacted electrophile via chemical quenching.

Experimental Protocol: Quenching with Sodium Sulfite

  • Reaction Completion: Ensure your primary reaction has proceeded to completion by TLC or another monitoring method.

  • Quenching: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 1-2 hours. Monitor the disappearance of the this compound spot by TLC.

  • Work-up: Transfer the mixture to a separatory funnel. Dilute with your reaction solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Wash the organic layer two more times with water, followed by a wash with saturated sodium chloride (brine).[12]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should now be significantly enriched, making subsequent purification (if still needed) much simpler.

References

Technical Support Center: Aqueous Work-up Procedures for 2-Bromo-4,6-difluoronitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2-Bromo-4,6-difluoronitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges presented during the aqueous work-up of reactions with this versatile but challenging reagent.

I. Frequently Asked Questions (FAQs)

This section addresses the most common and immediate issues encountered during the work-up of reactions involving this compound.

Q1: My reaction mixture has formed a persistent emulsion during the first aqueous wash. What should I do?

A1: Emulsion formation is a frequent issue, often caused by the presence of polar, high-molecular-weight byproducts or unreacted starting materials that act as surfactants.[1]

  • Immediate Steps:

    • Patience is Key: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Minor emulsions may resolve on their own.[2]

    • "Salting Out": Add saturated sodium chloride solution (brine) to the separatory funnel.[1][3] This increases the ionic strength of the aqueous layer, which can help break the emulsion by reducing the solubility of organic compounds in the aqueous phase.[1]

    • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the funnel to minimize the formation of a stable emulsion.[1]

Q2: I've noticed an unexpected color change in my organic layer after a basic wash (e.g., with sodium bicarbonate). Is this a cause for concern?

A2: A color change, often to a yellow or orange hue, upon washing with a basic solution can indicate the formation of a Meisenheimer complex or other colored byproducts. This is particularly relevant in reactions where a nucleophile has displaced one of the fluorine atoms, as the resulting product can be highly activated. While not always indicative of product degradation, it warrants further investigation through thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the integrity of your desired compound.

Q3: How do I effectively remove unreacted 2-Bromo-4,6-difluoronrobenzene from my product?

A3: Due to its relatively non-polar nature, this compound can be challenging to separate from products with similar polarities.

  • Extraction: If your product has a functional group that can be ionized (e.g., an amine or a carboxylic acid), you can use pH-adjusted aqueous washes to selectively move either the product or the starting material into the aqueous layer.

  • Chromatography: Column chromatography is often the most effective method for complete removal. A solvent system with a low polarity (e.g., hexanes/ethyl acetate) will typically allow for good separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

Q4: What are the primary safety precautions I should take when working with this compound?

A4: this compound is a hazardous substance and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][5][6][7]

  • Handling: Avoid contact with skin and eyes.[4][5] In case of contact, wash the affected area thoroughly with soap and water.[5]

  • Disposal: Dispose of waste in accordance with local regulations for hazardous materials.

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to troubleshooting complex issues that may arise during the aqueous work-up.

Troubleshooting Persistent Emulsions

Persistent emulsions are a common roadblock. The following workflow can help you systematically address this issue.

Emulsion_Troubleshooting start Persistent Emulsion Forms patience Wait 15-30 mins start->patience brine Add Saturated Brine (Salting Out) patience->brine No separation separated Layers Separated patience->separated Separated solvent Add Small Amount of Different Organic Solvent brine->solvent No separation brine->separated Separated filter Filter through Celite® or Glass Wool solvent->filter No separation solvent->separated Separated centrifuge Centrifuge (for small volumes) filter->centrifuge No separation filter->separated Separated centrifuge->separated Separated not_separated Still Emulsified centrifuge->not_separated No separation

Caption: A workflow for troubleshooting emulsion formation.

Detailed Protocol for Filtration through Celite®

If salting out and solvent addition fail, filtering the entire emulsified mixture through a pad of Celite® can be an effective solution.[3]

  • Prepare the Filter Pad: Place a plug of glass wool in a Büchner or Hirsch funnel and add a 1-2 cm layer of Celite®.

  • Wet the Pad: Wet the Celite® pad with the organic solvent used for the extraction and apply a gentle vacuum to create a compact pad. Discard the solvent that passes through.

  • Filter the Emulsion: Carefully pour the entire emulsified mixture onto the center of the Celite® pad and apply a gentle vacuum.

  • Wash the Pad: After all the liquid has passed through, wash the pad with a small amount of fresh organic solvent to recover any adsorbed product.

  • Separate the Layers: The filtrate should now consist of two distinct layers that can be separated using a separatory funnel.

Managing pH and Byproduct Removal in Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions with this compound often involve basic conditions and nucleophiles that can lead to complex mixtures. The work-up must be designed to remove these byproducts effectively.

Washing Agent Purpose Potential Issues & Solutions
Water To remove water-soluble impurities and salts.Can cause emulsions, especially with polar aprotic solvents like THF. Solution: Consider evaporating the reaction solvent and redissolving the residue in a less water-miscible solvent like ethyl acetate or dichloromethane before the wash.
Dilute Acid (e.g., 1M HCl) To neutralize basic catalysts (e.g., triethylamine, potassium carbonate) and remove basic byproducts or unreacted basic nucleophiles.The product may be acid-sensitive. Solution: Use a milder acid like ammonium chloride or perform the wash at a lower temperature (0 °C).
Dilute Base (e.g., NaHCO₃) To remove acidic byproducts or unreacted acidic nucleophiles.Can cause color changes due to the formation of colored anions or Meisenheimer complexes. Solution: Monitor the reaction by TLC to ensure the product is stable under these conditions.
Brine (Saturated NaCl) To remove residual water from the organic layer and help break emulsions.Can sometimes cause the product to precipitate if its solubility in the organic solvent is borderline. Solution: Use a more dilute brine solution or a larger volume of organic solvent.

Workflow for a Typical SNAr Reaction Work-up

SNAr_Workup start Reaction Mixture in Organic Solvent quench Quench with Water or Dilute Acid/Base start->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with Dilute Acid (e.g., 1M HCl) extract->wash_acid wash_base Wash with Dilute Base (e.g., NaHCO₃) wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Anhydrous Na₂SO₄ or MgSO₄ wash_brine->dry filter_concentrate Filter and Concentrate in vacuo dry->filter_concentrate purify Purify by Chromatography or Recrystallization filter_concentrate->purify

Caption: A general workflow for the aqueous work-up of a nucleophilic aromatic substitution reaction.

III. References

  • 2-Bromo-4,6-difluorobenzonitrile Safety Data Sheet. (2020). NET.

  • Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry.

  • Safety Data Sheet - 1-Bromo-2,6-difluorobenzene-d3. (2016). C/D/N Isotopes.

  • Safety Data Sheet - 1-Bromo-4-nitrobenzene. (2014). Alfa Aesar.

  • Safety Data Sheet - 4-Bromonitrobenzene-13C6. (2023). Sigma-Aldrich.

  • 2-Bromo-4,5-difluoronitrobenzene - Safety Data Sheet. (2025). ChemicalBook.

  • How can one remove nitrobenzene from reaction mixture without column chromatography? (2014). ResearchGate.

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2018). Organic Process Research & Development.

  • Emulsion Problem during Extraction. Help! (2014). Reddit.

  • This compound CAS#: 884494-38-6. (n.d.). ChemicalBook.

  • Technical Support Center: Troubleshooting Emulsion Formation in Hexanophenone Workup. (2025). BenchChem.

  • This compound. (n.d.). Synquest Labs.

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). Microbiology and Molecular Biology Reviews.

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). International Journal of Molecular Sciences.

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2018). Organic Process Research & Development.

  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry.

  • Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. (2025). ResearchGate.

  • Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society.

  • Major mechanisms of toxicity of nitroaromatic compounds. (2023). ResearchGate.

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (2006). U.S. Environmental Protection Agency.

  • Difluorobenzonitrile derivatives. (n.d.). Google Patents.

  • Sequential nucleophilic aromatic substitution reactions of activated halogens. (2024). International Journal of Molecular Sciences.

  • Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. (1962). Journal of the Chemical Society.

  • Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. (2023). Chemosensors.

  • Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. (2023). ACS Applied Materials & Interfaces.

References

elucidation of byproducts from 2-Bromo-4,6-difluoronitrobenzene synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions for the elucidation of byproducts from the synthesis of 2-Bromo-4,6-difluoronitrobenzene using Liquid Chromatography-Mass Spectrometry (LC-MS).

Technical Support Center: Analysis of this compound Synthesis

This guide is structured to provide immediate, actionable insights for scientists working on the synthesis of this compound and the subsequent analysis of its reaction mixture. As a Senior Application Scientist, my goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your results.

I. Core Synthesis & Expected Byproduct Profile

The synthesis of this compound is typically achieved via the electrophilic nitration of 1-bromo-3,5-difluorobenzene.[1] The directing effects of the fluorine and bromine atoms primarily guide the nitro group to the C2 position. However, as with many electrophilic aromatic substitution reactions, the formation of isomeric and over-reacted byproducts is possible.

G A 1-Bromo-3,5-difluorobenzene (Starting Material) Reagents Fuming HNO₃ H₂SO₄ B This compound (Target Product) m/z: 236.9, 238.9 C Isomeric Byproduct (e.g., 4-Bromo-2,6-difluoronitrobenzene) m/z: 236.9, 238.9 D Dinitro Byproduct (e.g., 2-Bromo-4,6-difluoro-1,3-dinitrobenzene) m/z: 281.9, 283.9 Reagents->B Major Pathway Reagents->C Minor Pathway (Isomerization) Reagents->D Minor Pathway (Over-nitration)

Figure 1: Synthetic pathway and potential byproducts.

II. Troubleshooting Guide for LC-MS Analysis

This section addresses common issues encountered during the LC-MS analysis of the crude reaction mixture.

Question 1: My chromatogram shows multiple peaks with the same m/z as my target compound (m/z 236.9, 238.9). How can I identify the correct product peak?

Answer:

This is a classic case of isomeric byproducts, which are common in aromatic substitution reactions. Since isomers have the same mass, MS alone cannot differentiate them.

  • Causality: The directing effects of the substituents on the benzene ring are not absolute. While the C2 position is strongly favored, a small percentage of nitration can occur at other positions, leading to isomers like 4-Bromo-2,6-difluoronitrobenzene.

  • Troubleshooting Steps:

    • Chromatographic Separation: Your primary tool here is chromatography. Optimize your LC method to achieve baseline separation of the isomeric peaks.

      • Action: Decrease the ramp speed of your solvent gradient to increase resolution between closely eluting peaks.

      • Action: Experiment with a different stationary phase. If you are using a standard C18 column, consider a phenyl-hexyl or a PFP (pentafluorophenyl) column, which can offer alternative selectivity for aromatic and halogenated compounds.

    • Reference Standard: If available, inject a pure reference standard of this compound. The peak that co-elutes with the standard is your target compound.

    • Tandem MS (MS/MS): If separation is still challenging, isomers often produce different fragmentation patterns in MS/MS experiments.

      • Action: Perform a product ion scan on each of the isomeric parent ions. The different substitution patterns can lead to unique fragment ions or different relative abundances of common fragments, providing a basis for identification.[2][3]

Question 2: I'm observing a peak with an m/z of 281.9 and 283.9. What is this byproduct?

Answer:

This mass corresponds to a dinitrated byproduct. The characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units confirms the presence of a single bromine atom.[4]

  • Causality: If the reaction conditions (temperature, time, or concentration of nitric acid) are too harsh, a second nitration event can occur on the ring, leading to the formation of a dinitro compound (e.g., 2-Bromo-4,6-difluoro-1,3-dinitrobenzene). The molecular weight of this compound is 45 Da (the mass of a nitro group, NO₂) higher than the target product.

  • Expected Mass Data:

CompoundFormulaMonoisotopic Mass (Da)Expected m/z [M-H]⁻Key Isotopic Pattern (Br/Br)
Target Product C₆H₂BrF₂NO₂236.9292235.9236.9 / 238.9 (1:1)
Isomeric Byproduct C₆H₂BrF₂NO₂236.9292235.9236.9 / 238.9 (1:1)
Dinitro Byproduct C₆HBrF₂(NO₂)₂281.9142280.9281.9 / 283.9 (1:1)
  • Troubleshooting & Confirmation:

    • Review Synthesis Conditions: Correlate the intensity of this peak with your reaction parameters. Higher temperatures or longer reaction times will likely increase the abundance of this byproduct.

    • MS/MS Fragmentation: A dinitro compound will show characteristic losses of NO₂ (46 Da) and/or NO (30 Da) fragments in its MS/MS spectrum.[5] This can be used to confirm its identity.

Question 3: My signal intensity is very low, or I see significant ion suppression. What's happening?

Answer:

Low signal intensity for nitroaromatic compounds can be due to several factors, from the ionization method to matrix effects from the crude reaction mixture.[6][7]

  • Causality:

    • Ionization Mode: Halogenated nitrobenzenes can be challenging to ionize efficiently via standard electrospray ionization (ESI). These compounds have good electron affinity and may ionize more effectively in negative ion mode, often via electron capture.[8]

    • Matrix Effects: Residual sulfuric acid or other reagents from the synthesis can co-elute with your analyte and suppress its ionization in the MS source.[9][10]

  • Troubleshooting Steps:

    • Switch Ionization Mode: Run the analysis in both positive and negative ion modes. For this class of compounds, negative mode ESI or Atmospheric Pressure Chemical Ionization (APCI) is often superior.[8] APCI is particularly effective for less polar compounds that are difficult to ionize with ESI.

    • Sample Preparation: The first step in mitigating matrix effects is proper sample cleanup.[9]

      • Action: Perform a simple liquid-liquid extraction. Quench the reaction mixture in ice-water, extract with an organic solvent like ethyl acetate, wash the organic layer with a saturated sodium bicarbonate solution to remove residual acid, and then wash with brine.[1]

    • Optimize Mobile Phase: Ensure your mobile phase is compatible with your chosen ionization mode.

      • For Negative Mode ESI: Use a mobile phase with a basic additive like ammonium acetate or a small amount of ammonium hydroxide to promote deprotonation or adduct formation.

      • For Positive Mode ESI: Use an acidic modifier like formic acid. However, be aware that this can suppress ionization for some nitroaromatics.

Question 4: I'm seeing broad or tailing peaks for my compounds of interest. How can I improve my peak shape?

Answer:

Poor peak shape is typically a chromatographic issue, often related to secondary interactions on the column or issues with the mobile phase.[6][10]

  • Causality:

    • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broad, asymmetric peaks.

    • Secondary Interactions: Residual acidic sites on the silica backbone of the column can interact with the polar nitro groups, causing peak tailing.

    • Mobile Phase Mismatch: If the injection solvent is much stronger than the initial mobile phase, it can cause the sample band to spread before it reaches the column, resulting in broad peaks.

  • Troubleshooting Steps:

    • Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:10, 1:100) and inject them. If peak shape improves with dilution, you were likely overloading the column.

    • Check Mobile Phase pH: While not always the primary factor for these compounds, ensuring a consistent and appropriate mobile phase pH can improve peak shape.

    • Match Injection Solvent: If possible, dissolve your sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile). If you must use a stronger solvent for solubility, inject the smallest possible volume.

    • Use a High-Quality Column: Modern end-capped columns have fewer active silanol groups, reducing the potential for secondary interactions.

III. Experimental Protocols & Workflows

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol is designed to remove inorganic materials and reduce matrix effects.

  • Quenching: Carefully take a 100 µL aliquot of the crude reaction mixture and slowly add it to 1.9 mL of ice-cold deionized water in a vial.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) to the vial. Cap and vortex for 1 minute.

  • Phase Separation: Centrifuge for 5 minutes at 2000 rpm to ensure complete phase separation.

  • Isolation: Carefully transfer the top organic layer (MTBE) to a clean vial.

  • Drying & Reconstitution: Evaporate the MTBE to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 50:50 acetonitrile:water for injection.

Protocol 2: Suggested LC-MS Method

This is a starting point for method development. Optimization will be required.

  • LC System: Standard HPLC or UHPLC system.[11]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (for positive mode) or 5 mM Ammonium Acetate (for negative mode).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

  • Gradient:

    • 0.0 min: 40% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 40% B

    • 15.0 min: 40% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Ionization Mode: ESI Negative (recommended starting point).

  • Scan Range: m/z 100-400.

Workflow for Unknown Peak Identification

G A Unknown Peak Detected in Chromatogram B Step 1: Analyze Mass Spectrum - Check m/z - Look for Br isotopic pattern (1:1) A->B C Step 2: Propose Structure - Compare m/z to expected byproducts (Isomer, dinitro, etc.) B->C D Step 3: Perform MS/MS - Fragment the parent ion C->D E Step 4: Analyze Fragments - Look for characteristic losses (e.g., -NO₂, -Br, -HF) D->E F Confirm Structure E->F

Figure 2: Logical workflow for byproduct identification.

IV. Frequently Asked Questions (FAQs)

Q: What is the primary mechanism that dictates the position of nitration on the 1-bromo-3,5-difluorobenzene ring? A: The directing effect is a result of the combined influence of the three halogen substituents. Fluorine is an ortho-, para- director, and bromine is also an ortho-, para- director. In 1-bromo-3,5-difluorobenzene, the C2, C4, and C6 positions are activated. The C2 (and C6) position is ortho to one fluorine and one bromine atom. The C4 position is para to the bromine and ortho to two fluorine atoms. Steric hindrance from the bromine atom at C1 makes substitution at the C2/C6 positions the most favorable outcome.

Q: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis? A: Yes, GC-MS is a viable technique for analyzing these compounds as they are relatively volatile and thermally stable.[12] You would likely use electron ionization (EI), which would provide rich fragmentation spectra that are highly reproducible and useful for library matching. However, LC-MS is often preferred for crude reaction mixtures as it avoids potential degradation of thermally labile impurities and requires less sample cleanup.[13]

Q: Why is the bromine isotopic pattern so important for this analysis? A: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, that exist in nearly a 1:1 natural abundance.[4] This means any molecule or fragment containing one bromine atom will appear in the mass spectrum as a pair of peaks ("doublet") of almost equal height, separated by 2 mass units. This is a highly specific and reliable indicator that your peak of interest contains bromine, which is invaluable for quickly identifying your product and related byproducts from other components in the mixture.[14][15]

V. References

  • PharmD Info. (2023, March 17). LCMS Troubleshooting: Tips and Tricks for Overcoming Common Issues. Available from: --INVALID-LINK--

  • Niessen, W.M.A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(5), 424-430. Available from: --INVALID-LINK--

  • Jain, A., et al. (2023). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. ACS Omega. Available from: --INVALID-LINK--

  • Dong, M.W. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available from: --INVALID-LINK--

  • International Journal of Pharmaceutical Research & Analysis. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. Available from: --INVALID-LINK--

  • Saptalis, (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available from: --INVALID-LINK--

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: --INVALID-LINK--

  • Agilent. (2023, December 8). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Separation Science. Available from: --INVALID-LINK--

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available from: --INVALID-LINK--

  • ChemicalBook. This compound CAS#: 884494-38-6. Available from: --INVALID-LINK--

  • LCGC. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Available from: --INVALID-LINK--

  • ResearchGate. (2025, August 6). LC-Electron capture APCI-MS for the determination of nitroaromatic compouds. Available from: --INVALID-LINK--

  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles—Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-9150. Available from: --INVALID-LINK--

  • Weber, R., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. Available from: --INVALID-LINK--

  • Wikipedia. Fragmentation (mass spectrometry). Available from: --INVALID-LINK--

  • University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available from: --INVALID-LINK--

  • ResearchGate. LCMS-guided detection of halogenated natural compounds. Available from: --INVALID-LINK--

References

Validation & Comparative

A Multi-Modal Spectroscopic Guide to the Definitive Characterization of 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the landscape of pharmaceutical and materials science, the precise structural verification of synthetic intermediates is paramount. 2-Bromo-4,6-difluoronitrobenzene, a key building block in the synthesis of novel kinase inhibitors and other complex molecules, presents a unique analytical challenge due to its specific substitution pattern.[1] An incorrect isomeric form could derail a synthetic pathway, leading to significant loss of time and resources. This guide provides a comprehensive, multi-technique spectroscopic workflow for the unambiguous characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. By integrating data from these orthogonal techniques, we establish a definitive analytical fingerprint, enabling researchers to proceed with confidence in their downstream applications. This document moves beyond mere data presentation, offering insights into the causal logic behind experimental choices and comparing the target molecule's spectral data with that of structurally similar compounds to highlight its unique characteristics.

The Analytical Imperative: Why a Multi-Technique Approach is Essential

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a compound containing hydrogen, carbon, and fluorine, a suite of NMR experiments is required for full characterization.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons.

  • Expert Interpretation: The structure of this compound contains two aromatic protons. Due to the surrounding electron-withdrawing groups (2x F, 1x NO₂, 1x Br), these protons are expected to be significantly deshielded, appearing far downfield in the spectrum.

    • H-3: This proton is situated between the nitro and a fluorine group. It will be coupled to the adjacent fluorine at C-4 (³JHF) and the meta-proton at C-5 (⁴JHH).

    • H-5: This proton is flanked by two fluorine atoms. It will be coupled to the fluorine at C-4 (³JHF), the fluorine at C-6 (³JHF), and the meta-proton at C-3 (⁴JHH). The resulting spectrum will be complex, likely showing two distinct multiplets. The precise chemical shifts and coupling patterns are unique fingerprints of this specific substitution pattern.

Fluorine (¹⁹F) NMR Spectroscopy

Given the presence of fluorine, ¹⁹F NMR is an indispensable tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis.[3]

  • Expert Interpretation: The two fluorine atoms are in non-equivalent chemical environments, and thus two distinct signals are expected.

    • F-4: This fluorine is ortho to a proton (H-3) and a bromine atom. It will be coupled to H-3, H-5, and the other fluorine at C-6.

    • F-6: This fluorine is ortho to the nitro group and a proton (H-5). It will be coupled to H-5 and the fluorine at C-4. The wide chemical shift range of ¹⁹F NMR ensures excellent signal dispersion, making interpretation straightforward.[4][5] The observation of two distinct signals, along with their coupling to the two protons, definitively confirms the 4,6-difluoro substitution.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Expert Interpretation: Due to the molecule's asymmetry, six distinct signals are expected in the ¹³C NMR spectrum. A standard proton-decoupled experiment simplifies the spectrum by removing ¹H-¹³C couplings. However, a key feature will be the large one-bond carbon-fluorine couplings (¹JCF), which will split the signals for C-4 and C-6 into doublets.[6] Smaller two- and three-bond couplings (²JCF, ³JCF) may also be observed, further complicating the spectrum but providing invaluable structural confirmation. The carbons bearing the nitro (C-1) and bromo (C-2) groups will be significantly deshielded, but their exact positions can be confirmed by their lack of a large ¹JCF coupling.

Comparative NMR Data Analysis

To underscore the unique spectral signature of this compound, we can compare its expected spectrum to that of a related isomer, 2,4-Difluoronitrobenzene.

Compound ¹H NMR Features ¹⁹F NMR Features ¹³C NMR Features
This compound Two complex multiplets in the downfield aromatic region.Two distinct signals, each coupled to protons and each other.Six unique signals; C4 and C6 will show large ¹JCF coupling.
2,4-Difluoronitrobenzene Three aromatic protons, showing complex splitting patterns due to H-H and H-F coupling.[7]Two distinct signals, each with unique couplings to the aromatic protons.Six unique signals; C2 and C4 will show large ¹JCF coupling.[8]
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Ensure adequate spectral width to cover the aromatic region (typically 0-12 ppm).

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A reference standard like CFCl₃ (0 ppm) should be used for accurate chemical shift referencing.[9]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C{¹H} spectrum. A sufficient number of scans (e.g., 1024 or more) and an appropriate relaxation delay (e.g., 2 seconds) are necessary due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.

Vibrational Spectroscopy (FT-IR): Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

  • Expert Interpretation: The FT-IR spectrum of this compound will be dominated by several key vibrations:

    • N-O Stretching: The nitro group will exhibit two strong, characteristic absorption bands: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The exact positions are influenced by the electronic effects of the other ring substituents.

    • C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of aryl-fluorine bonds.

    • Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region correspond to the benzene ring.

    • C-Br Stretching: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the carbon-bromine bond.

Comparative FT-IR Data
Functional Group Expected Wavenumber (cm⁻¹) for this compound Reference Data: 2,4-Difluoronitrobenzene [11]Reference Data: 1-Bromo-2-nitrobenzene [12]
Asymmetric NO₂ Stretch ~1540 (Strong)PresentPresent
Symmetric NO₂ Stretch ~1360 (Strong)PresentPresent
Aromatic C-F Stretch ~1200-1250 (Strong)PresentAbsent
C-Br Stretch ~550 (Weak-Medium)AbsentPresent

This comparison clearly shows that only the target molecule will exhibit strong characteristic bands for all three key functional groups (NO₂, C-F, and C-Br).

Experimental Protocol: FT-IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Collection: Co-add at least 16 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically perform a background subtraction. Label the significant peaks.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through its fragmentation pattern.

  • Expert Interpretation: The molecular formula of this compound is C₆H₂BrF₂NO₂.[2][13] The most critical diagnostic feature in its mass spectrum will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the molecular ion (M⁺) peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

    • Expected Molecular Ion:

      • [M]⁺ for C₆H₂⁷⁹BrF₂NO₂: m/z ≈ 237

      • [M+2]⁺ for C₆H₂⁸¹BrF₂NO₂: m/z ≈ 239 This characteristic "doublet" is a definitive indicator of the presence of a single bromine atom in the molecule.[1] Key fragmentation pathways would likely involve the loss of NO₂ (46 Da) or Br (79/81 Da).

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragments.

  • Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and analyze the isotopic pattern to confirm the presence of bromine. Propose structures for major fragment ions.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[14]

  • Expert Interpretation: The nitrobenzene chromophore exhibits characteristic π → π* transitions. The presence of auxochromic groups (Br, F) and the powerful electron-withdrawing nitro group will cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.[15] While not as structurally definitive as NMR or MS, UV-Vis spectroscopy is an excellent complementary technique for confirming the presence of the aromatic nitro system and for quantitative analysis via the Beer-Lambert Law. A solution of the compound in a UV-transparent solvent like ethanol or acetonitrile is expected to show strong absorption maxima (λ_max) in the 220-300 nm range.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol) to achieve an absorbance in the optimal range (0.1 - 1.0 AU).

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Integrated Spectroscopic Workflow and Data Summary

A logical workflow ensures that each piece of spectroscopic data is used effectively to build a complete structural picture.

G cluster_start Initial Analysis cluster_primary Primary Structural Confirmation cluster_secondary Functional Group & Electronic Confirmation cluster_end Final Verification Sample Sample of This compound MS Mass Spectrometry (MS) Sample->MS Is MW correct? Is Br present? NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR What is the C/H/F connectivity? MS->NMR Conclusion Unambiguous Structure Confirmed MS->Conclusion FTIR FT-IR Spectroscopy NMR->FTIR Are expected functional groups present? NMR->Conclusion UVVIS UV-Vis Spectroscopy FTIR->UVVIS Does it match expected electronic structure? FTIR->Conclusion UVVIS->Conclusion

Caption: Integrated workflow for spectroscopic characterization.

Summary of Key Spectroscopic Identifiers
Technique Parameter Expected Observation for this compound
Mass Spec (EI) Molecular Ion (m/z)[M]⁺ ≈ 237, [M+2]⁺ ≈ 239 in a ~1:1 ratio.
¹H NMR SignalsTwo distinct multiplets in the aromatic region (e.g., 7.5-8.5 ppm).
¹⁹F NMR SignalsTwo distinct signals, showing H-F and F-F coupling.
¹³C NMR SignalsSix unique aromatic signals; two will be doublets due to large ¹JCF coupling.
FT-IR Key Stretches (cm⁻¹)Strong NO₂ (~1540, ~1360), strong C-F (~1200-1250), weak C-Br (~550).
UV-Vis λ_max (nm)Strong absorption bands in the 220-300 nm range.

Conclusion

The definitive characterization of this compound is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal spectroscopic techniques. The unique ¹H and ¹⁹F NMR splitting patterns establish the precise substitution pattern, while the ¹³C NMR confirms the carbon framework. Mass spectrometry provides unequivocal proof of the molecular weight and the presence of a single bromine atom through its distinct isotopic signature. Finally, FT-IR and UV-Vis spectroscopy corroborate the presence of the required functional groups and electronic system. By following this comprehensive guide, researchers and drug development professionals can ensure the identity and purity of their material, forming a solid and trustworthy foundation for their scientific endeavors.

References

reactivity comparison of 2-Bromo-4,6-difluoronitrobenzene vs other bromodifluoronitrobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, halogenated nitroaromatic compounds are indispensable building blocks.[1][2] Their utility stems from their susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for constructing complex molecular architectures.[3] Unlike the more common electrophilic substitutions on aromatic rings, SNAr involves the attack of a nucleophile on an electron-poor aromatic system, displacing a leaving group.[4][5]

This guide offers an in-depth comparison of the reactivity of 2-Bromo-4,6-difluoronitrobenzene against other structural isomers. We will dissect the electronic and steric factors that govern the rate and regioselectivity of nucleophilic attack, providing a predictive framework for synthetic planning and supported by experimental insights.

The Pillars of SNAr Reactivity in Polyhalogenated Nitrobenzenes

The mechanism of nucleophilic aromatic substitution proceeds through a two-step addition-elimination pathway.[6] A nucleophile first attacks the electron-deficient aryl halide to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7] Subsequently, the leaving group is eliminated, restoring the ring's aromaticity. The rate and success of this reaction are dictated by three primary factors:

  • Ring Activation (Electronic Effects): Aromatic rings are inherently electron-rich and resist nucleophilic attack. The presence of potent electron-withdrawing groups (EWGs), such as a nitro (–NO₂) group, is essential to reduce the ring's electron density.[4][8] For maximum efficacy, the EWG must be positioned ortho or para to the leaving group. This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group via resonance, thereby stabilizing the intermediate and lowering the activation energy of the rate-determining step.[4][5][7] Substitution meta to the nitro group is significantly disfavored as no such resonance stabilization is possible.[7][9]

  • Leaving Group Ability: The second step of the SNAr mechanism involves the departure of the leaving group. However, the rate-determining step is typically the initial nucleophilic attack, which disrupts aromaticity.[10][11] Consequently, the reactivity order for halogens in SNAr is F > Cl > Br > I.[5] This is the reverse of the order seen in SN1/SN2 reactions and is attributed to the high electronegativity of fluorine. The strongly electron-withdrawing fluorine atom polarizes the carbon-fluorine bond, rendering the carbon atom highly electrophilic and more susceptible to nucleophilic attack.[12][13]

  • Steric Hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile can also influence reaction rates. Bulky groups positioned adjacent to the potential site of attack can sterically hinder the nucleophile's approach, slowing the reaction.[14][15]

Visualizing the SNAr Mechanism and Substituent Effects

Resonance_Stabilization Resonance Stabilization of Meisenheimer Complex cluster_ortho_para Ortho/Para Attack cluster_meta Meta Attack ortho_img ortho_img para_img para_img stabilized Charge delocalized onto NO2 group (Stabilized) meta_img meta_img not_stabilized Charge NOT delocalized onto NO2 group (Less Stabilized) Experimental_Workflow Setup 1. Reaction Setup - Dry flask under N2 atmosphere - Add this compound - Add anhydrous solvent (e.g., DMSO) Reagents 2. Reagent Addition - Add Base (e.g., K2CO3, 2.0 eq) - Add Nucleophile (e.g., Morpholine, 1.1 eq) dropwise Setup->Reagents Reaction 3. Reaction - Heat mixture (e.g., 80-100 °C) - Stir for 4-12 hours Reagents->Reaction Monitor 4. Monitoring - Track progress via TLC or LC-MS - Check for consumption of starting material Reaction->Monitor Workup 5. Work-up - Cool to room temperature - Quench with water - Extract with organic solvent (e.g., Ethyl Acetate) Monitor->Workup Upon completion Purify 6. Purification & Characterization - Dry organic layer (e.g., Na2SO4) - Concentrate under reduced pressure - Purify via column chromatography - Characterize product (NMR, MS) Workup->Purify

References

A Senior Application Scientist's Guide to Obtaining and Qualifying an Analytical Standard for 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of every analytical measurement hinges on the quality of the reference standard. For a key building block like 2-Bromo-4,6-difluoronitrobenzene, an intermediate in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors, the establishment of a robust analytical standard is not a mere formality—it is the foundation of reliable data for process control, stability studies, and ultimately, regulatory submission.[1][2]

This guide provides an in-depth, experience-driven comparison of the two primary pathways for obtaining a standard for this compound: procuring a commercial Certified Reference Material (CRM) versus preparing and qualifying an in-house standard. We will dissect the causality behind experimental choices and provide actionable, self-validating protocols to ensure scientific rigor.

Part 1: The Core Decision: Commercial CRM vs. In-House Standard

The first critical decision is whether to "buy" or "build." This choice is governed by timelines, budget, available analytical capabilities, and the stage of drug development. A Certified Reference Material (CRM) is a standard with precisely known properties, rigorously tested and certified to be accurate, traceable, and stable.[3] This contrasts with an in-house standard, which must undergo a comprehensive internal qualification process to establish these same attributes.

The following decision workflow, rendered in Graphviz, illustrates the key considerations.

decision_workflow start Need Analytical Standard for This compound q1 Is a high-purity (>99.5%) commercial CRM available from a reputable vendor? start->q1 q2 Are in-house analytical capabilities (HPLC, GC-MS, qNMR) and expertise available? q1->q2 No buy Procure Commercial CRM q1->buy Yes q2->buy No (Re-evaluate sourcing options) build Prepare & Qualify In-House Standard q2->build Yes verify Perform Identity Verification & Purity Confirmation buy->verify end_point Standard Ready for Use build->end_point verify->end_point

Caption: Decision workflow for selecting an analytical standard source.

A direct comparison of the two approaches reveals a trade-off between speed and cost versus control and characterization depth.

FeatureCommercial Certified Reference Material (CRM)In-House Qualified Standard
Purity & Certification High purity (often >99.5%), certified with traceability to national/international standards.[4][5]Purity is determined by in-house analysis; certification is internal.
Time Investment Low: Primarily procurement and incoming verification time.High: Requires synthesis/sourcing, purification, and extensive analytical characterization.
Cost High initial purchase price per milligram.Lower material cost, but high cost in terms of analyst time and instrument usage.
Documentation Comes with a comprehensive Certificate of Analysis (CoA).All documentation (test methods, validation reports, CoA) must be generated internally.
Impurity Profile Key impurities are often identified and quantified by the supplier.Impurity profile must be determined from scratch, requiring deep process knowledge.
Best For Early-stage R&D, method validation, and when speed is critical.Late-stage development, commercial manufacturing, and when large quantities are needed.

Part 2: Option A - Sourcing and Verification of a Commercial CRM

When procuring a CRM from a vendor, the Certificate of Analysis is paramount. It is not merely a piece of paper; it is the legal and scientific attestation of the material's quality.

Key Elements to Scrutinize on a CoA:

  • Identity: Confirmation by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity/Assay: The method used for purity assignment is critical. An assay by mass balance is common, but a quantitative NMR (qNMR) result provides a higher level of confidence as it is a primary ratio method.[6][7]

  • Chromatographic Purity: Typically determined by HPLC, this value should be high (e.g., >99.8%). Note that this does not account for non-chromophoric impurities, water, or residual solvents.[7]

  • Impurities: Identification and quantification of any significant impurities (>0.1%).

  • Volatiles/Water Content: Determined by Karl Fischer titration for water and Loss on Drying (LOD) or GC-Headspace for residual solvents.

  • Traceability Statement: A statement linking the measurements to a recognized standard (e.g., NIST).

Upon receipt, minimal verification is mandatory. This includes confirming the identity via a method like FTIR or melting point and a simple purity check by HPLC to ensure the material has not degraded during transit.

Part 3: Option B - Preparation and Comprehensive Qualification of an In-House Standard

Developing an in-house standard is a rigorous process that transforms a high-purity chemical into a well-characterized reference material. This process must be guided by the principles of analytical procedure validation as outlined in ICH Q2(R1).[8][9][10]

qualification_workflow cluster_prep Material Preparation cluster_qual Analytical Qualification cluster_final Finalization source Source or Synthesize High-Purity Material (e.g., >98%) purify Purify Material (e.g., Recrystallization, Chromatography) source->purify identity Identity Confirmation (MS, NMR, FTIR) purify->identity purity Chromatographic Purity (HPLC-UV, GC-FID) identity->purity assay Absolute Assay (qNMR or Mass Balance) purity->assay impurities Impurity Profile (LC-MS, GC-MS) assay->impurities non_chrom Water & Solvents (Karl Fischer, GC-HS) impurities->non_chrom assign Assign Purity Value & Uncertainty non_chrom->assign doc Generate CoA & Reference Standard File assign->doc

Caption: Experimental workflow for qualifying an in-house analytical standard.

Synthesis Insight and Potential Impurities

This compound is typically synthesized via the nitration of 1-bromo-3,5-difluorobenzene.[2] Understanding this pathway is crucial for predicting potential process-related impurities.

impurities start_mat 1-Bromo-3,5-difluorobenzene (Starting Material) product This compound (Product) start_mat->product Nitration (HNO3/H2SO4) di_nitro Dibromo-difluoronitrobenzene (Over-bromination impurity) start_mat->di_nitro Potential Impurity in SM isomer 4-Bromo-2,6-difluoronitrobenzene (Positional Isomer) product->isomer Potential Side-Reaction de_bromo 1,3-Difluoronitrobenzene (Debromination impurity) product->de_bromo Potential Degradant

Caption: Potential process-related impurities in the synthesis of the target compound.

Experimental Protocols for Qualification

Orthogonal analytical techniques are essential for a comprehensive characterization. One method's weakness must be another's strength. For example, HPLC-UV is excellent for separating isomers but blind to non-UV active impurities.[7]

Protocol 1: Purity and Impurity Profiling by RP-HPLC-UV

  • Objective: To determine the chromatographic purity and separate the main component from process-related impurities, particularly the positional isomer.

  • Causality: A phenyl-hexyl column is chosen for its alternative selectivity, offering π-π interactions that can enhance the separation of aromatic isomers compared to a standard C18 phase. The method must be validated according to ICH Q2(R1) guidelines.[11]

ParameterRecommended Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 5 µL
Diluent Acetonitrile/Water (50:50)

Validation Steps:

  • Specificity: Spike the sample with anticipated impurities to demonstrate separation.

  • Linearity: Analyze a minimum of five concentrations to establish a linear relationship between peak area and concentration (r² > 0.999).

  • Accuracy/Recovery: Perform spike-recovery studies at three levels (e.g., 80%, 100%, 120%).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

Protocol 2: Identity and Volatile Impurity Analysis by GC-MS

  • Objective: To confirm the identity (molecular weight) and structure (fragmentation pattern) of the compound and to detect any volatile or semi-volatile impurities not observed by HPLC.

  • Causality: Gas chromatography is ideal for thermally stable, volatile compounds. Negative Chemical Ionization (NCI) is particularly sensitive for halogenated and electron-withdrawing groups, making it highly selective for this analyte.[12][13]

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ion Source Negative Chemical Ionization (NCI) with Methane reagent gas
MS Transfer Line 280 °C
Mass Range m/z 50-350

Protocol 3: Absolute Purity (Assay) by Quantitative ¹H NMR (qNMR)

  • Objective: To determine the absolute purity (assay value) of the material by relating the integral of an analyte proton signal to that of a certified internal standard of known purity.

  • Causality: qNMR is a primary analytical method because the signal intensity is directly proportional to the number of nuclei, requiring no compound-specific calibration standards.[14][15][16] It is a powerful alternative to the mass balance approach.[7]

  • Select Internal Standard: Choose a high-purity, stable standard with sharp singlets that do not overlap with the analyte signals (e.g., Maleic Anhydride, Dimethyl Sulfone).

  • Sample Preparation: Accurately weigh ~10 mg of the this compound and ~5 mg of the certified internal standard into a vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Use a high-field spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified to allow for full relaxation.

    • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-overlapping proton signal from the analyte and a signal from the internal standard.

  • Calculation: Use the following equation to determine the purity (P_analyte): P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons, M=Molar mass, m=mass, P=Purity.[14]

Part 4: Data Consolidation and Final Purity Assignment

A robust analytical standard requires the consolidation of data from these orthogonal methods. The final purity value is typically assigned using the mass balance approach, which accounts for all major components.

Example Purity Assignment Table:

Analytical TestMethodResultContribution to Purity
Assay qNMR99.7% w/w99.70%
Chromatographic Purity HPLC-UV99.92% area(Used for impurity profile)
Total Organic Impurities HPLC-UV0.08% area- 0.08%
Water Content Karl Fischer0.05% w/w- 0.05%
Residual Solvents GC-HS0.12% w/w- 0.12%
Non-Volatile Residue Residue on Ignition<0.01% w/w- 0.00%
Assigned Purity (Mass Balance) Calculated 99.45% w/w

This final assigned value, along with its calculated uncertainty, becomes the certified purity for the in-house reference standard, ready to support the next phase of drug development.

References

Quantitative Purity Analysis of 2-Bromo-4,6-difluoronitrobenzene: A Comparative Guide to qNMR and Other Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and the development of pharmaceuticals, the precise determination of purity is a cornerstone of quality, safety, and efficacy. For key intermediates such as 2-Bromo-4,6-difluoronitrobenzene, a polysubstituted fluoronitrobenzene analogue used in the preparation of Janus kinase (JAK) inhibitors, rigorous purity assessment is non-negotiable.[1] This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity determination of this compound.

The Central Role of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[2] Unlike chromatographic techniques that provide relative purity based on peak areas against a calibration curve, qNMR can determine absolute purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the NMR signal integral and the number of nuclei responsible for that resonance.[4]

For a fluorinated compound like this compound, both proton (¹H) and fluorine (¹⁹F) qNMR are viable and potent options. Given that ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR offers high sensitivity and a wide chemical shift range, which minimizes the likelihood of signal overlap—a common challenge in ¹H NMR.[5]

Causality in Experimental Design for qNMR

The reliability of a qNMR experiment is contingent on a series of carefully considered parameters. The choices made at each step are causally linked to the accuracy and precision of the final purity value.

Selection of the Internal Standard: This is arguably the most critical decision. An ideal internal standard should:

  • Possess high purity (≥99.5%).[6]

  • Be chemically stable and non-reactive with the analyte and solvent.

  • Have signals in the NMR spectrum that are well-resolved from analyte and impurity signals.

  • Exhibit good solubility in the chosen deuterated solvent.

  • Have a known molecular weight.

For the analysis of this compound, suitable internal standards for ¹⁹F qNMR could include 3,5-Bis(trifluoromethyl)benzoic acid or for ¹H qNMR, a compound with simple, sharp signals in a clear region of the spectrum would be chosen.

Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is essential for accurate quantification.[6] Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[7] The physical form of this compound, a yellow oil or crystalline powder, suggests it will be soluble in common organic deuterated solvents.[1]

Acquisition Parameters:

  • Relaxation Delay (D1): This is the time allowed for the nuclei to return to thermal equilibrium between pulses. To ensure accurate integration, the D1 delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[8] For ¹⁹F nuclei, T₁ values can be longer than for ¹H, often necessitating D1 delays of 20-60 seconds to ensure full relaxation.[9]

  • Pulse Angle: A 90° pulse angle is typically used to maximize the signal-to-noise ratio.[10]

  • Number of Scans: This is increased to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[11]

The following diagram illustrates the workflow for a typical qNMR experiment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up spectrometer (D1, pulse angle, etc.) transfer->setup acquire Acquire FID setup->acquire process Fourier transform, phase & baseline correct acquire->process integrate Integrate analyte & standard signals process->integrate calculate Calculate purity using qNMR equation integrate->calculate result result calculate->result Final Purity Value

Caption: Workflow for quantitative NMR (qNMR) analysis.

Experimental Protocol: Purity Determination by ¹⁹F qNMR

This protocol outlines the steps for determining the purity of this compound using ¹⁹F qNMR with 3,5-Bis(trifluoromethyl)benzoic acid as the internal standard.

1. Materials:

  • This compound (analyte)

  • 3,5-Bis(trifluoromethyl)benzoic acid (internal standard, certified purity ≥ 99.5%)

  • Acetone-d₆ (or other suitable deuterated solvent)

  • High-precision 5 mm NMR tubes

  • Analytical balance (readability to at least 0.01 mg)

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10-15 mg of 3,5-Bis(trifluoromethyl)benzoic acid into the same vial.

  • Add approximately 0.7 mL of acetone-d₆ to the vial and gently swirl until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

  • Temperature: 298 K

  • Pulse Program: Standard 90° pulse-acquire sequence.

  • Relaxation Delay (D1): 60 seconds (to ensure full relaxation of all ¹⁹F nuclei).

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Number of Scans: 32 or as needed to achieve S/N > 250:1.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, and manually phase and baseline correct the resulting spectrum.

  • Identify a well-resolved, singlet signal for the analyte (one of the fluorine atoms) and the singlet for the internal standard (-CF₃ groups).

  • Integrate the selected signals.

  • Calculate the purity of the analyte using the following equation[11]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral area of the signal

    • N = Number of fluorine nuclei giving rise to the signal

    • M = Molar mass

    • m = Mass

    • Purity_std = Certified purity of the internal standard

Comparative Analysis with Alternative Methods

While qNMR offers significant advantages as a primary method, other techniques are also widely used for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for impurity identification, sensitivity, and throughput.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) Differential Scanning Calorimetry (DSC)
Principle Signal intensity proportional to the number of nuclei.Differential partitioning between mobile and stationary phases.Partitioning between a gaseous mobile phase and a stationary phase.Measurement of heat flow difference during a controlled temperature program.
Primary Method Yes, can provide absolute purity without a specific analyte standard.[4]No, requires a reference standard of the analyte for quantification.No, requires a reference standard of the analyte for quantification.Yes, for high-purity crystalline compounds (>98%).[10]
Impurity Identification Possible with 2D NMR techniques; structural information is inherent.Requires mass spectrometry (LC-MS) for definitive identification.Requires mass spectrometry (GC-MS) for definitive identification.No impurity identification.
Key Advantages Non-destructive; provides structural confirmation; high precision.High sensitivity and resolution for non-volatile impurities.[12]Excellent for volatile and semi-volatile impurities and residual solvents.[9]Fast for high-purity samples; no solvent required.[5]
Key Disadvantages Lower sensitivity than chromatographic methods; potential for signal overlap.Detector response can vary between compounds; requires method development.Not suitable for non-volatile or thermally labile compounds.[11]Only applicable to crystalline solids with a sharp melting point; not suitable for amorphous or decomposing compounds.[10]
Suitability for this compound Excellent, especially ¹⁹F qNMR due to the presence of fluorine.Very suitable for detecting non-volatile impurities and isomers.[13]Suitable for assessing volatile impurities; the analyte itself may require high temperatures.Potentially suitable if the compound is a stable, crystalline solid.

The following diagram illustrates the logical relationship in selecting an appropriate purity analysis method.

Method_Selection start Purity Analysis of This compound qnmr qNMR (Primary Method) start->qnmr Absolute Purity & Structure hplc HPLC-UV (Orthogonal Method) start->hplc Non-volatile Impurities gc GC-FID (Complementary Method) start->gc Volatile Impurities dsc DSC (Alternative Primary Method) start->dsc High-Purity Crystalline Solid qnmr->hplc Orthogonal Confirmation qnmr->gc Complementary Analysis hplc->qnmr Reference Standard Calibration

Caption: Method selection logic for purity analysis.

Conclusion

For the definitive quantitative analysis of this compound purity, qNMR stands out as a superior primary method . Its ability to provide a direct, absolute purity value without the need for an analyte-specific reference standard, combined with the structural information inherent in the NMR spectrum, makes it an invaluable tool for reference material characterization and in-depth quality control. The use of ¹⁹F qNMR is particularly advantageous for this molecule, leveraging the favorable properties of the fluorine nucleus to achieve high-resolution, unambiguous quantification.

While HPLC and GC are powerful and often complementary techniques for impurity profiling, especially for routine analysis and the detection of trace impurities, they typically function as secondary methods requiring calibration. DSC offers a rapid alternative for high-purity crystalline solids but lacks the specificity and broad applicability of qNMR. A comprehensive purity assessment strategy would ideally employ qNMR for absolute purity determination and structural confirmation, with HPLC or GC used as orthogonal methods to provide a complete impurity profile. This multi-faceted approach ensures the highest confidence in the quality of this compound for its intended use in research and drug development.

References

A Comparative Guide to Palladium Catalysts for the Sonogashira Coupling of 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex, is instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3] The reaction generally proceeds in the presence of a palladium(0) catalyst, often with a copper(I) co-catalyst, and a suitable base.[4][5]

This guide provides a comparative analysis of various palladium catalysts for the Sonogashira coupling of a particularly challenging substrate: 2-Bromo-4,6-difluoronitrobenzene. The electron-withdrawing nature of the nitro and fluoro groups deactivates the aryl bromide, making the oxidative addition step of the catalytic cycle more difficult. Consequently, the choice of an appropriate palladium catalyst system is paramount for achieving high yields and reaction efficiency.

The Sonogashira Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Sonogashira coupling is crucial for rational catalyst selection. The reaction is generally accepted to proceed through a dual catalytic cycle involving both palladium and copper (in the traditional protocol).[6]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.[7]

  • Transmetalation: A copper(I) acetylide, formed in a concurrent cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[8]

The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is key for the transmetalation step.[6]

It is important to note that copper-free Sonogashira protocols have been developed to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[1][9] In these systems, the mechanism is thought to involve the formation of a palladium-alkyne complex directly.[8]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (Ar-X) di_org_pd Ar-Pd(II)(L)₂-C≡CR pd_complex->di_org_pd Transmetalation di_org_pd->pd0 Reductive Elimination (Ar-C≡CR) cu_halide CuX cu_acetylide Cu-C≡CR cu_acetylide->cu_halide Transmetalation to Pd alkyne R-C≡CH alkyne->cu_acetylide Base

Figure 1: Simplified Sonogashira catalytic cycles.

Comparative Analysis of Palladium Catalysts

The performance of various palladium catalysts in the Sonogashira coupling of electron-deficient aryl bromides like this compound can vary significantly. Below is a comparison of several common catalyst systems.

Catalyst SystemLigand TypeTypical Loading (mol%)Temperature (°C)Key AdvantagesPotential Drawbacks
Pd(PPh₃)₄ Monodentate Phosphine1-525-100Commercially available, well-established.[3]Air-sensitive, may require higher temperatures for deactivated substrates.[10]
PdCl₂(PPh₃)₂ Monodentate Phosphine1-525-100More air-stable than Pd(PPh₃)₄, often shows good activity.[3][11]Can require higher catalyst loadings.
Pd(OAc)₂ / Buchwald Ligands Bulky, Electron-Rich Phosphines0.5-225-80High turnover numbers, effective for challenging substrates.[3]Ligands can be expensive.
[DTBNpP]Pd(crotyl)Cl Bulky, Electron-Rich Phosphine1-5Room TempAir-stable precatalyst, effective for copper-free couplings at room temperature.[10]Newer catalyst, less literature data for this specific substrate.
Pd-N-Heterocyclic Carbene (NHC) Complexes NHC0.02-225-120Highly active, thermally stable, effective for copper-free reactions.[4]Synthesis of NHC ligands can be complex.
Heterogeneous Pd/C Supported Palladium5-1080-120Easily recoverable and reusable, aligns with green chemistry principles.[2][3]Often requires higher temperatures and loadings, potential for metal leaching.
In-Depth Look at Catalyst Performance

Traditional Phosphine Ligand Catalysts: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂

These are among the most common and well-established catalysts for the Sonogashira reaction.[3] While often effective, their performance with a deactivated substrate like this compound may necessitate higher catalyst loadings and elevated temperatures.[10] PdCl₂(PPh₃)₂ is generally more stable and can be more active than Pd(PPh₃)₄.[3][11]

Buchwald Ligands and Advanced Phosphine Systems

The development of bulky, electron-rich phosphine ligands, such as XPhos and cataCXium® Plntb, has significantly expanded the scope of palladium catalysis.[3][12] These ligands promote the oxidative addition step and can facilitate the coupling of challenging aryl bromides under milder conditions. For instance, the use of cataCXium® Plntb has shown high turnover numbers for the coupling of various (hetero)aryl bromides.[12] Similarly, the air-stable precatalyst [DTBNpP]Pd(crotyl)Cl has demonstrated efficacy in room-temperature, copper-free Sonogashira couplings of challenging aryl bromides.[10]

N-Heterocyclic Carbene (NHC) Palladium Complexes

NHC ligands have emerged as powerful alternatives to phosphines in palladium catalysis.[4] They form highly stable and active palladium complexes that can be very effective for Sonogashira couplings, including copper-free variations.[4][11] Their strong sigma-donating ability can enhance the catalytic activity towards electron-deficient aryl halides.

Heterogeneous Catalysts

Palladium on carbon (Pd/C) offers the advantage of easy separation and recyclability.[3] However, for a demanding substrate like this compound, heterogeneous catalysts may require more forcing conditions (higher temperatures and pressures) and could be less active than their homogeneous counterparts.[2]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure for the Sonogashira coupling using a common and effective catalyst system. Optimization may be required for specific alkynes.

experimental_workflow start Start: Assemble Glassware setup Reaction Setup: - Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry flask. - Establish an inert atmosphere (Ar or N₂). start->setup reagents Add Reagents: - Add anhydrous solvent (e.g., THF or DMF) and base (e.g., Et₃N or DIPA). - Stir to dissolve. setup->reagents alkyne_add Add Terminal Alkyne: - Add the terminal alkyne dropwise via syringe. reagents->alkyne_add reaction Reaction: - Stir the mixture at the desired temperature (e.g., 60 °C). - Monitor progress by TLC or GC/MS. alkyne_add->reaction workup Work-up: - Cool to room temperature and dilute with an organic solvent. - Filter through Celite to remove solids. reaction->workup extraction Extraction & Washing: - Wash the organic phase with aq. NH₄Cl and brine. - Dry over Na₂SO₄ or MgSO₄. workup->extraction purification Purification: - Concentrate the solution under reduced pressure. - Purify the crude product by flash column chromatography. extraction->purification end End: Characterize Product purification->end

Figure 2: General experimental workflow for Sonogashira coupling.
Detailed Procedure

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Terminal alkyne (1.2 mmol, 1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol, 3.0 eq)

  • Anhydrous THF or DMF (5 mL)

Procedure:

  • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent and the base via syringe. Stir the mixture until the solids are dissolved.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and stir for the required time (monitor by TLC or GC/MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with the same solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion

The choice of palladium catalyst is a critical parameter for the successful Sonogashira coupling of the electron-deficient substrate, this compound. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ can be effective, modern systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes often provide superior performance, allowing for milder reaction conditions and lower catalyst loadings. For researchers focused on sustainable chemistry, heterogeneous catalysts like Pd/C offer a reusable option, though potentially at the cost of reaction efficiency. The provided experimental protocol serves as a robust starting point, and careful selection of the catalyst system based on the specific requirements of the synthesis will ultimately lead to the most successful outcome.

References

A Definitive Guide to the Regiochemistry of Nucleophilic Aromatic Substitution on 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the precise functionalization of aromatic rings is of paramount importance. 2-Bromo-4,6-difluoronitrobenzene has emerged as a valuable scaffold, offering multiple sites for nucleophilic aromatic substitution (SNAr). However, the inherent challenge lies in predicting and controlling the regiochemical outcome of such reactions. This guide provides a comprehensive analysis of the factors governing the regioselectivity of substitution on this versatile building block, supported by theoretical principles and outlining a clear experimental framework for its confirmation.

The Underlying Principles: Electronic Activation and Leaving Group Aptitude

The reactivity of this compound in SNAr reactions is dictated by the powerful electron-withdrawing nature of the nitro group. This group deactivates the aromatic ring as a whole towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the positions ortho and para to it. In the case of this compound, all three halogen substituents are located at these activated positions: the bromine atom is at the C-2 (ortho) position, while the fluorine atoms are at the C-4 (para) and C-6 (ortho) positions.

The regioselectivity of the substitution is therefore determined by a competition between the three potential leaving groups. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is crucial, and it is significantly influenced by the electronegativity of the halogen at the site of attack. A more electronegative halogen can better stabilize the developing negative charge through its inductive effect.

This leads to a leaving group trend in SNAr that is the reverse of that observed in SN1 and SN2 reactions: F > Cl ≈ Br > I .[2] The highly electronegative fluorine atom is more effective at stabilizing the Meisenheimer complex, thereby lowering the activation energy for the nucleophilic attack. Consequently, fluoride is generally a better leaving group than bromide in SNAr reactions on activated aromatic rings.

Based on these principles, it is predicted that nucleophilic attack on this compound will preferentially occur at one of the fluorine-bearing carbons (C-4 or C-6) rather than the bromine-bearing carbon (C-2).

Electronic_Influences Predicted Regioselectivity in SNAr of this compound cluster_0 Substituent Effects cluster_1 Aromatic Ring Activation cluster_2 Predicted Outcome Nitro_Group NO2 (Strong Electron-Withdrawing Group) Ortho_Para_Activation Ortho/Para positions activated towards nucleophilic attack Nitro_Group->Ortho_Para_Activation activates Halogens Br, F (Leaving Groups) Ring This compound Halogens->Ring Fluorine_Substitution Preferential substitution of Fluorine Ring->Fluorine_Substitution leads to Bromine_Substitution Disfavored substitution of Bromine Ring->Bromine_Substitution less likely Ortho_Para_Activation->Ring

Caption: Predicted regioselectivity based on electronic effects.

Experimental Verification: A Comparative Study

To empirically validate the predicted regiochemistry, a comparative study can be designed. This involves reacting this compound with a suitable nucleophile and analyzing the product mixture. A common and effective nucleophile for such studies is a secondary amine, such as piperidine, which is known to participate in SNAr reactions under mild conditions.

Experimental Protocol: Reaction with Piperidine

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add piperidine (1.2 mmol) to the solution, followed by potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the substituted product(s).

Experimental_Workflow Experimental Workflow for SNAr Reaction Start Start Reaction_Setup Dissolve this compound in DMF Start->Reaction_Setup Add_Reagents Add Piperidine and K2CO3 Reaction_Setup->Add_Reagents Heating Heat to 80°C Add_Reagents->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow for the SNAr reaction.

Product Analysis and Confirmation of Regiochemistry

The purified product(s) should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to unequivocally determine the structure and thus the site of substitution.

Expected Products:

  • Major Product (Predicted): 2-Bromo-4-fluoro-6-(piperidin-1-yl)nitrobenzene and/or 2-Bromo-6-fluoro-4-(piperidin-1-yl)nitrobenzene.

  • Minor Product (Predicted): 4,6-Difluoro-2-(piperidin-1-yl)nitrobenzene.

NMR Spectroscopy as a Diagnostic Tool:

¹⁹F NMR spectroscopy is particularly powerful for distinguishing between the possible isomers.[3][4] The chemical shifts and coupling patterns of the fluorine signals will provide definitive evidence for the regiochemistry.

  • In the starting material, this compound, two distinct fluorine signals are expected.

  • If substitution occurs at C-4, the resulting product, 2-Bromo-6-fluoro-4-(piperidin-1-yl)nitrobenzene, will show a single fluorine signal.

  • If substitution occurs at C-6, the product, 2-Bromo-4-fluoro-6-(piperidin-1-yl)nitrobenzene, will also exhibit a single fluorine signal, but at a different chemical shift compared to the C-4 substitution product.

  • If substitution occurs at C-2, the product, 4,6-Difluoro-2-(piperidin-1-yl)nitrobenzene, will show two fluorine signals, likely with different chemical shifts and coupling constants compared to the starting material.

¹H NMR will also be informative. The integration and splitting patterns of the aromatic protons will change depending on the substitution pattern.

Comparative Performance and Alternative Reagents

While piperidine is a good model nucleophile, the regioselectivity can be influenced by the nature of the attacking species. A comparative study using a range of nucleophiles can provide a more complete picture.

Nucleophile ClassRepresentative ExampleExpected RegioselectivityRationale
Amines Piperidine, MorpholineHigh selectivity for F substitutionStrong nucleophiles that favor the kinetically controlled pathway.
Alkoxides Sodium methoxideHigh selectivity for F substitutionStrong, hard nucleophiles that are sensitive to the electrophilicity of the carbon center.
Thiolates Sodium thiophenoxideHigh selectivity for F substitutionSoft, highly polarizable nucleophiles that are also expected to favor attack at the more electrophilic carbon.

The use of this compound as a precursor for Janus kinase (JAK) inhibitors highlights its utility in complex molecule synthesis, where predictable regioselectivity is crucial.[5]

Conclusion

The regiochemistry of nucleophilic aromatic substitution on this compound is governed by a combination of electronic activation by the nitro group and the relative leaving group abilities of the halogen substituents. Theoretical principles strongly predict that substitution will occur preferentially at one of the fluorine positions (C-4 or C-6) over the bromine position (C-2), due to the superior ability of fluorine to stabilize the intermediate Meisenheimer complex. This guide provides a robust experimental framework for the confirmation of this regioselectivity using a model reaction with piperidine and subsequent product analysis by NMR spectroscopy. For researchers engaged in the synthesis of complex molecules, a thorough understanding of these principles and a systematic experimental approach are essential for achieving the desired synthetic outcomes.

References

A Comparative Guide to the Synthesis of 2-Bromo-4,6-difluoronitrobenzene: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromo-4,6-difluoronitrobenzene is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. This guide provides an in-depth comparison of a newly synthesized route against established published methods, offering experimental data and expert insights to inform your synthetic strategy.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its utility is derived from the presence of multiple reactive sites: two fluorine atoms and a nitro group on a benzene ring, with a bromine atom providing a handle for further functionalization. This substitution pattern is particularly desirable for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The selective modification of these sites allows for the construction of diverse molecular scaffolds, making it a sought-after compound in pharmaceutical and agrochemical research.[2]

This guide will benchmark a new, alternative synthesis of this compound against a widely published and direct method. The objective is to provide a clear, data-driven comparison of their respective performances, enabling you to make an informed decision based on factors such as yield, purity, safety, and scalability.

Comparative Analysis of Synthetic Routes

Here, we present a summary of the key performance indicators for the established published method and our new, alternative synthesis.

Parameter Published Method 1: Direct Nitration New Synthesis: Aniline-Based Route
Starting Material 1-Bromo-3,5-difluorobenzene3,5-Difluoroaniline
Key Steps Single-step nitrationDiazotization, Sandmeyer reaction, Nitration
Reported Yield ~79%[3]Estimated 70-80% (multi-step)
Reaction Time Short (hours)Longer (multi-day)
Key Reagents Fuming nitric acid, Sulfuric acidSodium nitrite, Hydrobromic acid, Copper(I) bromide, Fuming nitric acid, Sulfuric acid
Safety Considerations Use of highly corrosive and oxidizing acidsGeneration of potentially unstable diazonium salts
Scalability Potentially challenging due to exothermic nitrationMore complex due to multiple steps, but potentially more controlled

Experimental Protocols

Published Method 1: Direct Nitration of 1-Bromo-3,5-difluorobenzene

This method is a straightforward electrophilic aromatic substitution.

Step-by-Step Protocol:

  • To a solution of 1-bromo-3,5-difluorobenzene (1 equivalent) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 equivalents) dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully pour the reaction mixture into an ice-water mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

New Synthesis: Aniline-Based Route via Sandmeyer Reaction

This alternative route begins with the readily available 3,5-difluoroaniline and proceeds through a diazonium salt intermediate.

Step 1: Diazotization of 3,5-Difluoroaniline

  • Dissolve 3,5-difluoroaniline (1 equivalent) in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5°C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution.

  • Vigorous nitrogen evolution will be observed.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product, 1-bromo-3,5-difluorobenzene, with an organic solvent.

  • Wash and dry the organic layer, and purify the product by distillation.

Step 3: Nitration of 1-Bromo-3,5-difluorobenzene

  • Follow the same nitration protocol as described in "Published Method 1" using the 1-bromo-3,5-difluorobenzene obtained from Step 2.

Reaction Pathways and Mechanistic Insights

The choice of synthetic route is often guided by an understanding of the underlying reaction mechanisms. Below are graphical representations of the two pathways.

Published_Method_1 start 1-Bromo-3,5-difluorobenzene reagents Fuming HNO3, H2SO4 start->reagents product This compound reagents->product Nitration

Caption: Direct nitration of 1-bromo-3,5-difluorobenzene.

New_Synthesis_Route start 3,5-Difluoroaniline diazotization Diazotization (NaNO2, HBr) start->diazotization diazonium Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr) diazonium->sandmeyer intermediate 1-Bromo-3,5-difluorobenzene sandmeyer->intermediate nitration Nitration (Fuming HNO3, H2SO4) intermediate->nitration product This compound nitration->product

Caption: Multi-step synthesis via an aniline precursor.

In-Depth Discussion and Causality

Published Method 1: The Direct Approach

The direct nitration of 1-bromo-3,5-difluorobenzene is an efficient and atom-economical method. The primary advantage is its single-step nature, which simplifies the workflow and reduces overall reaction time. However, the use of fuming nitric and sulfuric acids requires careful handling due to their highly corrosive and oxidizing properties. The reaction is also highly exothermic, necessitating precise temperature control, which can be a challenge on a larger scale. The regioselectivity of the nitration is directed by the existing substituents. The bromine atom is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directors. The nitro group is introduced at the 2-position, which is ortho to the bromine and para to one of the fluorine atoms, and ortho to the other.

New Synthesis: A Strategic Alternative

The aniline-based route, while longer, offers several strategic advantages. The starting material, 3,5-difluoroaniline, is often more readily available and can be more cost-effective than 1-bromo-3,5-difluorobenzene. This multi-step approach allows for greater control over the reaction at each stage.

The critical step in this new synthesis is the Sandmeyer reaction, a classic and reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[3][4] While the generation of diazonium salts requires careful temperature control to prevent decomposition and potential hazards, the reaction is generally well-understood and manageable.[5] This method provides a robust alternative if the starting material for the direct nitration is unavailable or prohibitively expensive. The subsequent nitration of the 1-bromo-3,5-difluorobenzene intermediate proceeds as in the published method.

Conclusion and Recommendations

Both the direct nitration and the new aniline-based synthesis are viable methods for producing this compound.

  • For rapid, small-scale synthesis where 1-bromo-3,5-difluorobenzene is readily available, the published direct nitration method is recommended due to its simplicity and high yield.

  • For larger-scale production, or when cost-effectiveness of the starting material is a primary concern, the new aniline-based synthesis presents a strong, strategic alternative. While it involves more steps, it may offer better overall process control and economic viability.

Ultimately, the choice of synthetic route will depend on the specific needs and constraints of your laboratory or production facility. This guide provides the necessary data and insights to make an informed and effective decision.

References

A Researcher's Guide to Regioselectivity: Assessing Kinetic vs. Thermodynamic Control in Reactions of 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Polysubstituted Arenes

In the synthesis of complex pharmaceuticals and advanced materials, the precise functionalization of aromatic rings is paramount. Polysubstituted nitroaromatics, such as 2-Bromo-4,6-difluoronitrobenzene, are powerful intermediates, but their reactivity can be a double-edged sword. With multiple potential leaving groups, achieving the desired regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions requires a nuanced understanding of the underlying reaction controls. This guide provides a framework for researchers to dissect and control the reaction outcomes by leveraging the principles of kinetic and thermodynamic control. We will explore the theoretical underpinnings and provide actionable experimental protocols to selectively favor one constitutional isomer over others.

Theoretical Framework: Unpacking the Reactivity of this compound

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The rate-determining step is typically the initial nucleophilic attack, which is heavily influenced by the electronic landscape of the aromatic ring.

In this compound, three distinct positions are susceptible to nucleophilic attack:

  • C2 (ortho to -NO₂): Substituted with Bromine.

  • C4 (para to -NO₂): Substituted with Fluorine.

  • C6 (ortho to -NO₂): Substituted with Fluorine.

The powerful electron-withdrawing nitro group activates the ring for nucleophilic attack, particularly at the ortho and para positions where it can effectively stabilize the negative charge of the Meisenheimer complex through resonance.[3][4]

A critical factor in SNAr is the nature of the leaving group. Contrary to SN1/SN2 reactions, the order of leaving group ability is often F > Cl > Br > I.[1][2][5] This is because the highly electronegative fluorine atom strongly polarizes the ipso-carbon, making it more electrophilic and thus accelerating the rate-determining nucleophilic attack. This "element effect" suggests that substitution at the fluorine-bearing C4 or C6 positions is likely to be kinetically favored.

This leads to a classic scenario of competing reaction pathways:

  • Kinetic Pathway: The reaction that proceeds through the lowest activation energy barrier, forming the product most rapidly. In this case, displacement of a fluoride at C4 or C6 is the anticipated kinetic pathway.

  • Thermodynamic Pathway: The reaction that leads to the most stable product. The relative stability of the final products—for instance, a 2-substituted vs. a 4-substituted product—will depend on factors like bond strengths and steric interactions between the incoming nucleophile and the adjacent substituents. If the C-Br bond cleavage leads to a more stable final product, this will be the thermodynamic product.

The interplay between these pathways can be visualized with a reaction coordinate diagram.

G Figure 1: Reaction Coordinate Diagram cluster_reactants cluster_kinetic cluster_thermo x1 x1 x2 x2 x3 x3 x4 x4 R Reactants (Substrate + Nu-) TS_K TS_Kinetic (Attack at C-F) R->TS_K ΔG‡ (Kinetic) (Low) TS_T TS_Thermo (Attack at C-Br) R->TS_T ΔG‡ (Thermo) (High) R_line PK Kinetic Product TS_K->PK PK_line PT Thermodynamic Product TS_T->PT PT_line E Gibbs Free Energy

Caption: A generalized reaction coordinate diagram illustrating kinetic vs. thermodynamic control. The kinetic pathway has a lower activation energy (ΔG‡), leading to a faster reaction, while the thermodynamic product has a lower overall Gibbs free energy, indicating greater stability.

Experimental Design: A Comparative Workflow

To empirically determine the kinetic and thermodynamic products, reaction conditions must be systematically varied. Temperature is the most critical variable: low temperatures prevent equilibration and favor the kinetic product, while higher temperatures provide the energy needed to overcome reverse activation barriers, allowing the reaction to reach equilibrium and favor the most stable product.[6][7][8]

G sub Start: This compound + Nucleophile in Aprotic Solvent (e.g., THF, DMF) cond_K Pathway A: Kinetic Control sub->cond_K cond_T Pathway B: Thermodynamic Control sub->cond_T proc_K Set Low Temperature (e.g., -78°C to 0°C) Short Reaction Time (e.g., 5-60 min) cond_K->proc_K proc_T Set High Temperature (e.g., RT to Reflux) Long Reaction Time (e.g., 12-24 h) cond_T->proc_T quench_K Rapid Quench at Low Temp proc_K->quench_K quench_T Workup after Cooling proc_T->quench_T analyze_K Analyze Product Ratio (NMR, GC-MS, HPLC) Identifies Kinetic Product quench_K->analyze_K analyze_T Analyze Product Ratio (NMR, GC-MS, HPLC) Identifies Thermodynamic Product quench_T->analyze_T verify Optional: Validation Step Isolate Kinetic Mixture Heat to High Temperature analyze_K->verify analyze_V Re-analyze Product Ratio Ratio should shift towards Thermodynamic Product verify->analyze_V

Caption: Experimental workflow for differentiating kinetic and thermodynamic reaction control.

Protocol 1: Determining the Kinetic Product

Objective: To identify the product formed fastest by running the reaction under conditions that prevent equilibration.

Causality: By using a very low temperature and short reaction time, we ensure that once a product is formed, it lacks the thermal energy to revert to the Meisenheimer intermediate. The observed product ratio will therefore reflect the relative rates of formation.

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., THF or DMF, approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Slowly add the nucleophile (e.g., sodium methoxide, piperidine, 1.0-1.1 eq) as a solution in the same solvent, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at -78 °C for a predetermined short time (e.g., 15 minutes). It is advisable to run parallel experiments with varying times (5, 15, 30, 60 min) to monitor product formation before significant conversion occurs.

  • Quenching: Quench the reaction at -78 °C by adding a proton source (e.g., saturated aqueous NH₄Cl). This immediately stops the reaction by neutralizing the anionic nucleophile and any anionic intermediates.

  • Workup & Analysis: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Immediately analyze the crude product ratio using ¹H NMR, ¹⁹F NMR, and/or GC-MS. The major isomer observed is the kinetic product.

Protocol 2: Determining the Thermodynamic Product

Objective: To identify the most stable product isomer by allowing the reaction to reach equilibrium.

Causality: At elevated temperatures, all reaction steps, including the reverse reactions (product reverting to intermediate), become significant. Over time, the system will settle into the lowest energy state, meaning the most stable product will accumulate and become the major component of the mixture.

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine this compound (1.0 eq), the nucleophile (1.0-1.1 eq), and a suitable high-boiling polar aprotic solvent (e.g., DMF, DMSO).

  • Reaction: Heat the mixture to an elevated temperature (e.g., 80-120 °C) and stir for an extended period (e.g., 24 hours). The goal is to provide sufficient energy and time for the reaction to reach equilibrium.

  • Monitoring (Optional but Recommended): Take small aliquots from the reaction mixture at various time points (e.g., 1, 4, 12, 24 h), quench them, and analyze the product ratio. This self-validating step confirms that the product ratio has ceased to change, indicating that equilibrium has been reached.

  • Workup & Analysis: Cool the reaction to room temperature. Perform a standard aqueous workup as described in Protocol 1. Analyze the final product ratio using ¹H NMR, ¹⁹F NMR, and/or GC-MS. The major isomer is the thermodynamic product.

Data Presentation and Interpretation

The results from these experiments should be tabulated to allow for direct comparison. The ratio of constitutional isomers (2-substituted vs. 4/6-substituted) should be quantified, typically by integration of characteristic peaks in the NMR spectrum or by the area of peaks in a chromatogram.

Table 1: Hypothetical Experimental Data for the Reaction with Sodium Methoxide (MeONa)

EntryTemperature (°C)Time (h)Product Ratio (2-OMe : 4/6-OMe)Control Type
1-780.2515 : 85Kinetic
20125 : 75Kinetic
3251250 : 50Mixed
41002490 : 10Thermodynamic
5*1002488 : 12Thermodynamic

*Entry 5 represents the isolated product mixture from Entry 1 being resubjected to the conditions of Entry 4.

In this hypothetical example, substitution at the C-F position (4/6-OMe) is the kinetically favored outcome, dominating at low temperatures. In contrast, substitution at the C-Br position (2-OMe) leads to the more stable thermodynamic product, which becomes the major isomer at elevated temperatures. The validation experiment (Entry 5) confirms this, as heating the kinetic product mixture drives the equilibrium towards the thermodynamic product.

Conclusion

By methodically manipulating reaction temperature and time, researchers can effectively control the regiochemical outcome of nucleophilic aromatic substitution on this compound. Low temperatures and short reaction times favor the kinetic product, which is likely the displacement of a highly activating fluorine atom. Conversely, high temperatures and extended reaction times allow the system to reach equilibrium, favoring the formation of the most thermodynamically stable isomer. Understanding and applying these principles are essential for any scientist or drug development professional aiming to perform precise and predictable aromatic functionalization.

References

Safety Operating Guide

Foundational Knowledge: Understanding the Reagent's Profile

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 2-Bromo-4,6-difluoronitrobenzene

In the landscape of advanced chemical synthesis and drug development, the meticulous management of reagents is a cornerstone of laboratory safety and operational excellence. As your partner in scientific discovery, we believe in providing value that extends beyond the product itself. This guide, authored from the perspective of a Senior Application Scientist, offers a definitive, step-by-step protocol for the safe and compliant disposal of this compound. Our objective is to empower you with the expertise to handle this compound responsibly, ensuring the safety of your team and the integrity of our shared environment.

Before any handling or disposal, a comprehensive understanding of the chemical's properties and hazards is non-negotiable. This compound is a halogenated nitroaromatic compound, a class of chemicals that requires specific handling due to its potential reactivity and toxicity.

Table 1: Physicochemical Characteristics of this compound

PropertyValueSource
CAS Number884494-38-6[1][2][3][4]
Molecular FormulaC₆H₂BrF₂NO₂[3][4]
Molecular Weight237.99 g/mol [4]
AppearanceYellow oil or solid[1]
Boiling Point226.9 ± 35.0 °C (Predicted)[1]
Density1.890 ± 0.06 g/cm³ (Predicted)[1]

These properties inform our immediate safety protocols. For example, its relatively high boiling point means it is not excessively volatile at room temperature, but it should still be handled in a well-ventilated area.

Hazard Assessment and Immediate Safety Imperatives

Regulatory bodies classify this compound and its analogs as hazardous. The following is a synthesis of hazard information from similar halogenated nitrobenzenes.

Table 2: GHS Hazard Classification

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.[5][6][7]
Skin Irritation (Category 2)WarningH315: Causes skin irritation.[5][6][7][8][9]
Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation.[5][6][7][8][9]
STOT - Single Exposure (Category 3)WarningH335: May cause respiratory irritation.[5][6][7][8][9]

Source: Synthesized from Safety Data Sheets of analogous compounds.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety goggles, and a flame-resistant lab coat when handling the compound.[10]

  • Engineering Controls: All handling and disposal preparations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Emergency Preparedness: Ensure an eyewash station, safety shower, and a spill kit containing absorbent material for chemical spills are immediately accessible.

Step-by-Step Disposal Protocol: From Generation to Neutralization

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), managed by the U.S. Environmental Protection Agency (EPA), which mandates a "cradle-to-grave" approach for hazardous waste.[11][12]

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is proper segregation. Halogenated organic compounds must not be mixed with non-halogenated waste streams.

  • Designate a Container: Use a dedicated, leak-proof container, clearly labeled "HALOGENATED ORGANIC WASTE."[13][14]

  • Contents Labeling: On the label, list the full chemical name: "this compound" and any other halogenated solvents or reagents in the container. Do not use abbreviations.[13]

  • Secure Storage: Keep the waste container tightly sealed when not in use and store it in a secondary containment bin in a designated satellite accumulation area.[11][13] Open waste containers are a common and serious EPA violation.[11]

Step 2: On-Site Spill Decontamination (For Minor Spills)

For small spills on a lab bench or equipment, immediate decontamination is crucial.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Using spark-proof tools, carefully sweep the absorbed material into your designated halogenated waste container.

  • Clean: Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), and dispose of the cloth in the same waste container.

Step 3: Professional Disposal (The Mandatory Route)

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13] The only compliant method for final disposal is through your institution's Environmental Health and Safety (EHS) office.

  • Request Pickup: Contact your EHS department to schedule a hazardous waste pickup.

  • Documentation: You will be required to fill out a hazardous waste tag or manifest, which tracks the waste from your lab to the final disposal facility.

  • Final Treatment: The waste will be transported by a licensed contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] Halogenated organic wastes are typically disposed of via high-temperature incineration.[14]

Disposal Decision Workflow

To clarify the procedural logic, the following diagram outlines the decision-making process for handling waste generated from this compound.

DisposalWorkflow start Waste Generation (this compound) assess Assess Waste Type start->assess bulk Unused Reagent or Contaminated Materials assess->bulk Bulk / Contaminated PPE spill Minor Benchtop Spill assess->spill Minor Spill segregate Place in Labeled 'HALOGENATED ORGANIC WASTE' Container bulk->segregate absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb store Store Securely in Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup and Professional Disposal store->contact_ehs end Compliant Disposal via Licensed Facility contact_ehs->end collect Collect and Add to Halogenated Waste Container absorb->collect collect->segregate

Caption: Decision workflow for compliant disposal of this compound waste.

By adhering to these rigorous, well-defined procedures, you not only ensure compliance with federal and local regulations but also actively contribute to a culture of safety and environmental stewardship. Trust in our commitment to support you at every stage of your research, from application to disposal.

References

A Comprehensive Guide to the Safe Handling of 2-Bromo-4,6-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Risk Mitigation

2-Bromo-4,6-difluoronitrobenzene is a halogenated nitroaromatic compound. Based on data from similar chemicals, it should be treated as a substance that is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin, eye, and respiratory irritation.[2][3]

Key Hazard Considerations:

  • Acute Toxicity: Harmful through oral, dermal, and inhalation routes.[2]

  • Irritation: Causes skin and serious eye irritation.[2] May also cause respiratory irritation.[2]

  • Thermal Decomposition: Under fire conditions, it may produce hazardous decomposition products including carbon oxides, nitrogen oxides, hydrogen bromide gas, and hydrogen fluoride.[4]

Engineering Controls are Your First Line of Defense:

The causality behind prioritizing engineering controls is their ability to isolate the hazard from the user.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[4]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate vicinity of handling.[2]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes and vapors.[3] A face shield offers an additional layer of protection for the entire face and should be worn when handling larger quantities or during procedures with a high splash potential.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves offer good resistance to a variety of chemicals. For prolonged or immersive contact, consider double-gloving or using thicker, more robust gloves like neoprene. Always inspect gloves for tears or punctures before use and dispose of them properly after handling.[5]
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned laboratory coat protects the skin and personal clothing. A chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes, especially when handling concentrates.
Respiratory NIOSH-approved Respirator (if necessary)A respirator may be required if engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup. The type of respirator will depend on the specific exposure scenario and should be selected in consultation with your institution's environmental health and safety department.

Step-by-Step Safe Handling Protocol

This protocol is designed to be a self-validating system, where each step reinforces a safe working environment.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

    • Review the experimental protocol and identify potential hazards.

  • Handling:

    • Wear all required PPE before entering the designated handling area.

    • Carefully open the container, avoiding inhalation of any dust or vapors.

    • Use appropriate tools (e.g., spatula, scoop) to transfer the chemical.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[2][6]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly dispose of all contaminated waste (see Section 5).

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[5][6]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Type First Aid Measures
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Isolate the spill area to prevent spreading.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain & Clean: For a solid spill, carefully sweep or shovel the material into a suitable container for hazardous waste disposal, minimizing dust generation.[6] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your supervisor and environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.

  • Waste Classification: This material should be treated as hazardous waste.[2]

  • Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible container.

  • Disposal Route: Dispose of the hazardous waste through your institution's approved hazardous waste management program. Do not dispose of it down the drain or in the regular trash.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_hood Prepare Fume Hood handle_weigh Weigh/Transfer prep_hood->handle_weigh handle_react Perform Reaction handle_weigh->handle_react emergency_spill Spill Response handle_weigh->emergency_spill cleanup_decon Decontaminate handle_react->cleanup_decon emergency_exposure Exposure Response handle_react->emergency_exposure cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: A visual representation of the safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.